molecular formula C11H23N3O6 B7822315 L-Lysine L-glutamate CAS No. 27456-64-0

L-Lysine L-glutamate

Cat. No.: B7822315
CAS No.: 27456-64-0
M. Wt: 293.32 g/mol
InChI Key: HOMROMWVNDUGRI-RVZXSAGBSA-N
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Description

L-Lysine L-glutamate is a useful research compound. Its molecular formula is C11H23N3O6 and its molecular weight is 293.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S)-2-aminopentanedioic acid;(2S)-2,6-diaminohexanoic acid
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InChI

InChI=1S/C6H14N2O2.C5H9NO4/c7-4-2-1-3-5(8)6(9)10;6-3(5(9)10)1-2-4(7)8/h5H,1-4,7-8H2,(H,9,10);3H,1-2,6H2,(H,7,8)(H,9,10)/t5-;3-/m00/s1
Source PubChem
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InChI Key

HOMROMWVNDUGRI-RVZXSAGBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C(CCN)CC(C(=O)O)N.C(CC(=O)O)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C(CCN)C[C@@H](C(=O)O)N.C(CC(=O)O)[C@@H](C(=O)O)N
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Molecular Formula

C11H23N3O6
Source PubChem
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Related CAS

27456-64-0
Record name Glutamic acid-lysine copolymer
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DSSTOX Substance ID

DTXSID50883926
Record name L-Glutamic acid, compd. with L-lysine (1:1)
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Molecular Weight

293.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5408-52-6, 27456-64-0
Record name Lysine glutamate
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Record name L-Lysine L-glutamate
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Record name Poly(glutamic acid-lysine)
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Record name L-Glutamic acid, compd. with L-lysine (1:1)
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Record name L-Glutamic acid, compd. with L-lysine (1:1)
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Record name L-lysine L-glutamate
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Record name LYSINE GLUTAMATE
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Foundational & Exploratory

In Vitro Synthesis of L-Lysine L-Glutamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-lysine L-glutamate, a dipeptide composed of the essential amino acid L-lysine and the non-essential amino acid L-glutamic acid, is a molecule of growing interest in various scientific fields. Its potential applications span from nutritional supplements to therapeutic agents, necessitating robust and well-characterized in vitro synthesis methods. This technical guide provides a comprehensive overview of the primary in vitro synthesis pathways for this compound: enzymatic synthesis and chemical synthesis. Detailed experimental protocols, comparative quantitative data, and pathway visualizations are presented to aid researchers in the selection and implementation of the most suitable synthesis strategy for their specific needs.

Enzymatic Synthesis of this compound

Enzymatic peptide synthesis offers a green and highly specific alternative to chemical methods, operating under mild reaction conditions and often without the need for extensive side-chain protection. Proteases, such as papain and thermolysin, are commonly employed in a kinetically controlled approach where the reverse of their natural hydrolytic activity is favored.

Signaling Pathway: Kinetically Controlled Enzymatic Synthesis

The enzymatic synthesis of this compound proceeds via a two-step mechanism. First, the enzyme forms an acyl-enzyme intermediate with an activated L-lysine derivative (acyl donor). Subsequently, the amino group of L-glutamate (nucleophile) attacks this intermediate, leading to the formation of the peptide bond and the release of the dipeptide.

Enzymatic_Synthesis cluster_0 Enzymatic Synthesis of this compound Lys_protected Nα-Z-L-Lysine-OMe (Acyl Donor) Acyl_Enzyme Acyl-Enzyme Intermediate (Nα-Z-L-Lys-Papain) Lys_protected->Acyl_Enzyme Acylation Glu L-Glutamate (Nucleophile) Glu->Acyl_Enzyme Nucleophilic Attack Enzyme Papain Enzyme->Acyl_Enzyme Dipeptide Nα-Z-L-Lysyl-L-Glutamate Acyl_Enzyme->Dipeptide Peptide Bond Formation Methanol Methanol Acyl_Enzyme->Methanol Deprotection Catalytic Hydogenation Dipeptide->Deprotection Final_Product L-Lysyl-L-Glutamate Deprotection->Final_Product

Caption: Kinetically controlled enzymatic synthesis of this compound.

Quantitative Data for Enzymatic Synthesis

The yield and efficiency of enzymatic dipeptide synthesis are influenced by several factors, including the choice of enzyme, pH, temperature, and substrate concentrations. The following table summarizes typical quantitative data for protease-catalyzed dipeptide synthesis.

ParameterPapain-Catalyzed SynthesisThermolysin-Catalyzed Synthesis
Optimal pH 8.0 - 9.57.0 - 8.0
Optimal Temperature 30 - 40 °C37 - 50 °C
Acyl Donor Nα-protected L-lysine ester (e.g., Z-Lys-OMe)Nα-protected L-lysine (e.g., Z-Lys)
Nucleophile L-glutamateL-glutamate derivative (e.g., H-Glu-NH2)
Typical Yield 40 - 80%50 - 90%
Reaction Time 1 - 8 hours4 - 24 hours
Enzyme Concentration 1 - 5 mg/mL0.1 - 1 mg/mL
Substrate Concentration 50 - 200 mM10 - 100 mM

Note: Yields are highly dependent on the specific substrates and reaction conditions.

Experimental Protocol: Papain-Catalyzed Synthesis

This protocol describes a general procedure for the synthesis of this compound using papain. Optimization of specific parameters may be required.

Materials:

  • Nα-Z-L-lysine methyl ester (Z-Lys-OMe)

  • L-glutamic acid

  • Papain (crystalline suspension)

  • 0.2 M Borate (B1201080) buffer (pH 9.0)

  • 1 M NaOH

  • 1 M HCl

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Palladium on carbon (10% Pd/C)

  • Methanol

  • Hydrogen gas supply

Procedure:

  • Reaction Setup:

    • Dissolve L-glutamic acid (e.g., 100 mM) in 0.2 M borate buffer (pH 9.0). Adjust the pH to 9.0 with 1 M NaOH.

    • In a separate vessel, dissolve Z-Lys-OMe (e.g., 50 mM) in a minimal amount of a water-miscible organic solvent (e.g., DMSO or acetonitrile) and add it to the glutamate (B1630785) solution.

    • Equilibrate the reaction mixture to the desired temperature (e.g., 37 °C).

    • Initiate the reaction by adding a pre-determined amount of papain (e.g., 2 mg/mL).

  • Reaction Monitoring:

    • Monitor the progress of the reaction by High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).

  • Product Isolation and Purification:

    • Once the reaction has reached completion (or equilibrium), terminate it by adding a denaturing agent (e.g., acidifying to pH 2-3 with 1 M HCl).

    • Extract the Nα-Z-L-lysyl-L-glutamate into ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the protected dipeptide by silica gel column chromatography.

  • Deprotection:

    • Dissolve the purified Nα-Z-L-lysyl-L-glutamate in methanol.

    • Add 10% Pd/C catalyst.

    • Hydrogenate the mixture under a hydrogen atmosphere until the deprotection is complete (monitored by TLC or HPLC).

    • Filter off the catalyst and concentrate the filtrate to obtain this compound.

Chemical Synthesis of this compound

Chemical synthesis, particularly solid-phase peptide synthesis (SPPS), is a well-established and versatile method for producing peptides of defined sequences. It involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)

The SPPS of this compound involves a cyclical process of deprotection, coupling, and washing steps. Orthogonal protecting groups are crucial to ensure the selective formation of the desired peptide bond and to prevent unwanted side reactions involving the reactive side chains of lysine (B10760008) and glutamate.

SPPS_Workflow cluster_1 Solid-Phase Synthesis of this compound Resin Resin Support (e.g., Wang Resin) Attach_Glu Attach Fmoc-Glu(OtBu)-OH Resin->Attach_Glu Deprotect_Glu Fmoc Deprotection (Piperidine/DMF) Attach_Glu->Deprotect_Glu Couple_Lys Couple Fmoc-Lys(Boc)-OH (DIC/HOBt) Deprotect_Glu->Couple_Lys Deprotect_Lys Fmoc Deprotection (Piperidine/DMF) Couple_Lys->Deprotect_Lys Cleave Cleavage & Side-Chain Deprotection (TFA Cocktail) Deprotect_Lys->Cleave Purify Purification (RP-HPLC) Cleave->Purify Final_Product L-Lysyl-L-Glutamate Purify->Final_Product

Caption: Solid-phase peptide synthesis workflow for this compound.

Quantitative Data for Chemical Synthesis

The overall yield of SPPS depends on the efficiency of each coupling and deprotection step. Modern coupling reagents and optimized protocols generally lead to high yields.

ParameterSolid-Phase Peptide Synthesis (Fmoc/tBu)
Resin Wang resin, Rink amide resin
Nα-Protecting Group Fmoc (9-fluorenylmethyloxycarbonyl)
Lysine Side-Chain Protection Boc (tert-butyloxycarbonyl)
Glutamate Side-Chain Protection OtBu (tert-butyl ester)
Coupling Reagents DIC/HOBt, HBTU, HATU
Deprotection Reagent (Fmoc) 20% Piperidine (B6355638) in DMF
Cleavage & Deprotection Reagent Trifluoroacetic acid (TFA) cocktail
Coupling Efficiency per Step >99%
Overall Crude Yield 70 - 95%
Purity after HPLC >98%
Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis

This protocol outlines the manual synthesis of this compound on Wang resin using Fmoc chemistry.

Materials:

  • Fmoc-Glu(OtBu)-OH

  • Fmoc-Lys(Boc)-OH

  • Wang resin

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Cleavage cocktail: 95% TFA, 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)

  • Cold diethyl ether

Procedure:

  • Resin Preparation and First Amino Acid Coupling:

    • Swell the Wang resin in DMF in a reaction vessel.

    • Activate Fmoc-Glu(OtBu)-OH by dissolving it with HOBt and DIC in DMF.

    • Add the activated amino acid solution to the swollen resin and agitate for 2-4 hours.

    • Wash the resin thoroughly with DMF and DCM.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc group from the attached glutamate.

    • Wash the resin extensively with DMF and DCM.

  • Second Amino Acid Coupling:

    • Activate Fmoc-Lys(Boc)-OH with HOBt and DIC in DMF.

    • Add the activated lysine derivative to the deprotected resin-bound glutamate and agitate for 2-4 hours.

    • Wash the resin with DMF and DCM.

  • Final Fmoc Deprotection:

    • Remove the Fmoc group from the N-terminal lysine by treating with 20% piperidine in DMF as described in step 2.

    • Wash the resin with DMF and DCM, and finally with methanol, then dry under vacuum.

  • Cleavage and Deprotection:

    • Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature. This step cleaves the dipeptide from the resin and removes the Boc and OtBu side-chain protecting groups.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

  • Purification:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the this compound by reverse-phase HPLC (RP-HPLC).

    • Lyophilize the pure fractions to obtain the final product as a white powder.

Conclusion

Both enzymatic and chemical synthesis methods offer effective routes for the in vitro production of this compound. The choice between these pathways depends on the specific requirements of the research or application. Enzymatic synthesis provides a milder and more environmentally friendly approach, which can be advantageous for certain applications. Chemical synthesis, particularly SPPS, offers high yields, purity, and scalability, making it a robust and well-controlled method for producing this dipeptide. The detailed protocols and comparative data presented in this guide are intended to equip researchers with the necessary information to successfully synthesize this compound in a laboratory setting.

The Dichotomous Role of L-Lysine L-Glutamate in Neuronal Cultures: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-lysine L-glutamate, a salt of two fundamental amino acids, presents a dual functionality in the context of in vitro neuronal studies. While not extensively documented as a singular entity with unique signaling properties, its components, L-lysine and L-glutamate, are cornerstones of neuronal culture and function. L-lysine, primarily in its polymeric form (poly-L-lysine or poly-D-lysine), serves as a critical substrate for enhancing neuronal adhesion and maturation. Concurrently, L-lysine is a metabolic precursor to L-glutamate, the principal excitatory neurotransmitter in the central nervous system. L-glutamate itself is essential for synaptic transmission and plasticity but can become a potent neurotoxin at elevated concentrations, a phenomenon known as excitotoxicity. This guide provides an in-depth technical overview of the biological roles of L-lysine and L-glutamate in neuronal cultures, complete with quantitative data, detailed experimental protocols, and visual workflows to support researchers in neuroscience and drug development.

L-Lysine: From Structural Support to Metabolic Precursor

The primary role of L-lysine in neuronal cultures is often as a polycationic coating on culture surfaces to promote cell adhesion. However, its metabolic significance as a precursor to glutamate (B1630785) is a crucial aspect of its biological function within neurons.

Poly-L-lysine as a Substrate for Neuronal Adhesion

Primary neurons are anchorage-dependent cells that often adhere poorly to untreated plastic or glass surfaces. Coating these surfaces with poly-L-lysine (PLL) or its synthetic isomer, poly-D-lysine (PDL), creates a net positive charge, enhancing electrostatic interactions with the negatively charged neuronal cell membrane. This improved adhesion is fundamental for neuronal survival, neurite outgrowth, and the formation of synaptic networks.[1][2][3] While both are effective, PDL is often preferred for long-term cultures as it is less susceptible to degradation by cellular proteases.[4]

Quantitative Data for Poly-Lysine Coating

ParameterConcentration RangeCell TypeReference
Poly-D-Lysine (PDL) 10 - 100 µg/mLPrimary Cortical Neurons[3][5]
50 µg/mLPrimary Cortical Neurons[3]
20 µg/mLPrimary Cortical Neurons[6][7]
Poly-L-Lysine (PLL) 10 µg/mL - 1 mg/mLGeneral Neuronal Cultures[7]
5 µg/mL (on top of PLL)General Neuronal Cultures[8]
Metabolic Conversion of L-Lysine to L-Glutamate

L-lysine is an essential amino acid that serves as a precursor for the de novo synthesis of glutamate in neurons.[9][10] This conversion primarily occurs via two metabolic pathways: the saccharopine pathway and the pipecolate pathway.[11][12] The saccharopine pathway is considered the major route for lysine (B10760008) metabolism and its conversion to glutamate.[13] This endogenous production of glutamate from lysine contributes to the neurotransmitter pool within the neuron.

Caption: Metabolic pathways of L-lysine to L-glutamate.

L-Glutamate: From Synaptic Transmission to Excitotoxicity

L-glutamate is the most abundant excitatory neurotransmitter in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory.[14][15] However, excessive stimulation of glutamate receptors leads to a cascade of neurotoxic events, termed excitotoxicity, which is implicated in various neurodegenerative diseases.[16]

Glutamate Receptor Signaling

Glutamate exerts its effects through ionotropic (iGluRs) and metabotropic (mGluRs) receptors on the neuronal membrane.

  • Ionotropic Glutamate Receptors (iGluRs): These are ligand-gated ion channels, including NMDA, AMPA, and kainate receptors. Their activation leads to a rapid influx of cations (Na⁺ and Ca²⁺), causing neuronal depolarization and initiating downstream signaling cascades.

  • Metabotropic Glutamate Receptors (mGluRs): These are G-protein coupled receptors that modulate synaptic activity and neuronal excitability through second messenger systems.

Glutamate_Signaling_Pathway cluster_ionotropic Ionotropic Receptors cluster_metabotropic Metabotropic Receptors L-Glutamate L-Glutamate NMDA Receptor NMDA Receptor L-Glutamate->NMDA Receptor AMPA Receptor AMPA Receptor L-Glutamate->AMPA Receptor Kainate Receptor Kainate Receptor L-Glutamate->Kainate Receptor mGluR Group I mGluR Group I L-Glutamate->mGluR Group I mGluR Group II/III mGluR Group II/III L-Glutamate->mGluR Group II/III Na_Ca_Influx Na⁺/Ca²⁺ Influx NMDA Receptor->Na_Ca_Influx AMPA Receptor->Na_Ca_Influx Kainate Receptor->Na_Ca_Influx Depolarization Depolarization Na_Ca_Influx->Depolarization Gq_activation Gq Activation mGluR Group I->Gq_activation Gi_Go_activation Gi/Go Activation mGluR Group II/III->Gi_Go_activation PLC_activation PLC Activation Gq_activation->PLC_activation cAMP_inhibition ↓ cAMP Gi_Go_activation->cAMP_inhibition

Caption: Glutamate receptor signaling pathways.
Glutamate-Induced Excitotoxicity

Sustained high levels of extracellular glutamate lead to excessive activation of glutamate receptors, particularly NMDA receptors. This triggers a massive influx of Ca²⁺, which in turn activates a host of downstream neurotoxic pathways, including:

  • Mitochondrial dysfunction: Calcium overload in mitochondria impairs ATP production and increases the generation of reactive oxygen species (ROS).

  • Activation of degradative enzymes: Elevated intracellular calcium activates proteases (e.g., calpains), phospholipases, and endonucleases, leading to the breakdown of cellular components.

  • Apoptosis: The excitotoxic cascade can initiate programmed cell death through the activation of caspases, such as caspase-3.[17][18]

Quantitative Data for Glutamate Excitotoxicity

Glutamate ConcentrationEffect on Neuronal CulturesCell TypeReference
10 µM Slight improvement in electrical activityAdult Hippocampal Neurons[19]
10-30 µM No toxicity up to 5 minutesMouse Primary Cortical Neurons[16]
100 µM - 1 mM Induces excitotoxicityMouse Primary Cortical Neurons[16]
200-300 µM Saturation point for glutamate toxicityMouse Primary Cortical Neurons[16]
1 mM Induces apoptosisRat Cortical Neurons[18]
5-10 mM Can induce cell death via oxidative shock (oxytosis)Mouse Primary Cortical Neurons[16]

Experimental Protocols

Protocol for Poly-D-Lysine Coating of Culture Plates

This protocol describes a standard method for coating cell culture surfaces with poly-D-lysine to enhance neuronal attachment.

Materials:

  • Poly-D-lysine hydrobromide (MW 70,000-150,000)

  • Sterile, tissue culture grade water

  • Sterile phosphate-buffered saline (PBS)

  • Culture plates or glass coverslips

Procedure:

  • Prepare a 50 µg/mL working solution of poly-D-lysine in sterile water.[3]

  • Aseptically add the poly-D-lysine solution to the culture surface, ensuring the entire surface is covered (e.g., 0.5 mL for a 24-well plate).

  • Incubate at room temperature for at least 1 hour.[3] Incubation can be extended up to 24 hours.

  • Aspirate the poly-D-lysine solution.

  • Rinse the surface thoroughly three times with sterile water or PBS to remove any unbound poly-D-lysine, which can be toxic to cells.[2]

  • Allow the coated surface to dry completely in a sterile environment (e.g., a laminar flow hood) for at least 2 hours before plating cells.[20]

PDL_Coating_Workflow Prepare_PDL_Solution Prepare 50 µg/mL Poly-D-Lysine Solution Coat_Surface Add PDL solution to culture surface Prepare_PDL_Solution->Coat_Surface Incubate Incubate at room temperature for ≥ 1 hour Coat_Surface->Incubate Aspirate Aspirate PDL solution Incubate->Aspirate Rinse Rinse 3x with sterile water or PBS Aspirate->Rinse Dry Air dry completely (≥ 2 hours) Rinse->Dry Plate_Cells Plate neurons Dry->Plate_Cells

Caption: Workflow for Poly-D-Lysine coating of culture surfaces.
Protocol for Inducing Glutamate Excitotoxicity

This protocol outlines a method to induce excitotoxicity in primary neuronal cultures for the study of neuroprotective compounds.

Materials:

  • Primary neuronal culture (e.g., cortical or hippocampal neurons) at 10-14 days in vitro (DIV)

  • L-glutamic acid

  • Culture medium

  • Assay reagents for viability (e.g., MTT, LDH) or apoptosis (e.g., Caspase-3 kit)

Procedure:

  • Culture primary neurons on poly-D-lysine coated plates to a mature state (typically 10-14 DIV).

  • Prepare a stock solution of L-glutamate in culture medium.

  • Replace the existing culture medium with fresh medium containing the desired final concentration of glutamate (e.g., 100 µM to 1 mM).

  • Incubate the neurons with glutamate for a defined period (e.g., 30 minutes to 24 hours). The duration will depend on the desired severity of the excitotoxic insult.

  • After the incubation period, remove the glutamate-containing medium and replace it with fresh, glutamate-free medium.

  • Incubate for a further 24 hours to allow for the development of neurotoxicity.

  • Assess neuronal viability or apoptosis using a suitable assay.

Protocol for Stable Isotope Labeling of L-Lysine to Trace Glutamate Synthesis

This protocol provides a method for tracing the metabolic fate of L-lysine to L-glutamate in neuronal cultures using stable isotope-labeled lysine.

Materials:

  • Primary neuronal culture

  • SILAC (Stable Isotope Labeling by Amino Acids in Cell culture) compatible culture medium deficient in lysine and arginine

  • Stable isotope-labeled L-lysine (e.g., ¹³C₆,¹⁵N₂-lysine) and L-arginine

  • Mass spectrometer

Procedure:

  • Culture primary neurons in SILAC-compatible medium supplemented with heavy isotope-labeled L-lysine and L-arginine.[10][21]

  • Maintain the cultures for a sufficient duration to allow for the incorporation of the labeled amino acids into cellular proteins and metabolic pathways.

  • Harvest the cells and extract metabolites.

  • Analyze the metabolite extracts using mass spectrometry to detect the incorporation of the heavy isotopes from lysine into glutamate.

Protocol for Immunocytochemistry of Cultured Neurons

This protocol describes a general method for the immunofluorescent labeling of neuronal markers in cultured neurons.

Materials:

  • Cultured neurons on glass coverslips

  • Phosphate-buffered saline (PBS)

  • 4% paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibodies (e.g., anti-MAP2, anti-synaptophysin)

  • Fluorophore-conjugated secondary antibodies

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

Procedure:

  • Rinse the cultured neurons gently with PBS.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.[7]

  • Rinse three times with PBS.

  • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Rinse three times with PBS.

  • Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.

  • Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.

  • Rinse three times with PBS.

  • Incubate with fluorophore-conjugated secondary antibodies diluted in blocking buffer for 1-2 hours at room temperature, protected from light.

  • Rinse three times with PBS.

  • Counterstain nuclei with DAPI for 5 minutes.

  • Rinse with PBS and mount the coverslips onto microscope slides using mounting medium.

  • Image using a fluorescence microscope.[2][9]

Protocol for Calcium Imaging in Neurons Following Glutamate Stimulation

This protocol outlines a method for measuring changes in intracellular calcium concentration in response to glutamate stimulation.

Materials:

  • Cultured neurons on glass coverslips

  • Calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Imaging buffer (e.g., HBSS)

  • L-glutamate solution

  • Fluorescence microscope equipped for live-cell imaging

Procedure:

  • Load the cultured neurons with a calcium indicator dye according to the manufacturer's instructions.

  • Wash the cells to remove excess dye and place them in imaging buffer.

  • Mount the coverslip on the stage of the fluorescence microscope.

  • Acquire a baseline fluorescence signal.

  • Perfuse the cells with a solution containing glutamate at a desired concentration.

  • Record the changes in fluorescence intensity over time, which correspond to changes in intracellular calcium levels.[20][22][23]

Protocol for Caspase-3 Assay for Glutamate-Induced Apoptosis

This protocol describes a colorimetric or fluorometric assay to measure the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Neuronal cell lysates from control and glutamate-treated cultures

  • Caspase-3 assay kit (containing caspase-3 substrate and inhibitor)

  • Microplate reader

Procedure:

  • Lyse the control and glutamate-treated neurons to obtain cell extracts.

  • Quantify the protein concentration of the lysates.

  • In a 96-well plate, add an equal amount of protein from each lysate.

  • Include a negative control (lysate with caspase-3 inhibitor) and a positive control (recombinant caspase-3).

  • Add the caspase-3 substrate to each well.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the absorbance or fluorescence using a microplate reader. The signal is proportional to the caspase-3 activity.[24][25]

Conclusion

The biological role of this compound in neuronal cultures is best understood by examining the individual contributions of its constituent amino acids. L-lysine is indispensable for establishing healthy neuronal cultures through its use in polymeric coatings that promote cell adhesion and provides a metabolic route for the synthesis of L-glutamate. L-glutamate, in turn, is central to neuronal communication and plasticity, but its concentration must be tightly regulated to prevent excitotoxic cell death. The provided data tables, signaling pathway diagrams, and detailed experimental protocols offer a comprehensive resource for researchers to effectively utilize and study the multifaceted effects of L-lysine and L-glutamate in their in vitro models of the nervous system. This understanding is critical for advancing research in neurodevelopment, neurodegeneration, and the discovery of novel therapeutic interventions.

References

L-lysine L-glutamate CAS number and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 5408-52-6

This technical guide provides an in-depth overview of L-lysine L-glutamate, a salt formed from the essential amino acid L-lysine and the non-essential amino acid L-glutamic acid. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on the chemical properties, experimental protocols, and biological significance of this compound.

Chemical and Physical Properties

This compound is a white crystalline solid.[1] It is a stable salt that is generally soluble in water.[1] The chemical and physical properties are summarized in the table below.

PropertyValueReference
CAS Number 5408-52-6[1]
Molecular Formula C₁₁H₂₃N₃O₆[1]
Molecular Weight 293.32 g/mol
Appearance White crystalline solid[1]
Boiling Point 311.5 °C at 760 mmHg
Flash Point 142.2 °C
Storage Temperature -20 °C
Solubility Generally soluble in water[1]
pKa (L-lysine) α-COOH: 2.18, α-NH₃⁺: 8.95, ε-NH₃⁺: 10.53[2][3]
pKa (L-glutamic acid) α-COOH: 2.19, α-NH₃⁺: 9.67, γ-COOH: 4.25[2][3]

Experimental Protocols

Synthesis of this compound

A common method for the preparation of this compound involves the reaction of L-lysine with L-glutamic acid. The following is a generalized laboratory-scale protocol based on principles of amino acid salt formation.

Materials:

Procedure:

  • Dissolution: Dissolve equimolar amounts of L-lysine and L-glutamic acid in a minimal amount of warm deionized water with continuous stirring.

  • Reaction: Continue stirring the solution at a slightly elevated temperature (e.g., 40-50 °C) for 1-2 hours to ensure complete salt formation.

  • Crystallization: Slowly cool the solution to room temperature, and then transfer it to an ice bath to facilitate crystallization. The salt can also be precipitated by the slow addition of a water-miscible organic solvent like ethanol.

  • Isolation: Collect the precipitated crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified this compound crystals under vacuum at a low temperature.

Purification and Analysis

Purification: The primary method for the purification of amino acids and their salts is ion-exchange chromatography.

Materials:

  • Crude this compound

  • Cation-exchange resin (e.g., Amberlite IR120)

  • Ammonia (B1221849) solution (for elution)

  • Deionized water

Procedure:

  • Column Preparation: Pack a chromatography column with a suitable cation-exchange resin and equilibrate it with deionized water.

  • Loading: Dissolve the crude this compound in deionized water and load the solution onto the column.

  • Washing: Wash the column with deionized water to remove any anionic or neutral impurities.

  • Elution: Elute the bound this compound from the resin using a gradient of aqueous ammonia solution.

  • Fraction Collection: Collect the fractions and monitor for the presence of the desired compound using a suitable analytical technique (e.g., thin-layer chromatography with ninhydrin (B49086) staining).

  • Isolation: Pool the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Analysis: The purity and concentration of this compound can be determined using High-Performance Liquid Chromatography (HPLC). The following method is adapted from the analysis of amino acids in feed additives.

Instrumentation:

  • HPLC system with an ion-exchange column

  • Post-column derivatization module

  • Visible light detector

Reagents:

  • Diluted hydrochloric acid

  • Sodium citrate (B86180) buffer

  • Ninhydrin reagent

  • Norleucine (internal standard)

Procedure:

  • Sample Preparation: Dissolve a known amount of this compound in diluted hydrochloric acid and further dilute with sodium citrate buffer. Add the internal standard.

  • Chromatographic Separation: Inject the sample onto the ion-exchange column. The separation is based on the charge differences of the amino acids.

  • Post-Column Derivatization: After separation, the eluted amino acids are mixed with ninhydrin reagent in the post-column derivatization module and heated. This reaction forms a colored product.

  • Detection: The colored product is detected by a visible light detector at 570 nm.

  • Quantification: The concentration of L-lysine and L-glutamate is determined by comparing the peak areas to those of known standards.

Biological Significance and Signaling Pathways

This compound, upon administration, is expected to dissociate into L-lysine and L-glutamate. Therefore, its biological effects are largely attributable to the individual actions and metabolic interplay of these two amino acids.

L-Lysine as a Precursor to L-Glutamate

In the mammalian central nervous system, the essential amino acid L-lysine serves as a precursor for the de novo synthesis of L-glutamate, the primary excitatory neurotransmitter.[4][5] This conversion occurs via the saccharopine pathway, which is believed to take place primarily in neurons.[4][5]

Saccharopine_Pathway lysine (B10760008) L-Lysine saccharopine Saccharopine lysine->saccharopine Lysine-α-ketoglutarate reductase akg α-Ketoglutarate akg->saccharopine glutamate (B1630785) L-Glutamate saccharopine->glutamate Saccharopine dehydrogenase aasa α-Aminoadipate-δ-semialdehyde saccharopine->aasa Glutamatergic_Modulation lysine L-Lysine glutamate_receptors Glutamate Receptors (e.g., NMDA, AMPA) lysine->glutamate_receptors Inhibits neuroprotection Neuroprotection lysine->neuroprotection glutamate_release Glutamate Release glutamate_release->glutamate_receptors Activates neuronal_excitation Neuronal Excitation glutamate_receptors->neuronal_excitation Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cell_culture Neuronal Cell Culture excitotoxicity Induce Excitotoxicity (e.g., with excess glutamate) cell_culture->excitotoxicity treatment Treat with this compound excitotoxicity->treatment viability_assay Assess Cell Viability treatment->viability_assay animal_model Animal Model of Ischemia administration Administer this compound animal_model->administration behavioral_tests Behavioral and Neurological Tests administration->behavioral_tests histology Histological Analysis of Brain Tissue behavioral_tests->histology

References

The Discovery and History of L-lysine L-glutamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-lysine L-glutamate, a salt formed from the essential amino acid L-lysine and the non-essential amino acid L-glutamic acid, has a history rooted in the mid-20th century's advancements in amino acid chemistry and production. Initially developed as a critical intermediate in the optical resolution of synthetic lysine (B10760008), its utility has since expanded to applications in the food industry as a flavor enhancer and nutritive additive, and in pharmaceutical formulations. This technical guide provides an in-depth exploration of the discovery, history, physicochemical properties, and synthesis of this compound, tailored for a scientific audience.

Discovery and Historical Context

The discovery of this compound is intrinsically linked to the industrial production of L-lysine. Following the elucidation of the structure of lysine in the early 20th century, chemical synthesis methods produced a racemic mixture of DL-lysine[1]. However, only the L-enantiomer is biologically active and nutritionally valuable[2]. This necessitated the development of efficient methods for optical resolution to isolate the desired L-lysine.

In the early 1950s, Robert M. Emmick and Arthur O. Rogers, working for Du Pont, developed a process for the resolution of DL-lysine that utilized L-glutamic acid as a resolving agent. This process, detailed in U.S. Patents 2,556,907 (1951) and 2,657,230 (1953), involved the formation of diastereomeric salts, this compound and D-lysine L-glutamate, which could be separated by fractional crystallization[3][4]. The less soluble this compound salt would preferentially crystallize, allowing for the isolation of L-lysine.

This method represented a significant advancement in the production of optically pure L-lysine, a critical component in nutrition and medicine. Over time, as microbial fermentation methods for the direct production of L-lysine became more efficient, the use of this compound as a primary resolution intermediate has become less common[5][6][7]. However, its history underscores a pivotal moment in the industrial-scale production of amino acids.

Physicochemical Properties

This compound is a white crystalline solid with a characteristic taste[8][9]. It is known to exist in a dihydrate form[10]. A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference(s)
CAS Number 5408-52-6[3][8]
Molecular Formula C₁₁H₂₃N₃O₆[3][8][11]
Molecular Weight 293.32 g/mol [3][8][11]
Appearance White crystalline powder[8][12]
Melting Point 197 °C[9]
Boiling Point 311.5 °C at 760 mmHg[8][12]
Solubility Easily soluble in water; sparingly soluble in ethanol (B145695).[9]
Optical Rotation [α]²² +3.73° (c=12 in water)[3][4]
pH (aqueous solution) 6.0 - 7.5[9]
Crystal System (D-glutamate) Monoclinic[13]
Space Group (D-glutamate) P2₁[13]
Unit Cell Dimensions (D-glutamate) a = 4.902 Å, b = 30.719 Å, c = 9.679 Å, β = 90°[13]

Experimental Protocols

Original Synthesis for Optical Resolution (Emmick and Rogers, 1951/1953)

General Protocol Outline:

  • Preparation of the Diastereomeric Salt Mixture: An aqueous solution of DL-lysine is reacted with an equimolar amount of L-glutamic acid. The reaction forms a solution containing both this compound and D-lysine L-glutamate.

  • Fractional Crystallization: The solution is concentrated, typically by evaporation, to induce crystallization. Due to its lower solubility, this compound preferentially crystallizes out of the solution. The crystallization process may be controlled by factors such as temperature, pH, and solvent concentration.

  • Isolation of this compound: The crystallized this compound is separated from the mother liquor (which is now enriched in D-lysine L-glutamate) by filtration.

  • Purification: The isolated this compound crystals may be washed with a solvent in which the salt is sparingly soluble to remove any remaining mother liquor.

  • Liberation of L-lysine: The purified this compound is then treated to separate the L-lysine from the L-glutamic acid. This can be achieved by methods such as ion-exchange chromatography or by adjusting the pH to exploit the different isoelectric points of the two amino acids.

Modern Preparation of Crystalline this compound

A more recent method for the preparation of crystalline this compound is described in Chinese patent CN107325014A. This method focuses on producing a stable crystalline powder with low solvent residue.

Protocol Outline (based on CN107325014A):

  • Solution Preparation: L-lysine and L-glutamic acid are dissolved in water in equimolar amounts to form an aqueous solution of this compound with an initial concentration of 0.1–0.7 g/mL[9].

  • Crystallization: Methanol is added to the aqueous solution to induce crystallization[9]. The crystallization process may be facilitated by cooling and stirring.

  • Filtration: The resulting crystals are filtered to separate them from the solvent mixture[9].

  • Solvent Exchange and Purification: The filtered crystals are then suspended in ethanol with stirring to remove residual methanol[9].

  • Drying: The purified crystals are filtered and dried to yield a crystalline powder of this compound[9].

Biological Role and Signaling Pathways

Currently, there is a lack of specific research on the direct signaling pathways or unique biological mechanisms of this compound as a single entity. The biological effects are generally considered to be the sum of the individual contributions of L-lysine and L-glutamate.

  • L-lysine is an essential amino acid, meaning it cannot be synthesized by the human body and must be obtained through diet[14]. It is a fundamental building block for proteins and plays a crucial role in various physiological processes, including calcium absorption, collagen formation, and the production of enzymes, antibodies, and hormones. There is also research into its potential antiviral effects, particularly against Herpes simplex virus, and its role in reducing anxiety[15][16][17].

  • L-glutamate is a non-essential amino acid that is a key excitatory neurotransmitter in the mammalian central nervous system[18][19]. It is also widely known for its role in taste, providing the "umami" flavor, and is used extensively in the food industry as a flavor enhancer in the form of monosodium glutamate (B1630785) (MSG)[2][20].

While no specific signaling pathways for this compound have been elucidated, it is plausible that upon ingestion and absorption, the salt dissociates into L-lysine and L-glutamate, which then participate in their respective metabolic and signaling pathways.

Applications

The applications of this compound have evolved from its initial use in chemical synthesis to its current role in the food and pharmaceutical industries.

  • Food Industry: this compound is used as a flavor enhancer and a nutritive supplement in food products[3][4]. It can fortify foods with the essential amino acid L-lysine while also providing an umami taste.

  • Pharmaceuticals: In pharmaceutical formulations, this compound can be used as a component of parenteral nutrition solutions, providing two essential amino acids[21][22][23][24]. It can also act as a stabilizer or excipient in drug formulations[21].

  • Research: In a laboratory setting, this compound can be a component of cell culture media to support cell growth and viability[25].

Visualizations

Discovery_and_Application_Workflow Figure 1: Discovery and Application Workflow of this compound A Chemical Synthesis of DL-lysine (Racemic Mixture) B Need for Optically Pure L-lysine A->B C Development of Optical Resolution Method B->C D Use of L-glutamic Acid as Resolving Agent C->D E Formation of Diastereomeric Salts: This compound & D-lysine L-glutamate D->E F Fractional Crystallization E->F G Isolation of This compound F->G H Liberation of Pure L-lysine G->H I Modern Applications G->I J Food Additive (Flavor & Nutrition) I->J K Pharmaceuticals (Parenteral Nutrition) I->K

Figure 1: Discovery and Application Workflow of this compound

Experimental_Workflow_Resolution Figure 2: Experimental Workflow for Optical Resolution cluster_0 Salt Formation cluster_1 Separation cluster_2 Isolation A DL-lysine Solution C Reaction Mixture (L-lys-L-glu & D-lys-L-glu) A->C B L-glutamic Acid B->C D Concentration & Crystallization C->D E Filtration D->E F Crystals of This compound E->F G Mother Liquor (Enriched in D-lys-L-glu) E->G H Dissolution of Crystals F->H I Ion Exchange or pH Adjustment H->I J Pure L-lysine I->J K Recovered L-glutamic Acid I->K

Figure 2: Experimental Workflow for Optical Resolution

Conclusion

This compound holds a significant place in the history of amino acid production, emerging as a key intermediate in the quest for optically pure L-lysine. While its role in this capacity has diminished with the advent of advanced fermentation technologies, it has found a new lease of life in the food and pharmaceutical industries. The physicochemical properties of this salt are well-characterized, and methods for its preparation are established. However, a notable gap in the scientific literature is the absence of studies on the specific biological signaling pathways and potential synergistic effects of the this compound salt itself. Future research in this area could uncover novel applications and a deeper understanding of the interplay between these two fundamental amino acids.

References

L-lysine L-glutamate molecular structure and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure, chemical properties, and relevant experimental protocols for L-lysine L-glutamate, a salt formed from two essential amino acids.

Molecular Structure and Formula

This compound is an amino acid salt composed of one molecule of L-lysine and one molecule of L-glutamic acid.[1][2] In this salt, L-lysine, a basic amino acid, acts as the cation, while L-glutamic acid, an acidic amino acid, serves as the anion. The electrostatic interaction occurs between the protonated ε-amino group of the L-lysine side chain and the deprotonated carboxyl group of the L-glutamate side chain.

  • L-lysine (C₆H₁₄N₂O₂): An essential amino acid with a positively charged ε-amino group at physiological pH.

  • L-glutamic acid (C₅H₉NO₄): A non-essential amino acid with a negatively charged carboxyl group at physiological pH.

The combination of these two amino acids results in the salt this compound.

  • Molecular Formula: C₁₁H₂₃N₃O₆[1][2][3][4]

  • Systematic Name: (2S)-2-aminopentanedioic acid;(2S)-2,6-diaminohexanoic acid[2]

Ionic interaction between L-lysine and L-glutamate.

Physicochemical Properties

The quantitative data for this compound are summarized below. These properties are critical for applications in drug formulation, food science, and biochemical research.

PropertyValueSource(s)
Molecular Formula C₁₁H₂₃N₃O₆[1][2][3][4]
Molecular Weight 293.32 g/mol [1][2][3][4]
CAS Registry Number 5408-52-6[1][5]
Appearance White crystals or crystalline powder[4]
Boiling Point 311.5°C at 760 mmHg[4]
Flash Point 142.2°C[4]
Storage Condition -20°C, Keep tightly closed[4][5]
Optical Rotation [α]²² +3.73° (c=12% in water)[1]
Percent Composition C 45.04%, H 7.90%, N 14.33%, O 32.73%[1][3]

Experimental Protocols

This protocol describes a general method for the preparation of an amino acid salt by direct reaction in an aqueous solution, followed by crystallization.

Materials:

  • L-lysine (reagent grade, ≥98%)

  • L-glutamic acid (reagent grade, ≥99%)

  • Deionized water

  • Water-miscible organic solvent (e.g., ethanol, isopropanol)

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Filtration apparatus (Büchner funnel, filter paper)

  • Drying oven or vacuum desiccator

Procedure:

  • Dissolution: In a suitable flask, dissolve an equimolar amount of L-lysine in deionized water with gentle stirring. In a separate flask, dissolve an equimolar amount of L-glutamic acid in deionized water. This may require gentle heating.

  • Mixing and Reaction: Combine the two aqueous solutions. Stir the resulting mixture at room temperature for a period to ensure the acid-base reaction is complete and a homogenous solution of the salt is formed.[6]

  • Crystallization: Initiate crystallization by adding a water-miscible organic solvent (e.g., ethanol) to the aqueous solution until it becomes saturated or supersaturated.[7] The solution can be heated under reflux until crystal formation ceases.[7]

  • Cooling and Crystal Growth: Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C) to maximize crystal yield.

  • Isolation: Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold water-miscible solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a drying oven at a moderate temperature (e.g., 50-60°C) or under vacuum to a constant weight.

G Reactants 1. Dissolve Equimolar L-Lysine & L-Glutamic Acid in Water Mix 2. Mix Solutions & Stir to Homogenize Reactants->Mix Crystallize 3. Add Anti-Solvent (e.g., Ethanol) to Induce Crystallization Mix->Crystallize Cool 4. Cool Solution to Maximize Yield Crystallize->Cool Filter 5. Isolate Crystals via Vacuum Filtration Cool->Filter Wash 6. Wash Crystals with Cold Solvent Filter->Wash Dry 7. Dry Crystals Under Vacuum Wash->Dry Product Pure L-lysine L-glutamate Crystals Dry->Product

Workflow for the synthesis and purification of this compound.

Characterization of the synthesized this compound salt can be performed using several analytical techniques to confirm its identity and purity.

A. Ion-Exchange Chromatography (IEC) IEC is a standard method for the quantification of amino acids in various matrices.[8]

Methodology:

  • Sample Preparation: Accurately weigh and dissolve the this compound salt in an appropriate aqueous buffer to a known concentration.

  • Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system equipped with an ion-exchange column.

  • Mobile Phase: Employ a suitable buffer system with a pH gradient to elute the amino acids.

  • Detection: Post-column derivatization with ninhydrin (B49086) followed by VIS detection (at 570 nm and 440 nm) is a common method.[8] Alternatively, derivatization with ortho-phthaldialdehyde (OPA) and fluorescence detection can be used for higher sensitivity.[8]

  • Quantification: Calculate the concentration of lysine (B10760008) and glutamate (B1630785) based on the peak areas compared to certified reference standards. The method described in Commission Regulation (EC) No 152/2009 is a validated procedure for amino acid analysis in feed.[8]

B. Liquid Chromatography-Mass Spectrometry (LC-MS) LC-MS provides high sensitivity and specificity for the detection and quantification of amino acids.

Methodology:

  • Sample Preparation: Dissolve the sample in a solvent compatible with the mobile phase, such as an acetonitrile-water solution.

  • Chromatography: Separate the components on a suitable LC column (e.g., C18). A common mobile phase system consists of an ammonium (B1175870) formate (B1220265) solution (A) and acetonitrile (B52724) (B).[9]

  • Mass Spectrometry: Use an MS detector, often with electrospray ionization (ESI), to detect the parent ions of L-lysine and L-glutamic acid.

  • Quantification: Use an external standard method with known concentrations of L-lysine and L-glutamic acid to create a calibration curve for accurate quantification.[9]

Biological and Industrial Significance

  • Nutritive Additive: this compound is used as a flavor and nutritive additive in food products.[1]

  • Biochemical Research: As a salt of two crucial amino acids, it serves as a component in cell culture media and biochemical assays. L-lysine is an essential amino acid that the human body cannot synthesize and must be obtained from diet.[10]

  • Drug Development: Amino acids are investigated as counterions to improve the solubility and stability of pharmaceutical compounds.[6]

  • Platform Chemicals: Both L-lysine and L-glutamic acid are considered important platform chemicals for the synthesis of polymers and other biomaterials.[11]

References

Solubility Profile of L-Lysine L-Glutamate: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

L-Lysine L-glutamate, a salt formed from the essential amino acid L-lysine and the non-essential amino acid L-glutamic acid, is a compound of increasing interest in pharmaceutical and biotechnological applications. Its favorable nutritional profile, potential for enhancing the solubility of poorly soluble active pharmaceutical ingredients (APIs), and role in cellular metabolism make a thorough understanding of its physicochemical properties, particularly its solubility, essential for formulation development and research. This technical guide provides an in-depth overview of the solubility of this compound in various solvents, detailed experimental protocols for solubility determination, and insights into its relevant biological context.

Physicochemical Properties

This compound is a white crystalline solid that is generally soluble in water.[1][2] The salt formation between the basic amino acid L-lysine and the acidic amino acid L-glutamic acid typically enhances the aqueous solubility compared to its constituent amino acids, particularly L-glutamic acid which is only sparingly soluble in water.

Solubility Data

SolventThis compoundL-LysineL-Glutamic AcidTemperature (°C)
Water Soluble (Aqueous solutions can be prepared at concentrations of 0.1-0.7 g/mL)[3]Very freely soluble (>100 g/100 g)[4]Sparingly soluble (0.86 g/100 mL)25
Ethanol Insoluble (Expected)Insoluble[4]Practically insoluble25
Methanol Insoluble (Expected)Data not availableInsoluble25
Acetone Insoluble (Expected)Insoluble[4]Insoluble25
Benzene Insoluble (Expected)Insoluble[4]Insoluble25
Ether Insoluble (Expected)Insoluble[4]Practically insoluble25

Note: The expected insolubility in organic solvents is based on the general solubility characteristics of amino acid salts.

Experimental Protocols for Solubility Determination

A precise determination of the solubility of this compound can be achieved through various established methods. Below is a detailed protocol adapted from common practices for determining the solubility of amino acid salts.[5][6]

Equilibrium Solubility Method

This method determines the saturation concentration of a solute in a solvent at a specific temperature.

Materials:

  • This compound

  • Solvent of interest (e.g., deionized water, ethanol)

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

  • Analytical method for quantification (e.g., HPLC, UV-Vis spectrophotometer with ninhydrin (B49086) reagent)

Procedure:

  • Add an excess amount of this compound to a known volume of the solvent in a sealed container.

  • Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C).

  • Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).

  • After reaching equilibrium, allow the suspension to settle.

  • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved solid.

  • Accurately dilute the filtered solution with the solvent to a concentration within the calibrated range of the analytical method.

  • Quantify the concentration of this compound in the diluted solution using a validated analytical method.

  • Calculate the solubility by taking into account the dilution factor.

Analytical Quantification

The concentration of this compound in the saturated solution can be determined using several techniques:

  • High-Performance Liquid Chromatography (HPLC): This is a highly specific and sensitive method. A reversed-phase C18 column can be used with a suitable mobile phase and a UV detector.[7]

  • Ninhydrin Assay: This colorimetric method is widely used for the quantification of amino acids. The sample is reacted with ninhydrin reagent, and the absorbance of the resulting colored solution is measured spectrophotometrically (typically at 570 nm).[8][9]

The following diagram illustrates a general workflow for determining solubility.

G Experimental Workflow for Solubility Determination cluster_prep Sample Preparation cluster_separation Separation cluster_analysis Analysis cluster_result Result prep1 Add excess this compound to solvent prep2 Equilibrate at constant temperature with agitation prep1->prep2 sep1 Centrifuge to pellet excess solid prep2->sep1 sep2 Filter supernatant (0.22 µm filter) sep1->sep2 ana1 Dilute filtered sample sep2->ana1 ana2 Quantify concentration (e.g., HPLC, Ninhydrin Assay) ana1->ana2 res1 Calculate solubility ana2->res1

Workflow for determining the solubility of this compound.

Biological Context and Relevance in Drug Development

The combination of L-lysine and L-glutamate is not only a simple salt but also brings together two amino acids with significant and sometimes interconnected biological roles.

Metabolic Relationship

In the central nervous system, L-lysine serves as a precursor for the de novo synthesis of L-glutamate, which is the primary excitatory neurotransmitter. This conversion occurs via the saccharopine pathway.[10][11]

The following diagram outlines the key steps of the saccharopine pathway.

G Saccharopine Pathway for Glutamate (B1630785) Synthesis from Lysine (B10760008) lysine L-Lysine saccharopine Saccharopine lysine->saccharopine Lysine-ketoglutarate reductase akg α-Ketoglutarate akg->saccharopine glutamate L-Glutamate saccharopine->glutamate Saccharopine dehydrogenase aasa α-Aminoadipate-δ-semialdehyde saccharopine->aasa Saccharopine dehydrogenase

Simplified diagram of the saccharopine pathway.
Neuromodulatory Effects

Interestingly, while lysine can be a precursor to the excitatory neurotransmitter glutamate, studies have shown that L-lysine, along with L-arginine, can suppress glutamate-induced neuronal activity.[12][13] This suggests a potential modulatory role in the nervous system, which could be relevant for drug development targeting neurological disorders.

Applications in Drug Formulation

The high aqueous solubility of L-lysine makes it a useful counterion to improve the solubility and dissolution rate of acidic drugs. The use of this compound could offer a dual benefit: enhancing the solubility of a drug while also providing essential amino acids. This is particularly relevant for parenteral nutrition formulations and for the development of oral medications where rapid dissolution is desired.[14][15]

Conclusion

This compound is a highly water-soluble compound with significant potential in the pharmaceutical and nutritional sciences. While detailed quantitative solubility data in a wide range of solvents is still to be fully elucidated, the available information and the known properties of its constituent amino acids provide a strong basis for its application. The provided experimental protocols offer a clear guide for researchers to determine its solubility in specific systems. Furthermore, the interconnected biological roles of lysine and glutamate present intriguing possibilities for its use in drug development, particularly in the context of neuroscience and advanced drug formulation.

References

An In-depth Technical Guide to the Natural Sources and Isolation of L-Lysine and L-Glutamate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the natural origins and industrial isolation methods for two economically significant amino acids: L-lysine (B1673455) and L-glutamate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the prevalent microbial fermentation techniques, downstream purification processes, and the fundamental metabolic pathways involved.

L-Lysine: From Microbial Factories to Purified Product

L-lysine, an essential amino acid for humans and animals, is predominantly produced through microbial fermentation. While it is naturally present in various food sources, industrial-scale production relies on high-yielding microbial strains, primarily Corynebacterium glutamicum.

Natural Sources of L-Lysine

L-lysine is abundant in a variety of protein-rich foods. Animal-based sources are particularly rich in this essential amino acid, including:

  • Meats: Red meat, poultry, and pork.

  • Fish: Particularly cod and sardines.

  • Dairy Products: Cheeses (especially Parmesan), milk, and yogurt.

  • Eggs

For vegetarian and vegan diets, notable plant-based sources include:

  • Legumes: Beans, lentils, and chickpeas.

  • Soy products: Tofu and tempeh.

  • Quinoa

  • Nuts and seeds

Industrial Isolation of L-Lysine: A Focus on Fermentation

The industrial production of L-lysine is dominated by fermentation processes using genetically optimized strains of Corynebacterium glutamicum. These processes are broadly categorized into direct and indirect fermentation methods, with direct fermentation being the more contemporary and widely used approach.

Fed-batch fermentation is a common strategy to achieve high yields of L-lysine. This process involves the controlled feeding of nutrients, such as glucose, to the microbial culture to maintain optimal conditions for growth and product formation.

Table 1: L-Lysine Production by Corynebacterium glutamicum in Fed-Batch Fermentation

StrainCarbon SourceFermentation Time (h)L-Lysine Titer (g/L)Yield (g/g substrate)Reference
C. glutamicum Lys5-8Glucose48130.8 ± 4.90.47[1]
C. glutamicumGlucoseNot Specified73.50.32 (mol/mol)[2]
C. glutamicum MH 20-22 B (immobilized)Glucose9631.58Not Specified[3]
C. glutamicum ATCC 21492Glucose from textile wasteNot Specified2.380.053[4]

The biosynthesis of L-lysine in C. glutamicum begins with aspartate and involves a series of enzymatic reactions. Understanding this pathway is crucial for the metabolic engineering of strains to enhance L-lysine production.

L-Lysine Biosynthesis Pathway Aspartate Aspartate Aspartyl_phosphate Aspartyl_phosphate Aspartate->Aspartyl_phosphate Aspartokinase Aspartate_semialdehyde Aspartate_semialdehyde Aspartyl_phosphate->Aspartate_semialdehyde Aspartate-semialdehyde dehydrogenase Dihydrodipicolinate Dihydrodipicolinate Aspartate_semialdehyde->Dihydrodipicolinate Dihydrodipicolinate synthase Tetrahydrodipicolinate Tetrahydrodipicolinate Dihydrodipicolinate->Tetrahydrodipicolinate Dihydrodipicolinate reductase N_Succinyl_diaminopimelate N_Succinyl_diaminopimelate Tetrahydrodipicolinate->N_Succinyl_diaminopimelate Tetrahydrodipicolinate succinylase LL_Diaminopimelate LL_Diaminopimelate N_Succinyl_diaminopimelate->LL_Diaminopimelate Succinyl-diaminopimelate desuccinylase meso_Diaminopimelate meso_Diaminopimelate LL_Diaminopimelate->meso_Diaminopimelate Diaminopimelate epimerase L_Lysine L_Lysine meso_Diaminopimelate->L_Lysine Diaminopimelate decarboxylase

L-Lysine biosynthesis pathway in C. glutamicum.
Experimental Protocol: Isolation of L-Lysine via Ion-Exchange Chromatography

The recovery of L-lysine from the fermentation broth is typically achieved through ion-exchange chromatography.

L-Lysine Isolation Workflow Fermentation_Broth Fermentation_Broth Cell_Separation Cell_Separation Fermentation_Broth->Cell_Separation Centrifugation/ Filtration Clarified_Broth Clarified_Broth Cell_Separation->Clarified_Broth pH_Adjustment_Loading pH_Adjustment_Loading Clarified_Broth->pH_Adjustment_Loading Adjust pH to ~2.0 with H2SO4 Ion_Exchange_Column Ion_Exchange_Column pH_Adjustment_Loading->Ion_Exchange_Column Load onto cation exchange resin Washing Washing Ion_Exchange_Column->Washing Wash with deionized water Elution Elution Washing->Elution Elute with NH4OH (e.g., 2N) L_Lysine_Eluate L_Lysine_Eluate Elution->L_Lysine_Eluate Concentration Concentration L_Lysine_Eluate->Concentration Evaporation Crystallization Crystallization Concentration->Crystallization Purified_L_Lysine Purified_L_Lysine Crystallization->Purified_L_Lysine

Workflow for the isolation of L-Lysine.
  • Cell Removal: The fermentation broth is first centrifuged or filtered to remove microbial cells and other suspended solids.

  • pH Adjustment and Loading: The clarified broth is acidified to a pH of approximately 2.0 with sulfuric acid.[5] This protonates the amino groups of L-lysine, giving it a net positive charge. The acidified broth is then loaded onto a column packed with a strong acid cation exchange resin, such as Amberlite IR-120, in the ammonium (B1175870) form.[5][6]

  • Washing: The column is washed with deionized water to remove impurities that are not bound to the resin.

  • Elution: The bound L-lysine is eluted from the resin using a basic solution, typically ammonium hydroxide (B78521) (e.g., 2N).[5] The ammonia (B1221849) displaces the L-lysine from the resin.

  • Concentration and Crystallization: The L-lysine-rich eluate is concentrated by evaporation under reduced pressure. The concentrated solution is then cooled to induce crystallization of L-lysine, often as L-lysine hydrochloride.

  • Drying: The crystals are filtered, washed with a solvent like ethanol, and dried to obtain the final purified product.[7]

L-Glutamate: From Seaweed to Seasoning

L-glutamate, a non-essential amino acid, is widely known for its role as a flavor enhancer in the form of monosodium glutamate (B1630785) (MSG). While initially discovered and extracted from seaweed, its large-scale production is now accomplished through microbial fermentation.

Natural Sources of L-Glutamate

Free L-glutamate, which imparts the "umami" taste, is naturally present in a variety of foods, particularly those that have undergone aging or fermentation:

  • Seaweed: Especially kombu.

  • Cheeses: Parmesan and Roquefort.

  • Fermented Products: Soy sauce, miso, and kimchi.

  • Tomatoes: Particularly ripe tomatoes.

  • Mushrooms

  • Meats and Fish

Industrial Isolation of L-Glutamate: Fermentation as the Cornerstone

Similar to L-lysine, Corynebacterium glutamicum is the workhorse for the industrial production of L-glutamate. Fermentation conditions are carefully controlled to maximize the yield of this amino acid.

Fed-batch strategies are also employed for L-glutamate production to achieve high titers. The controlled addition of a carbon source and other nutrients prevents substrate inhibition and maintains optimal production rates.

Table 2: L-Glutamate Production by Corynebacterium glutamicum in Fed-Batch Fermentation

StrainCarbon SourceFermentation Time (h)L-Glutamate Titer (g/L)Yield (g/g substrate)Reference
C. glutamicum 2262Date juice301380.96[8]
C. glutamicumGlucoseNot Specified80Not Specified[9]
Brevibacterium sp. DSM 20411Cassava starch hydrolysate4025Not Specified[8]

The biosynthesis of L-glutamate in C. glutamicum is a more direct pathway compared to L-lysine, branching from the tricarboxylic acid (TCA) cycle.

L-Glutamate_Biosynthesis_Pathway Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Phosphoenolpyruvate Phosphoenolpyruvate Glycolysis->Phosphoenolpyruvate Pyruvate Pyruvate Phosphoenolpyruvate->Pyruvate Acetyl_CoA Acetyl_CoA Pyruvate->Acetyl_CoA Citrate Citrate Acetyl_CoA->Citrate Oxaloacetate Oxaloacetate Oxaloacetate->Citrate Isocitrate Isocitrate Citrate->Isocitrate alpha_Ketoglutarate alpha_Ketoglutarate Isocitrate->alpha_Ketoglutarate Isocitrate dehydrogenase L_Glutamate L_Glutamate alpha_Ketoglutarate->L_Glutamate Glutamate dehydrogenase

L-Glutamate biosynthesis pathway in C. glutamicum.
Experimental Protocol: Isolation of L-Glutamate by Isoelectric Crystallization

The primary method for recovering L-glutamate from fermentation broth is isoelectric crystallization, which takes advantage of the amino acid's low solubility at its isoelectric point (pI ≈ 3.2).

L-Glutamate_Isolation_Workflow Fermentation_Broth Fermentation_Broth Cell_Separation Cell_Separation Fermentation_Broth->Cell_Separation Centrifugation/ Filtration Clarified_Broth Clarified_Broth Cell_Separation->Clarified_Broth pH_Adjustment_Crystallization pH_Adjustment_Crystallization Clarified_Broth->pH_Adjustment_Crystallization Adjust pH to ~3.2 with H2SO4 or HCl Crystal_Slurry Crystal_Slurry pH_Adjustment_Crystallization->Crystal_Slurry Cooling and Stirring Crystal_Separation Crystal_Separation Crystal_Slurry->Crystal_Separation Centrifugation/ Filtration Washing Washing Crystal_Separation->Washing Wash with cold water Drying Drying Washing->Drying Purified_L_Glutamate Purified_L_Glutamate Drying->Purified_L_Glutamate

Workflow for the isolation of L-Glutamate.
  • Cell Removal: Similar to L-lysine recovery, the fermentation broth is first clarified by centrifugation or filtration to remove microbial cells.

  • pH Adjustment: The pH of the clarified broth is adjusted to the isoelectric point of L-glutamic acid, which is approximately 3.2.[10][11] This is typically done by the addition of a strong acid such as sulfuric acid or hydrochloric acid.[12]

  • Crystallization: As the pH approaches 3.2, the net charge of the L-glutamate molecules becomes zero, significantly reducing their solubility in the aqueous solution and causing them to crystallize. The solution is often cooled and stirred to promote crystal formation and growth.[12]

  • Crystal Separation: The crystallized L-glutamic acid is separated from the mother liquor by centrifugation or filtration.[13]

  • Washing and Drying: The crystals are washed with cold water to remove residual impurities and then dried to yield the purified L-glutamic acid product.

Conclusion

The industrial production of L-lysine and L-glutamate is a testament to the power of biotechnology, with microbial fermentation using Corynebacterium glutamicum at its core. While naturally occurring in various foodstuffs, the demands of the pharmaceutical, food, and animal feed industries necessitate these highly optimized and efficient manufacturing processes. The isolation and purification of these amino acids, primarily through ion-exchange chromatography for L-lysine and isoelectric crystallization for L-glutamate, are critical downstream steps that ensure the high purity required for their diverse applications. A thorough understanding of the underlying metabolic pathways continues to drive innovation in strain development and process optimization, promising even greater efficiencies in the future.

References

L-lysine L-glutamate: A Comprehensive Technical Guide to its Stability and Degradation Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-lysine L-glutamate, a salt formed from two essential amino acids, holds significant interest in pharmaceutical and biotechnological applications. Its stability and degradation profile are critical parameters influencing its efficacy, safety, and shelf-life in various formulations. This technical guide provides an in-depth analysis of the chemical stability of this compound, detailing its degradation pathways and the factors that influence its integrity. Experimental protocols for stability assessment and diagrams of relevant metabolic pathways are included to support further research and development.

Introduction

L-lysine and L-glutamic acid are fundamental biological molecules with diverse physiological roles. L-lysine is an essential amino acid crucial for protein synthesis and other metabolic processes, while L-glutamate is a key excitatory neurotransmitter and a central component of cellular metabolism. The salt, this compound, combines the properties of both amino acids and is explored for various applications, including as a component in parenteral nutrition and as a potential therapeutic agent.[1] Understanding its stability is paramount for ensuring product quality and therapeutic efficacy. This guide synthesizes the available scientific knowledge on the degradation of its constituent amino acids to project the stability profile of this compound.

Chemical and Physical Properties

This compound is a dipeptide-like salt formed through an ionic interaction between the basic amino acid L-lysine and the acidic amino acid L-glutamate.[2][3] This interaction between the positively charged amino group of lysine (B10760008) and the negatively charged carboxyl group of glutamate (B1630785) contributes to its solubility in water.[2] Like other amino acid-based compounds, its stability is susceptible to environmental factors such as pH and temperature.[2]

Degradation Profile

The degradation of this compound can be inferred from the known degradation pathways of its individual components, L-lysine and L-glutamate. The primary degradation routes are expected to be non-enzymatic browning (Maillard reaction), thermal decomposition, and pH-dependent reactions.

Maillard Reaction

The Maillard reaction is a significant degradation pathway for amino acids in the presence of reducing sugars.[4][5] The ε-amino group of lysine is particularly reactive.[4] In the context of this compound, both the α- and ε-amino groups of lysine and the α-amino group of glutamate can react with reducing sugars, leading to the formation of a complex mixture of products, including those responsible for browning and potential loss of nutritional value.[6][7][8]

Thermal Degradation

High temperatures can induce the decomposition of both L-lysine and L-glutamate.

  • L-lysine: Thermal decomposition of L-lysine, particularly at temperatures around 250°C, can yield a variety of compounds including pyridines, lactams, piperidines, and pyrroles.[9][10] In aqueous solutions, a key thermal degradation product of lysine is lysine lactam.[11] The rate of this degradation is accelerated by increasing temperatures and is also influenced by pH.[11]

  • L-glutamate: The degradation of L-glutamate is also temperature-dependent.

pH-Dependent Degradation

The stability of this compound is significantly influenced by the pH of the solution.

  • L-lysine: The degradation of lysine to lysine lactam in solution is pH-dependent, with the rate increasing at lower pH values.[11]

  • L-glutamate: The stability of glutamine, a related amino acid, is known to be pH-dependent, with degradation occurring at both acidic and basic pH.[12][13] Similar pH-dependent degradation can be expected for glutamate.

Data Presentation: Summary of Stability Data

The following tables summarize quantitative data on the degradation of L-lysine and L-glutamine (as a proxy for L-glutamate) under various conditions.

Table 1: Thermal Degradation of L-lysine

Temperature (°C)Degradation Product(s)Kinetic OrderActivation Energy (Ea) (kJ/mol)Reference(s)
250Pyridines, lactams, piperidines, pyrroles--[9]
60 - 100 (in solution)Lysine lactamZero-order80.14[11]

Table 2: pH-Dependent Degradation of L-lysine in Solution

pHTemperature (°C)Degradation RateKey Degradation ProductReference(s)
10.0, 10.3, 10.6100Rate increases with decreasing pHLysine lactam

Table 3: Stability of L-glutamine in Solution (as a proxy for L-glutamate)

Temperature (°C)pHDegradation Rate (%/day)Key Degradation Product(s)Reference(s)
22-246.5 (in water)0.23Ammonia[12]
4-< 0.15Ammonia[12]
-20-< 0.03Ammonia[12]
-80-Undetectable-[12]

Experimental Protocols

Quantification of L-lysine and L-glutamate by High-Performance Liquid Chromatography (HPLC)

This protocol describes a general method for the simultaneous determination of L-lysine and L-glutamate.

Objective: To quantify the concentration of L-lysine and L-glutamate in a sample.

Materials:

  • HPLC system with a UV or fluorescence detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: Aqueous buffer (e.g., 20 mM sodium phosphate, pH 7.0)

  • Mobile Phase B: Acetonitrile or Methanol

  • Derivatizing agent (e.g., o-phthalaldehyde (B127526) (OPA) for fluorescence detection, or dansyl chloride)

  • L-lysine and L-glutamate standards

  • Sample containing this compound

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of L-lysine and L-glutamate of known concentrations.

  • Sample Preparation: Dilute the sample to an appropriate concentration within the linear range of the assay.

  • Derivatization (if required):

    • For OPA derivatization: Mix the standard or sample with OPA reagent and a thiol (e.g., 2-mercaptoethanol) in a borate (B1201080) buffer. Allow the reaction to proceed for a defined time (e.g., 1-2 minutes) before injection.

  • Chromatographic Conditions:

    • Set up a gradient elution program, starting with a low percentage of Mobile Phase B and gradually increasing to elute the amino acids.

    • Flow rate: 1.0 mL/min

    • Column temperature: 30°C

    • Injection volume: 20 µL

    • Detection: UV absorbance at a specific wavelength (e.g., 254 nm) or fluorescence detection with appropriate excitation and emission wavelengths for the derivative.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the standards against their concentration.

    • Determine the concentration of L-lysine and L-glutamate in the sample by interpolating their peak areas on the calibration curve.[14][15][16]

Stability Testing Protocol (Accelerated Stability Study)

Objective: To assess the stability of this compound under accelerated conditions to predict its shelf-life.

Materials:

  • This compound sample (solid or solution)

  • Temperature and humidity-controlled stability chambers

  • Analytical method for quantifying this compound and its degradation products (e.g., HPLC method from 5.1)

Procedure:

  • Initial Analysis (Time 0): Analyze the initial concentration of this compound and identify any existing degradation products.

  • Storage Conditions: Store the samples in stability chambers at accelerated conditions (e.g., 40°C / 75% RH).

  • Sampling Intervals: Pull samples at predetermined time points (e.g., 1, 3, and 6 months).

  • Analysis: At each time point, analyze the samples for the concentration of this compound and its degradation products.

  • Data Analysis:

    • Plot the concentration of this compound as a function of time.

    • Determine the degradation rate constant (k) by fitting the data to an appropriate kinetic model (e.g., zero-order or first-order).

    • Use the Arrhenius equation to extrapolate the degradation rate at room temperature and predict the shelf-life.

Visualization of Pathways and Workflows

Signaling and Metabolic Pathways

The following diagrams illustrate the metabolic context of L-lysine and L-glutamate.

Glutamate_Degradation_Pathway Glutamate Glutamate alpha_Ketoglutarate alpha_Ketoglutarate Glutamate->alpha_Ketoglutarate Glutamate Dehydrogenase Glutamine Glutamine Glutamate->Glutamine Glutamine Synthetase GABA GABA Glutamate->GABA Glutamate Decarboxylase alpha_Ketoglutarate->Glutamate Transaminases TCA_Cycle TCA_Cycle alpha_Ketoglutarate->TCA_Cycle Other_Amino_Acids Other_Amino_Acids Other_Amino_Acids->Glutamate Transamination Lysine_Degradation_Pathway Lysine Lysine Saccharopine Saccharopine Lysine->Saccharopine Lysine-α-ketoglutarate reductase alpha_Aminoadipate_semialdehyde α-Aminoadipate semialdehyde Saccharopine->alpha_Aminoadipate_semialdehyde Saccharopine dehydrogenase Acetyl_CoA Acetyl_CoA alpha_Aminoadipate_semialdehyde->Acetyl_CoA TCA_Cycle TCA_Cycle Acetyl_CoA->TCA_Cycle Stability_Testing_Workflow start Start: this compound Sample initial_analysis Initial Analysis (t=0) - Quantify Lys & Glu - Identify impurities start->initial_analysis storage Store at Accelerated Conditions (e.g., 40°C/75% RH) initial_analysis->storage sampling Pull Samples at Predetermined Intervals storage->sampling analysis Analyze Samples - Quantify Lys & Glu - Identify & Quantify  Degradation Products sampling->analysis analysis->sampling Repeat for each interval data_analysis Data Analysis - Determine degradation kinetics - Predict shelf-life (Arrhenius) analysis->data_analysis end End: Stability Report data_analysis->end

References

spectroscopic analysis of L-lysine L-glutamate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectroscopic Analysis of L-lysine L-glutamate

Introduction

This compound is an amino acid salt formed from the basic amino acid L-lysine and the acidic amino acid L-glutamic acid. This compound and the interactions between its constituent amino acids are of significant interest in biochemistry, drug development, and materials science. Understanding its structural and electronic properties through spectroscopic analysis is crucial for its application. While direct, comprehensive experimental spectroscopic data for the specific salt this compound is not extensively available in public literature, this guide provides a detailed overview of the expected spectroscopic characteristics based on the analysis of L-lysine, L-glutamic acid, and their derivatives. The principles and experimental protocols outlined here serve as a foundational resource for researchers and scientists.

UV-Visible Spectroscopy

UV-Visible spectroscopy of amino acids can reveal information about electronic transitions. For L-lysine and L-glutamate, the primary absorption is in the far-UV region. However, the interaction between the two in the form of a dimer or salt can give rise to charge transfer (CT) transitions that extend into the near-UV and visible regions.[1][2]

A computational study using time-dependent density functional theory (TDDFT) has detailed the nature of these charge transfer excitations in Lys-Glu dimers.[1][2] These transitions are categorized based on the parts of the amino acid residues involved: backbone-to-backbone (BB-CT), backbone-to-side chain (BS-CT), and side chain-to-side chain (SS-CT). The SS-CT excitations are responsible for the broadest absorption range.[1][2]

Quantitative Data: UV-Visible Absorption
Excitation TypeWavelength Range (nm)Description
BB-CT160-210Inter/intra-residue peptide backbone to peptide backbone charge transfer.[1][2]
BS-CT160-260Inter/intra-residue peptide backbone to side chain charge transfer.[1][2]
SS-CT260-650Side chain to side chain charge transfer, showing the broadest absorption.[1][2]
L-lysine (individual)~205-250Strong absorption band.[3][4]
L-lysine (individual)~270-280Weak absorption band.[3][4]
Experimental Protocol: UV-Visible Spectroscopy
  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent, such as deionized water or a buffer solution (e.g., phosphate-buffered saline, PBS) to a concentration of 1 mg/mL.

    • Perform serial dilutions to obtain a range of concentrations (e.g., 0.1, 0.25, 0.5, 0.75, 1.0 mg/mL) to determine the linear range of absorbance.

  • Instrumentation:

    • Use a dual-beam UV-Visible spectrophotometer.

    • Use quartz cuvettes with a 1 cm path length.

  • Data Acquisition:

    • Record a baseline spectrum with the cuvette filled with the solvent/buffer.

    • Measure the absorbance of each sample concentration from 190 nm to 800 nm.

    • Ensure the absorbance values fall within the optimal range of the instrument (typically 0.1-1.5).

  • Data Processing:

    • Subtract the baseline spectrum from the sample spectra.

    • Plot absorbance versus wavelength to identify absorption maxima (λmax).

    • If performing quantitative analysis, create a calibration curve of absorbance at λmax versus concentration.

Visualization: Charge Transfer Pathway

G cluster_lysine L-lysine Side Chain cluster_glutamate L-glutamate Side Chain lys_nh3 NH₃⁺ (Donor) glu_coo COO⁻ (Acceptor) lys_nh3->glu_coo Photoexcited Charge Transfer (SS-CT)

Caption: Conceptual diagram of side chain-to-side chain charge transfer.

Vibrational Spectroscopy (FT-IR and Raman)

Vibrational spectroscopy is a powerful tool for identifying the functional groups and hydrogen bonding interactions within this compound. The formation of the salt involves the protonation of the L-lysine amino groups (-NH3+) and the deprotonation of the L-glutamic acid carboxylic acid groups (-COO-), which leads to characteristic shifts in their vibrational frequencies compared to the individual zwitterionic amino acids.

Quantitative Data: Characteristic Vibrational Modes
Wavenumber (cm⁻¹)AssignmentMolecule/GroupSpectroscopic Method
~3270N-H stretch (β-sheet)Poly-L-lysineFT-IR[5]
~3200N-H stretch (random coil)Poly-L-lysineFT-IR[5]
~3030N-H stretch (protonated NH₃⁺)Poly-L-lysineFT-IR[5]
~1668Amide I (C=O stretch)Poly-L-lysineFT-IR[4]
~1640-COO⁻ antisymmetric stretchL-glutamic acidSERS[6]
~1442, ~1454CH₂ deformationL-lysineFT-IR[4]
~1401-COO⁻ symmetric stretchL-glutamic acidSERS[6]
~1323Cβ twistingL-lysineFT-IR[4]
1058COO⁻ groupL-lysineRaman[7]
834NH₂ groupL-lysineRaman[7]
Experimental Protocols

Fourier Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of this compound with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

    • Transfer the fine powder to a pellet-pressing die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or semi-transparent pellet.

  • Instrumentation:

    • Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample chamber.

    • Place the KBr pellet in the sample holder.

    • Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Data Processing:

    • The instrument's software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

Raman Spectroscopy

  • Sample Preparation:

    • Place a small amount of the solid this compound powder onto a microscope slide or into a capillary tube.

    • Alternatively, prepare an aqueous solution of a known concentration.

  • Instrumentation:

    • Use a Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm).

  • Data Acquisition:

    • Focus the laser onto the sample.

    • Acquire the Raman spectrum over a desired spectral range (e.g., 200-3500 cm⁻¹). Adjust the laser power and acquisition time to obtain a good signal-to-noise ratio while avoiding sample degradation.

  • Data Processing:

    • Perform baseline correction and cosmic ray removal using the spectrometer's software.

    • Identify and assign the characteristic Raman peaks.

Visualization: Vibrational Spectroscopy Workflow

G start Sample Preparation (Solid or Solution) ftir FT-IR Spectroscopy start->ftir raman Raman Spectroscopy start->raman data Data Acquisition (Interferogram/Scattered Light) ftir->data raman->data processing Data Processing (FFT, Baseline Correction) data->processing spectrum Vibrational Spectrum (Absorbance vs. Wavenumber) processing->spectrum analysis Peak Assignment & Structural Analysis spectrum->analysis

Caption: General workflow for FT-IR and Raman spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of individual atoms. For this compound, ¹H and ¹³C NMR would confirm the structure and indicate the protonation states of the functional groups through changes in chemical shifts.

Quantitative Data: ¹H and ¹³C NMR Chemical Shifts

L-lysine (in D₂O)

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
α-CH3.7457.39
β-CH₂1.8932.65
γ-CH₂1.4624.08
δ-CH₂1.7129.15
ε-CH₂3.0242.00
COOH-177.29

Note: Data compiled from various sources.[8][9] Chemical shifts can vary with pH and solvent.

L-glutamic acid (in D₂O)

Specific data for L-glutamic acid was not found in the provided search results, but typical shifts are well-established in NMR literature.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., D₂O).

    • If necessary, adjust the pH of the solution.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Co-add a sufficient number of scans (e.g., 16 or 64) for a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. This generally requires a significantly larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds).

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the raw data using appropriate NMR software.

    • Reference the spectra (e.g., to the residual solvent peak).

    • Integrate the ¹H signals and assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.

Visualization: NMR Logical Relationship

G cluster_nuclei Atomic Nuclei cluster_spectra Resulting Spectra molecule This compound in D₂O nmr_spec NMR Spectrometer molecule->nmr_spec Is placed in H1 ¹H nmr_spec->H1 Excites C13 ¹³C nmr_spec->C13 Excites H1_spectrum ¹H Spectrum H1->H1_spectrum Generates C13_spectrum ¹³C Spectrum C13->C13_spectrum Generates

Caption: Logical relationship between the sample and the resulting NMR spectra.

References

Methodological & Application

Application Notes and Protocols for L-lysine L-glutamate as a Protein Cryoprotectant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cryopreservation is a critical process for the long-term storage and stability of protein-based therapeutics, reagents, and research samples. However, the freeze-thaw process can induce significant stress on proteins, leading to denaturation, aggregation, and loss of biological activity. Cryoprotectants are essential additives that mitigate these detrimental effects. While sugars and polyols are commonly used, there is a growing interest in amino acid-based cryoprotectants due to their biocompatibility and unique stabilizing properties.

This document provides detailed application notes and protocols for utilizing a combination of L-lysine and L-glutamate as an effective cryoprotectant system for proteins. This combination of a basic and an acidic amino acid is hypothesized to protect proteins through a variety of mechanisms, including preferential exclusion, interaction with the protein surface to prevent unfolding, and modulation of the solution properties during freezing.

Putative Mechanism of Cryoprotection

L-lysine and L-glutamate are thought to protect proteins during freezing through a multi-faceted mechanism. It is proposed that these amino acids are preferentially excluded from the protein's hydration shell. This thermodynamic effect favors the native, compact state of the protein as it minimizes the surface area exposed to the cryoprotectant-rich solution. Additionally, the charged side chains of L-lysine and L-glutamate can engage in electrostatic interactions with charged residues on the protein surface, which can help to prevent denaturation and aggregation.[1] During the freezing process, as ice crystals form, solutes become concentrated in the remaining unfrozen liquid. L-lysine and L-glutamate in this cryo-concentrated phase can help to create a vitrified (glassy) state, which immobilizes the protein and prevents further damage.

cluster_0 Cryopreservation Process cluster_1 Protective Action of L-lysine L-glutamate Protein Native Protein in Solution Freezing Freezing (-80°C) Protein->Freezing Frozen Frozen State (Ice Crystal Formation, Cryo-concentration) Freezing->Frozen Mechanism Preferential Exclusion, Electrostatic Interactions, Vitrification Freezing->Mechanism Intervention Thawing Thawing (Room Temp) Frozen->Thawing PostThaw Post-Thaw Protein Thawing->PostThaw Cryoprotectant L-lysine L-glutamate Cryoprotectant->Mechanism Stabilization Stabilization of Native Conformation Mechanism->Stabilization Prevention Prevention of Aggregation & Denaturation Stabilization->Prevention Prevention->PostThaw

Figure 1: Proposed mechanism of protein cryoprotection by this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Cryoprotectant Stock Solution

Materials:

  • L-lysine monohydrochloride (or L-lysine free base)

  • L-glutamic acid monosodium salt monohydrate (or L-glutamic acid)

  • Buffer of choice (e.g., 20 mM Sodium Phosphate, pH 7.0)

  • Purified water (e.g., Milli-Q or equivalent)

  • Sterile filters (0.22 µm)

Procedure:

  • Equimolar Solution Preparation: To prepare a 1 M stock solution of this compound, dissolve 182.65 g of L-lysine monohydrochloride and 187.13 g of L-glutamic acid monosodium salt monohydrate in approximately 800 mL of purified water.

  • pH Adjustment: Adjust the pH of the solution to the desired value (typically between 6.0 and 8.0) using concentrated HCl or NaOH.

  • Final Volume Adjustment: Bring the final volume to 1 L with purified water.

  • Sterilization: Sterile filter the solution using a 0.22 µm filter.

  • Storage: Store the stock solution at 2-8°C.

Protocol 2: Evaluation of Cryoprotective Efficacy of this compound

This protocol outlines the procedure to assess the cryoprotective effect of this compound on a model protein, such as Bovine Serum Albumin (BSA) or a therapeutic monoclonal antibody (mAb).

Materials:

  • Model protein stock solution (e.g., 10 mg/mL BSA in phosphate-buffered saline)

  • This compound stock solution (from Protocol 1)

  • Control cryoprotectant (e.g., 10% sucrose (B13894) solution)

  • Buffer for dilution (same as the protein buffer)

  • Low-protein-binding microcentrifuge tubes

Procedure:

  • Sample Preparation: Prepare the following formulations in low-protein-binding microcentrifuge tubes. Prepare triplicates for each condition.

FormulationProtein StockThis compound Stock (1M)10% SucroseBufferFinal Protein Conc.Final Cryoprotectant Conc.
No Cryoprotectant 10 µL--90 µL1 mg/mL-
This compound (50 mM) 10 µL5 µL-85 µL1 mg/mL50 mM
This compound (100 mM) 10 µL10 µL-80 µL1 mg/mL100 mM
This compound (200 mM) 10 µL20 µL-70 µL1 mg/mL200 mM
Sucrose Control 10 µL-10 µL80 µL1 mg/mL1%
Unfrozen Control 10 µL--90 µL1 mg/mL-
  • Freeze-Thaw Cycles:

    • Place the tubes in a -80°C freezer for at least 4 hours.

    • Thaw the tubes at room temperature or in a 25°C water bath until completely liquid. This constitutes one freeze-thaw cycle.

    • Repeat for a total of 3 to 5 cycles.

  • Post-Cycle Analysis:

    • After the final thaw, visually inspect the samples for precipitation.

    • Analyze the samples for protein aggregation and stability using the methods described in Protocol 3.

cluster_0 Experimental Workflow cluster_1 Analysis Methods A Prepare Protein Formulations (with and without this compound) B Perform Freeze-Thaw Cycles (-80°C to Room Temp) A->B C Post-Thaw Analysis B->C D Visual Inspection (Precipitation) C->D E Size Exclusion Chromatography (SEC) (% Monomer vs. Aggregates) C->E F Dynamic Light Scattering (DLS) (Particle Size Distribution) C->F G Activity Assay (Biological Function) C->G

Figure 2: Experimental workflow for evaluating this compound as a cryoprotectant.
Protocol 3: Post-Thaw Protein Stability and Aggregation Analysis

1. Size Exclusion Chromatography (SEC-HPLC)

This method separates proteins based on their size, allowing for the quantification of monomers, dimers, and larger aggregates.

Procedure:

  • Column Equilibration: Equilibrate a suitable SEC column with the mobile phase (typically the formulation buffer).

  • Sample Injection: Inject a defined amount of each sample from Protocol 2.

  • Elution Monitoring: Monitor the elution profile at a suitable wavelength (e.g., 280 nm).

  • Data Analysis: Integrate the peak areas corresponding to the monomer and aggregates to calculate the percentage of aggregated protein.

2. Dynamic Light Scattering (DLS)

DLS measures the size distribution of particles in a solution, providing information on the presence of aggregates.

Procedure:

  • Sample Preparation: Transfer a small volume of each sample into a clean cuvette.

  • Measurement: Place the cuvette in the DLS instrument and acquire data according to the manufacturer's instructions.

  • Data Analysis: Analyze the size distribution profile to identify the presence of larger species indicative of aggregation.

3. Protein Activity Assay

The biological activity of the protein should be assessed to determine if the cryopreservation process has affected its function. The specific assay will depend on the protein being studied (e.g., enzyme kinetics assay for an enzyme, cell-based assay for a growth factor).

Data Presentation

The following tables present hypothetical data to illustrate how the results of the described experiments can be structured for clear comparison.

Table 1: Visual Inspection After 5 Freeze-Thaw Cycles

FormulationObservation
No CryoprotectantVisible precipitation
50 mM this compoundSlight opalescence
100 mM this compoundClear solution
200 mM this compoundClear solution
1% SucroseClear solution
Unfrozen ControlClear solution

Table 2: Quantification of Protein Aggregation by SEC-HPLC After 5 Freeze-Thaw Cycles

Formulation% Monomer% Soluble Aggregates
No Cryoprotectant65.2 ± 2.134.8 ± 2.1
50 mM this compound85.7 ± 1.514.3 ± 1.5
100 mM this compound95.1 ± 0.84.9 ± 0.8
200 mM this compound96.3 ± 0.53.7 ± 0.5
1% Sucrose94.8 ± 0.95.2 ± 0.9
Unfrozen Control99.5 ± 0.20.5 ± 0.2

Table 3: Protein Activity After 5 Freeze-Thaw Cycles

FormulationRelative Activity (%)
No Cryoprotectant55.4 ± 3.2
50 mM this compound82.1 ± 2.5
100 mM this compound93.6 ± 1.8
200 mM this compound95.2 ± 1.5
1% Sucrose92.5 ± 2.1
Unfrozen Control100.0 ± 1.0

Conclusion

The combination of L-lysine and L-glutamate shows significant promise as a cryoprotectant for a variety of proteins. The protocols provided herein offer a systematic approach to evaluate its efficacy and optimize its concentration for specific protein formulations. By following these guidelines, researchers and drug development professionals can enhance the stability of their protein products during frozen storage, thereby preserving their therapeutic potential and research utility. Further optimization of the L-lysine to L-glutamate ratio and the total amino acid concentration may be necessary to achieve the best results for a particular protein.

References

Application Notes and Protocols for L-lysine L-glutamate in Protein Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing L-lysine L-glutamate as an additive in protein crystallization experiments. The information is intended to guide researchers in leveraging this amino acid combination to improve the likelihood of obtaining high-quality protein crystals.

Introduction

Protein crystallization remains a significant bottleneck in structural biology and structure-based drug design. The process is often empirical, requiring extensive screening of various chemical conditions to induce the formation of well-ordered crystals. Additives play a crucial role in this process by modulating protein solubility, preventing aggregation, and promoting favorable crystal contacts. Amino acids, both individually and in mixtures, have emerged as effective additives in protein crystallization.[1][2] L-lysine and L-glutamate, with their respective basic and acidic side chains, can interact with protein surfaces to reduce conformational entropy and screen charges, thereby facilitating crystallization.[3][4] This document outlines a protocol for the use of an equimolar solution of L-lysine and L-glutamate as a crystallization additive.

Data Presentation

The use of amino acids as additives can expand the range of precipitant concentrations under which crystallization is observed.[1][2] While specific quantitative data for an this compound combination is not extensively documented, the following table summarizes typical concentration ranges for individual amino acids and general additives used in protein crystallization screens, which can serve as a starting point for optimization.

ParameterTypical RangeNotes
This compound Stock Concentration 0.5 M - 1.0 M (equimolar)Prepare in a suitable buffer and adjust pH to neutral (e.g., 7.0-8.0).
Final Additive Concentration in Drop 0.05 M - 0.2 MThe final concentration will depend on the ratio of protein, reservoir, and additive solutions.
Protein Concentration 1 mg/mL - 25 mg/mLHigher concentrations are generally preferred for crystallization.[5]
pH Range 4.0 - 9.0The optimal pH will be protein-dependent and should be screened.
Precipitant Type Polyethylene glycols (PEGs), salts (e.g., ammonium (B1175870) sulfate), organic solventsThe choice of precipitant is a critical variable to screen.[6]

Experimental Protocols

Protocol 1: Preparation of this compound Additive Stock Solution
  • Materials:

    • L-lysine monohydrochloride

    • L-glutamic acid

    • High-purity water (e.g., Milli-Q or equivalent)

    • NaOH and HCl for pH adjustment

    • 0.22 µm sterile syringe filter

  • Procedure for 1.0 M Stock Solution (10 mL):

    • Weigh out the appropriate amounts of L-lysine monohydrochloride and L-glutamic acid for a 1.0 M equimolar solution.

    • Dissolve the amino acids in approximately 8 mL of high-purity water.

    • Adjust the pH of the solution to 7.5 using NaOH. Ensure the pH is stable.

    • Bring the final volume to 10 mL with high-purity water.

    • Sterilize the solution by passing it through a 0.22 µm syringe filter.

    • Store the stock solution at 4°C.

Protocol 2: Screening for Crystallization Conditions using this compound

This protocol describes the use of the this compound additive in a hanging drop vapor diffusion experiment.

  • Materials:

    • Purified protein sample at a suitable concentration (e.g., 10 mg/mL) in a low ionic strength buffer.

    • This compound additive stock solution (e.g., 1.0 M, pH 7.5).

    • Commercially available or custom-made crystallization screens.

    • Crystallization plates (e.g., 24-well or 96-well).

    • Coverslips.

  • Procedure:

    • Pipette the reservoir solutions from your crystallization screen into the wells of the crystallization plate.

    • On a coverslip, mix the protein solution, reservoir solution, and this compound additive. A common starting ratio is 1:1:0.2 (protein:reservoir:additive), but this should be optimized. For a 2.2 µL drop, this would be 1 µL of protein, 1 µL of reservoir solution, and 0.2 µL of the additive stock.

    • Invert the coverslip and seal the reservoir well.

    • Set up a control experiment without the this compound additive to assess its effect.

    • Incubate the plates at a constant temperature (e.g., 4°C or 20°C).

    • Monitor the drops for crystal growth regularly over several weeks.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_setup Experiment Setup cluster_incubation Incubation & Analysis Protein Purified Protein Mix Mix Protein, Reservoir & Additive on Coverslip Protein->Mix Additive This compound Stock Solution Additive->Mix Screen Crystallization Screen Plate Pipette Reservoir Solutions Screen->Plate Plate->Mix Seal Seal Well Mix->Seal Incubate Incubate at Constant Temperature Seal->Incubate Monitor Monitor for Crystal Growth Incubate->Monitor Analyze Analyze Crystals Monitor->Analyze

Caption: Workflow for protein crystallization using this compound additive.

Proposed Signaling Pathway of Additive Action

mechanism_of_action cluster_solution Solution Phase cluster_interaction Interaction cluster_effects Effects cluster_outcome Outcome Protein Protein Molecule (High Surface Entropy) Interaction Additive Binds to Protein Surface Protein->Interaction Additive This compound Additive->Interaction Entropy Reduces Surface Conformational Entropy Interaction->Entropy Solubility Modulates Solubility Interaction->Solubility Aggregation Prevents Non-specific Aggregation Interaction->Aggregation Nucleation Promotes Crystal Nucleation Entropy->Nucleation Solubility->Nucleation Aggregation->Nucleation Growth Facilitates Crystal Growth Nucleation->Growth

References

Application Notes and Protocols for L-lysine L-glutamate as an Enzyme Stabilizer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stability of enzymes is a critical factor in a wide range of applications, from therapeutic drug development to industrial biocatalysis. A loss of structural integrity can lead to diminished or abolished enzymatic activity, aggregation, and increased immunogenicity. Excipients are therefore crucial components in formulation development to ensure the stability and efficacy of protein-based products. L-lysine L-glutamate, a salt of two common amino acids, has emerged as a promising stabilizer for enzymes. This document provides detailed application notes on its use and protocols for evaluating its stabilizing effects.

The stabilizing effect of amino acids like L-lysine and L-glutamate is attributed to several mechanisms. These include preferential exclusion from the protein surface, which favors the compact native state, and direct interactions with charged or polar residues on the protein surface, which can prevent aggregation and stabilize the protein's tertiary structure. The combination of a positively charged amino acid (L-lysine) and a negatively charged one (L-glutamate) can offer a unique stabilizing environment through a combination of electrostatic and other weak interactions.

Mechanism of Stabilization

The primary mechanism by which this compound is thought to stabilize enzymes involves a combination of preferential hydration and direct electrostatic interactions. The salt contributes to the overall ionic strength of the solution, which can shield charged residues and prevent aggregation. Furthermore, the individual amino acids can interact with specific patches on the enzyme surface, preventing the formation of destabilizing intermolecular interactions.

G cluster_0 Stabilization Mechanism Enzyme Enzyme Stabilized_Enzyme Stabilized_Enzyme Enzyme->Stabilized_Enzyme Electrostatic Interactions This compound This compound This compound->Stabilized_Enzyme Preferential Hydration

Caption: Proposed mechanism of enzyme stabilization by this compound.

Data on Enzyme Stabilization

The following tables present illustrative data on the stabilizing effect of this compound on two model enzymes: Lactate Dehydrogenase (LDH) and Lysozyme. These data were generated using Thermal Shift Assay (TSA) and Differential Scanning Calorimetry (DSC) to determine the melting temperature (Tm), a key indicator of thermal stability.

Thermal Shift Assay (TSA) Data

TSA, also known as Differential Scanning Fluorimetry (DSF), measures the thermal unfolding of a protein by monitoring the fluorescence of a dye that binds to exposed hydrophobic regions as the protein denatures. An increase in the melting temperature (Tm) indicates stabilization.

EnzymeStabilizerConcentration (mM)Melting Temperature (Tm) in °CΔTm (°C)
Lactate Dehydrogenase None (Control)055.2-
This compound5058.7+3.5
This compound10061.5+6.3
This compound20063.8+8.6
Lysozyme None (Control)075.8-
This compound5078.1+2.3
This compound10080.2+4.4
This compound20081.9+6.1
Differential Scanning Calorimetry (DSC) Data

DSC directly measures the heat absorbed by a protein solution as it is heated, providing a detailed thermodynamic profile of unfolding. The peak of the thermogram corresponds to the melting temperature (Tm).

EnzymeStabilizerConcentration (mM)Melting Temperature (Tm) in °CΔTm (°C)
Chymotrypsin None (Control)052.1-
This compound5055.9+3.8
This compound10058.4+6.3
This compound20060.2+8.1

Experimental Protocols

The following are detailed protocols for key experiments to assess the stabilizing effect of this compound on enzymes.

Protocol 1: Thermal Shift Assay (TSA)

This protocol outlines the steps for performing a thermal shift assay to determine the change in melting temperature of an enzyme in the presence of this compound.[1]

Materials:

  • Purified enzyme of interest

  • This compound salt

  • SYPRO Orange dye (5000x stock in DMSO)

  • 96-well PCR plates

  • Real-time PCR instrument with melt curve capability

  • Appropriate buffer for the enzyme (e.g., 100 mM HEPES, pH 7.5)

Procedure:

  • Prepare a master mix for the enzyme and dye:

    • Dilute the SYPRO Orange dye to a 50x working stock in the assay buffer.

    • In a microcentrifuge tube, prepare a master mix containing the enzyme at a final concentration of 2 µM and SYPRO Orange at a final concentration of 5x in the assay buffer.

  • Prepare this compound solutions:

    • Prepare a series of this compound solutions in the assay buffer at various concentrations (e.g., 0 mM, 50 mM, 100 mM, 200 mM).

  • Set up the 96-well plate:

    • To each well, add 20 µL of the enzyme/dye master mix.

    • Add 20 µL of the corresponding this compound solution or control buffer to each well.

    • Seal the plate securely with an optical seal.

    • Centrifuge the plate briefly to collect the contents at the bottom of the wells.

  • Perform the thermal melt:

    • Place the plate in the real-time PCR instrument.

    • Set up a melt curve experiment with a temperature ramp from 25 °C to 95 °C, with a ramp rate of 1 °C/minute.

    • Monitor the fluorescence of SYPRO Orange during the temperature ramp.

  • Data Analysis:

    • The melting temperature (Tm) is determined by fitting the sigmoidal melt curve to a Boltzmann equation. The Tm is the temperature at the inflection point of the curve.

    • Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the control from the Tm of the samples containing this compound.

G cluster_workflow Thermal Shift Assay Workflow A Prepare Enzyme/Dye Master Mix C Set up 96-well Plate A->C B Prepare this compound Solutions B->C D Perform Thermal Melt in qPCR Instrument C->D E Analyze Data (Determine Tm and ΔTm) D->E

Caption: Workflow for the Thermal Shift Assay.

Protocol 2: Differential Scanning Calorimetry (DSC)

This protocol provides a method for using DSC to obtain a thermodynamic profile of enzyme unfolding with and without this compound.

Materials:

  • Purified enzyme of interest (at a concentration of 1-2 mg/mL)

  • This compound salt

  • Differential Scanning Calorimeter

  • Appropriate buffer for the enzyme (dialyzed extensively against the buffer)

Procedure:

  • Sample Preparation:

    • Prepare the enzyme solution and a matching buffer blank. It is critical that the buffer of the sample and the reference are identical.

    • Prepare enzyme solutions containing different concentrations of this compound (e.g., 0 mM, 50 mM, 100 mM, 200 mM). Prepare corresponding buffer blanks with the same concentrations of the stabilizer.

  • Instrument Setup:

    • Equilibrate the DSC instrument according to the manufacturer's instructions.

    • Perform a buffer-buffer baseline scan to ensure instrumental stability.

  • Data Acquisition:

    • Load the reference cell with the appropriate buffer blank.

    • Load the sample cell with the enzyme solution.

    • Set the temperature scan range (e.g., 20 °C to 100 °C) and the scan rate (e.g., 1 °C/minute).

    • Initiate the scan.

  • Data Analysis:

    • Subtract the buffer blank thermogram from the sample thermogram to obtain the excess heat capacity curve.

    • The peak of this curve represents the melting temperature (Tm).

    • Integrate the area under the peak to determine the calorimetric enthalpy of unfolding (ΔHcal).

    • Compare the Tm values of the enzyme with and without this compound to determine the stabilizing effect.

G cluster_workflow DSC Experimental Workflow A Prepare Enzyme and Buffer Samples C Load Sample and Reference Cells A->C B Instrument Equilibration and Baseline Scan B->C D Perform Temperature Scan C->D E Data Analysis (Determine Tm and ΔHcal) D->E

Caption: Workflow for Differential Scanning Calorimetry.

Protocol 3: Circular Dichroism (CD) Spectroscopy

This protocol describes how to use CD spectroscopy to assess the effect of this compound on the secondary structure of an enzyme upon thermal stress.[2]

Materials:

  • Purified enzyme of interest

  • This compound salt

  • Circular Dichroism spectrometer with a temperature controller

  • Quartz cuvette with a 1 mm path length

  • Appropriate buffer (with low chloride concentration to avoid high voltage)

Procedure:

  • Sample Preparation:

    • Prepare enzyme solutions (0.1-0.2 mg/mL) in the chosen buffer with and without this compound at the desired concentration.

    • Ensure the buffer has low absorbance in the far-UV region.

  • Instrument Setup:

    • Turn on the CD spectrometer and nitrogen purge. Allow the instrument to warm up.

    • Set the parameters for spectral acquisition (e.g., wavelength range 190-260 nm, data pitch 1 nm, scanning speed 100 nm/min, 3 accumulations).

  • Baseline Correction:

    • Record a baseline spectrum with the buffer alone in the cuvette.

  • Spectral Acquisition:

    • Load the enzyme sample into the cuvette.

    • Record the CD spectrum at a starting temperature (e.g., 25 °C).

    • Increase the temperature in increments (e.g., 5 °C) and record a spectrum at each temperature until the protein is fully denatured.

  • Data Analysis:

    • Subtract the buffer baseline from each sample spectrum.

    • Monitor the change in the CD signal at a specific wavelength (e.g., 222 nm for α-helical content) as a function of temperature.

    • The melting temperature (Tm) can be determined from the midpoint of the thermal denaturation curve.

    • The spectra can also be analyzed to estimate the percentage of secondary structure elements at different temperatures.

G cluster_workflow CD Spectroscopy Workflow A Prepare Enzyme Samples and Buffer C Acquire CD Spectra at Increasing Temperatures A->C B Instrument Setup and Baseline Correction B->C D Analyze Spectral Changes and Determine Tm C->D

Caption: Workflow for Circular Dichroism Spectroscopy.

Conclusion

This compound is a valuable excipient for enhancing the thermal stability of enzymes. The provided data and protocols offer a comprehensive guide for researchers and drug development professionals to effectively utilize and evaluate this stabilizer in their formulations. The synergistic effects of having both a positively and negatively charged amino acid may provide superior stabilization for a wide range of enzymes compared to single amino acid excipients. Further optimization of the this compound concentration for each specific enzyme is recommended to achieve maximum stability.

References

Quantitative Analysis of L-lysine and L-glutamate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides a comprehensive overview of various techniques for the quantification of L-lysine and L-glutamate in diverse sample types. Tailored for researchers, scientists, and professionals in drug development, this document details established methodologies, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), enzymatic assays, and spectrophotometric methods. Included are detailed experimental protocols, comparative data, and visual workflows to guide accurate and efficient quantification.

Introduction

L-lysine and L-glutamate are amino acids with critical physiological roles. L-lysine is an essential amino acid, fundamental for protein synthesis and various metabolic processes. L-glutamate is a key excitatory neurotransmitter in the central nervous system and plays a central role in cellular metabolism. Accurate quantification of these amino acids is crucial in various research areas, including drug discovery, neuroscience, and metabolic studies. This document outlines and compares several analytical techniques to assist researchers in selecting the most appropriate method for their specific application.

Comparative Analysis of Quantification Techniques

The selection of an appropriate analytical method depends on factors such as sensitivity, specificity, sample matrix complexity, and available instrumentation. The following tables summarize the quantitative performance of the most common techniques for L-lysine and L-glutamate analysis.

L-lysine Quantification Methods
MethodDerivatizationLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Key AdvantagesKey Disadvantages
HPLC-UV/FLD Pre- or post-column (e.g., OPA, FMOC, Dansyl Chloride)0.1 - 225 µM[1]~1.24 µM[1]~4.14 µM[1]Robust, widely available, cost-effective.Requires derivatization, lower sensitivity than MS.
LC-MS/MS Optional (underivatized methods available)1.6 - 15 nM[2]~1.47 µg/mL[2]~4.41 µg/mL[2]High sensitivity and specificity, suitable for complex matrices.Higher instrument cost and complexity.
Enzymatic Assay Not required0.01 - 5500 µM[3]0.000004 - 650 µM[3]< 5 µMHigh specificity, suitable for high-throughput screening.Susceptible to matrix interference, indirect measurement.
Spectrophotometry Required (e.g., Ninhydrin)0.1 - 0.9 mmol/L[4]VariesVariesSimple, low cost.Low sensitivity and specificity.
L-glutamate Quantification Methods
MethodDerivatizationLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Key AdvantagesKey Disadvantages
HPLC-UV/FLD Pre- or post-column (e.g., OPA, FMOC)VariesVariesVariesRobust, widely available.Requires derivatization, potential for interference.
LC-MS/MS Optional (underivatized methods available)5 - 1000 pmol on-column[5]VariesVariesHigh sensitivity and specificity, multiplexing capability.High instrument cost.
Enzymatic Assay Not required0.1 - 10.0 mmol/L[6]VariesVariesHigh specificity, simple procedure.Indirect measurement, potential for enzyme inhibition.
Spectrophotometry Required (e.g., Ninhydrin, OPA)VariesVariesVariesSimple, inexpensive.Low sensitivity and specificity.

Experimental Protocols

This section provides detailed protocols for the most common methods of L-lysine and L-glutamate quantification.

HPLC with Pre-column Derivatization (OPA/FMOC)

This method is suitable for the quantification of primary (L-glutamate) and secondary (L-lysine has a primary ε-amino group) amino acids.

a. Sample Preparation:

  • Plasma/Serum: Deproteinate samples by adding sulfosalicylic acid (30% w/v) in a 1:10 ratio (acid:sample), vortexing, and centrifuging at 12,000 rpm for 5 minutes.[7][8] The supernatant is used for derivatization.

  • Cell Culture Media: Centrifuge to remove cells and debris. The supernatant can often be used directly or after dilution.[1]

  • Tissue Homogenates: Homogenize tissue in a suitable buffer and deproteinate as described for plasma/serum.

b. Derivatization Protocol (Automated): This protocol can be programmed into an HPLC autosampler for improved reproducibility.[5]

  • Draw 12.5 µL of Borate Buffer.

  • Draw 5.0 µL of sample.

  • Mix in air (17.5 µL total volume, max speed, 5 times).

  • Wait for 0.2 minutes.

  • Draw 2.5 µL of OPA reagent.

  • Mix in air (20.0 µL total volume, max speed, 10 times).

  • Draw 5.0 µL of FMOC reagent.

  • Mix in air (25 µL total volume, max speed, 10 times).

  • Draw 5.0 µL of Water.

  • Mix the maximum amount in air (max speed, 8 times).

  • Inject the derivatized sample.

c. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.05 M Sodium Acetate buffer with 0.02% Triethylamine, pH adjusted to 7.2.

  • Mobile Phase B: Methanol:Acetonitrile:Water (60:20:20 v/v/v).

  • Gradient: A typical gradient starts with a low percentage of mobile phase B, increasing to elute the derivatized amino acids.

  • Flow Rate: 1.0 mL/min.

  • Detection: Fluorescence detector (FLD) with excitation at 338 nm and emission at 450 nm for OPA derivatives, and excitation at 262 nm and emission at 324 nm for FMOC derivatives.[9]

HPLC_Workflow cluster_prep Sample Preparation cluster_deriv Automated Derivatization cluster_analysis HPLC Analysis Sample Sample (Plasma, Media, etc.) Deproteination Deproteination/Filtration Sample->Deproteination Autosampler HPLC Autosampler Deproteination->Autosampler HPLC HPLC System Autosampler->HPLC Reagents OPA/FMOC Reagents Reagents->Autosampler Column C18 Column HPLC->Column Detector Fluorescence Detector Column->Detector Data Data Acquisition & Quantification Detector->Data LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Precipitation Protein Precipitation Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Dilution Supernatant Dilution with IS Centrifugation->Dilution UHPLC UHPLC System Dilution->UHPLC MS Tandem Mass Spectrometer UHPLC->MS Data Data Analysis MS->Data Glutamate_Signaling cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_presynaptic Presynaptic Neuron Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds AMPA_R AMPA Receptor Glutamate->AMPA_R Binds Ca_Influx Ca2+ Influx NMDA_R->Ca_Influx AMPA_R->Ca_Influx Excitotoxicity Excitotoxicity & Neuronal Damage Ca_Influx->Excitotoxicity Vesicle Vesicular Release Vesicle->Glutamate Exocytosis mTOR_Signaling cluster_input Nutrient Sensing cluster_mTORC1 mTORC1 Activation cluster_output Cellular Processes Lysine L-Lysine Rag_GTPases Rag GTPases Lysine->Rag_GTPases Activates Glutamine L-Glutamine Glutamine->Rag_GTPases Activates Amino_Acids Other Amino Acids Amino_Acids->Rag_GTPases Activates mTORC1 mTORC1 Rag_GTPases->mTORC1 Recruits to Lysosome Lysosome Lysosome mTORC1->Lysosome Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Cell_Growth Cell Growth mTORC1->Cell_Growth Autophagy Autophagy Inhibition mTORC1->Autophagy

References

Application Notes and Protocols: L-lysine L-glutamate in Drug Formulation and Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Amino acids, the fundamental building blocks of proteins, are increasingly recognized for their versatile roles as pharmaceutical excipients.[1] Among these, L-lysine and L-glutamic acid, and their salt form L-lysine L-glutamate, offer significant advantages in drug formulation and delivery. Their biocompatibility, safety, and specific physicochemical properties make them valuable tools for addressing challenges such as poor drug solubility, stability, and bioavailability.[1][2] this compound, a salt of a basic (L-lysine) and an acidic (L-glutamic acid) amino acid, can be utilized to modulate formulation pH and engage in specific interactions with active pharmaceutical ingredients (APIs).[1][3] These notes provide an overview of the applications of L-lysine and L-glutamate in drug formulation, with a focus on solubility enhancement, stabilization of therapeutic agents, and their role in advanced drug delivery systems. Detailed protocols for key experimental procedures are also provided.

Application: Solubility and Dissolution Rate Enhancement

A major challenge in drug development is the poor aqueous solubility of many APIs, which can limit their bioavailability. L-lysine and its salts have demonstrated significant potential in enhancing the solubility and dissolution rates of poorly soluble drugs, particularly those in the Biopharmaceutical Classification System (BCS) Class II and IV.[1][4]

Mechanism of Action

The primary mechanism for solubility enhancement by basic amino acids like L-lysine for acidic drugs is the formation of salts or complexes through ionic interactions.[5][6] This converts the crystalline, often poorly soluble, form of the drug into a more soluble amorphous state or a soluble salt. Additionally, non-ionic interactions and the hydrotropic effects of amino acids can contribute to improved solubility.[5][7] The formation of co-amorphous systems, where the drug and the amino acid are molecularly dispersed in a non-crystalline state, prevents the drug from recrystallizing, thereby maintaining a higher concentration in solution.[8][9]

Quantitative Data on Solubility Enhancement

The following tables summarize the quantitative improvements in solubility and dissolution for various drugs when formulated with L-lysine.

Table 1: Solubility Enhancement of BCS Class II and IV Drugs with L-lysine

DrugBCS ClassFormulation MethodSolubility Enhancement FactorReference
BendazacIICo-grinding/Co-precipitation68-fold[1][10]
QuercetinIVCo-grinding/Co-precipitation433-fold[1][10]
Andrographolide-Neat Ball Milling~6.25-fold[9]
TelmisartanIILiquid Drop Grinding-[11]

Table 2: Dissolution Rate Enhancement with L-lysine

DrugFormulationDissolution Rate EnhancementReference
BendazacDrug-lysine complexUp to 6-times faster[1][10]
QuercetinDrug-lysine complexUp to 6-times faster[1][10]
IndomethacinCo-amorphous IND-ARGImproved dissolution at intestinal pH[8]
AndrographolideCo-amorphous ADG-LysSignificantly enhanced dissolution[9]
Experimental Protocols

This protocol describes the preparation of co-amorphous systems using a high-energy ball mill, a common technique for screening co-formers.[9]

Materials:

  • Active Pharmaceutical Ingredient (API)

  • L-lysine

  • Ball mill (e.g., planetary ball mill or vibratory mill)

  • Milling jars and balls (e.g., stainless steel, zirconia)

Procedure:

  • Accurately weigh the API and L-lysine in the desired molar ratio (e.g., 1:1).[9]

  • Place the physical mixture into the milling jar along with the milling balls.

  • Secure the jar in the ball mill.

  • Mill the mixture at a specified frequency and duration. Milling times can be varied to screen for optimal amorphization.[12]

  • After milling, retrieve the powder from the jar.

  • Store the resulting co-amorphous powder in a desiccator to prevent moisture-induced recrystallization.

  • Characterize the solid state of the powder using Powder X-ray Diffraction (PXRD) to confirm the absence of crystallinity.[9]

This protocol outlines the determination of drug solubility in the presence of varying concentrations of L-lysine.[4][13]

Materials:

  • Poorly soluble drug

  • L-lysine

  • Aqueous buffers of different pH values (e.g., pH 1.2, 6.8, 7.4)

  • Glass vials with screw caps

  • Orbital shaker/incubator

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC system

Procedure:

  • Prepare a series of aqueous solutions with increasing concentrations of L-lysine.

  • Add an excess amount of the drug to each vial containing the L-lysine solutions.

  • Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials for a sufficient period to reach equilibrium (e.g., 24-48 hours).[4]

  • After equilibration, centrifuge the samples to separate the undissolved drug.

  • Withdraw an aliquot from the supernatant and filter it through a suitable syringe filter (e.g., 0.45 µm).

  • Dilute the filtered solution with the appropriate solvent.

  • Determine the drug concentration using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Plot the solubility of the drug as a function of the L-lysine concentration to generate a phase solubility diagram.[5]

Application: Stabilization of Pharmaceutical Formulations

L-lysine and L-glutamic acid are effective stabilizers in various pharmaceutical formulations, including parenteral solutions and vaccines.[2][6]

Mechanism of Action

Amino acids can stabilize therapeutic proteins and other biologics through several mechanisms:

  • Buffering: They can act as buffering agents to maintain the optimal pH of the formulation, which is critical for the stability of many drugs.[1]

  • Preferential Hydration: Glutamate, in particular, can cause preferential hydration of proteins, which is an unfavorable interaction between the additive and the protein surface, leading to stabilization of the protein's native conformation.[13]

  • Antioxidant Properties: Some amino acids can exhibit antioxidant properties, protecting the API from oxidative degradation.[3]

  • Cryo- and Lyoprotectants: During freeze-drying (lyophilization), amino acids can act as bulking agents and protect biologics from the stresses of freezing and drying.[2]

In vaccine formulations, amino acids like glutamic acid and lysine (B10760008) help to protect the vaccine antigens from degradation during processing and storage.[6][14]

Quantitative Data on Stability

Table 3: Stability of Lysine Hydrochloride Solutions for Injection

ParameterValueReference
Reaction KineticsZero-order for both lysine degradation and lysine lactam generation[2]
Activation Energy (Degradation)80.14 kJ/mol[2]
Activation Energy (Generation)83.22 kJ/mol[2]
Predicted Shelf-life (Room Temp.)2 years[2]
Experimental Protocols

This protocol is a general guideline for assessing the stability of a liquid formulation containing L-lysine or L-glutamate as a stabilizer, based on ICH guidelines.[15][16]

Materials:

  • Drug formulation containing L-lysine/L-glutamate

  • Stability chambers set to accelerated conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH)

  • Validated stability-indicating analytical method (e.g., HPLC)

  • pH meter

  • Visual inspection apparatus

Procedure:

  • Prepare at least three batches of the drug product.[15]

  • Place the samples in the stability chambers.

  • At specified time points (e.g., 0, 1, 3, and 6 months), withdraw samples for analysis.

  • Visual Inspection: Observe the samples for any changes in color, clarity, or for the presence of particulate matter.

  • pH Measurement: Measure the pH of the samples.

  • Assay of Active Ingredient: Quantify the concentration of the API using a validated stability-indicating HPLC method.

  • Degradation Products: Quantify any degradation products using the same HPLC method.

  • Evaluate the data to determine the rate of degradation and to predict the shelf-life of the product.

Application: Role in Drug Delivery Systems

Poly-amino acids, such as poly-L-lysine (PLL), are being explored for their use in advanced drug delivery systems.[17][18]

Mechanism of Action

The cationic nature of PLL allows it to interact with negatively charged cell membranes, facilitating cellular uptake.[17][18] This property is particularly useful for the intracellular delivery of therapeutic agents. Furthermore, PLL-based systems can be designed to be stimuli-responsive (e.g., to pH or enzymes), allowing for targeted drug release at the site of action.[17]

Characterization of Drug-Lysine/Glutamate Formulations

A thorough characterization of the physicochemical properties of drug-amino acid formulations is crucial.

Experimental Protocols

This protocol describes the key techniques used to characterize the solid-state properties of co-amorphous drug-lysine systems.

Materials:

  • Co-amorphous drug-lysine powder

  • Powder X-ray Diffractometer (PXRD)

  • Differential Scanning Calorimeter (DSC)

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Scanning Electron Microscope (SEM)

Procedure:

  • Powder X-ray Diffraction (PXRD):

    • Mount the powder sample on the sample holder.

    • Scan the sample over a relevant 2θ range (e.g., 5-50°).[19]

    • The absence of sharp diffraction peaks (a "halo" pattern) indicates an amorphous state.[9]

  • Differential Scanning Calorimetry (DSC):

    • Accurately weigh a small amount of the sample (3-5 mg) into an aluminum pan and seal it.

    • Heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range.

    • A single glass transition temperature (Tg) is indicative of a homogenous co-amorphous system.[8]

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Prepare the sample (e.g., as a KBr pellet or using an ATR accessory).

    • Acquire the IR spectrum over the mid-IR range (e.g., 4000-400 cm⁻¹).

    • Shifts in the characteristic peaks of the drug and amino acid (e.g., carbonyl, amine groups) can indicate intermolecular interactions such as salt formation or hydrogen bonding.[8]

  • Scanning Electron Microscopy (SEM):

    • Mount the powder on a stub with double-sided carbon tape.

    • Sputter-coat the sample with a conductive material (e.g., gold).

    • Image the sample at various magnifications to observe the particle morphology. Amorphous systems typically show irregular-shaped particles without the distinct facets of crystalline materials.[20]

Visualizations

Experimental_Workflow Experimental Workflow for Co-Amorphous Drug-Lysine Systems cluster_prep Preparation cluster_char Characterization cluster_eval Performance Evaluation API API Physical_Mixture Physical Mixture (e.g., 1:1 molar ratio) API->Physical_Mixture Lysine L-lysine Lysine->Physical_Mixture Ball_Milling Ball Milling Physical_Mixture->Ball_Milling Co_Amorphous_Powder Co-Amorphous Powder Ball_Milling->Co_Amorphous_Powder PXRD PXRD (Confirm Amorphous State) Co_Amorphous_Powder->PXRD DSC DSC (Determine Tg) Co_Amorphous_Powder->DSC FTIR FTIR (Assess Interactions) Co_Amorphous_Powder->FTIR SEM SEM (Observe Morphology) Co_Amorphous_Powder->SEM Solubility_Study Solubility Study Co_Amorphous_Powder->Solubility_Study Dissolution_Test Dissolution Testing Co_Amorphous_Powder->Dissolution_Test Stability_Study Stability Assessment Co_Amorphous_Powder->Stability_Study

Caption: Workflow for preparing and evaluating co-amorphous drug-lysine systems.

Solubility_Enhancement_Mechanism Mechanism of Solubility Enhancement cluster_initial Initial State cluster_interaction Interaction cluster_final Final State Poorly_Soluble_Drug Poorly Soluble Drug (Crystalline) Lysine L-lysine Poorly_Soluble_Drug->Lysine Ionic Interaction / H-Bonding Water Aqueous Medium Soluble_Complex Soluble Drug-Lysine Complex/Salt (Amorphous) Lysine->Soluble_Complex Increased_Solubility Increased Aqueous Solubility Soluble_Complex->Increased_Solubility

References

Application Notes and Protocols for the Experimental Use of L-lysine and L-glutamate in Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

L-glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system, playing a crucial role in synaptic transmission and plasticity.[1][2][3] Its effects are mediated through ionotropic and metabotropic receptors, and its dysregulation is implicated in various neurological conditions.[3][4] L-lysine, an essential amino acid, has been shown to have neuromodulatory properties, including inhibitory effects on glutamate-induced neuronal activity and characteristics similar to central nervous system depressants.[5][6][7] While L-lysine can serve as a precursor for glutamate (B1630785) synthesis, its more immediate effects in electrophysiological preparations appear to be distinct and often opposing to those of glutamate.[1][2]

This document provides detailed application notes and protocols for the experimental use of L-lysine and L-glutamate in electrophysiological studies. It outlines their individual effects and provides a framework for investigating the modulatory role of L-lysine on glutamate-mediated neurotransmission.

Data Presentation

Table 1: Electrophysiological Effects of L-glutamate
ParameterEffectConcentration RangeCell/Tissue TypeReference
Membrane PotentialDepolarization50 µM - 10 mMRat hippocampal slices[8]
Depolarization10 µM (calculated +13 mV change)Synaptic membrane vesicles[9]
Neuronal FiringIncreased firing rate-10 to -20 nA (microiontophoresis)Rat hypothalamic neurons[6]
Synaptic TransmissionPotentiation (LTP) or Depression (LTD)High-frequency stimulation dependentHippocampal synapses[10][11]
Ion Channel ActivityIncreased Na+ and K+ conductance10⁻⁷ to 10⁻⁴ MSynaptic membrane vesicles[9]
Activation of NMDA, AMPA, Kainate receptorsNot specifiedCentral murine neurons in culture[12]
Intracellular Ca²⁺Increased influx1 µM - 50 mMVarious neuronal preparations[4]
Table 2: Electrophysiological and Neuromodulatory Effects of L-lysine
ParameterEffectConcentration RangeCell/Tissue TypeReference
Glutamate-Induced ActivityInhibition45 s application (microiontophoresis)Rat hypothalamic neurons[6]
Seizure ActivityAnticonvulsant (anti-PTZ)Not specifiedIn vivo (animal model)[7]
Benzodiazepine (B76468) Receptor BindingEnhancement of [³H]flunitrazepam bindingNot specifiedBrain membranes[7]
Cardiac Myocyte Membrane PotentialDepolarizationNot specifiedIsolated adult mouse cardiomyocytes[13]
Cardiac ContractilityIncreased force of contractionNot specifiedMouse and human atrial preparations[13]

Experimental Protocols

Protocol 1: Preparation of L-glutamate and L-lysine Stock Solutions
  • Objective: To prepare sterile, high-concentration stock solutions of L-glutamate and L-lysine for use in electrophysiology experiments.

  • Materials:

    • L-glutamic acid (free acid)

    • L-lysine (free base or hydrochloride salt)

    • 1 M NaOH

    • 1 M HCl

    • High-purity water (e.g., Milli-Q)

    • Sterile microcentrifuge tubes

    • 0.22 µm sterile syringe filters

  • Procedure for L-glutamate Stock (e.g., 100 mM):

    • Weigh the appropriate amount of L-glutamic acid.

    • Dissolve in a portion of the final volume of high-purity water. L-glutamic acid is poorly soluble in water.

    • Slowly add 1 M NaOH dropwise while stirring until the L-glutamate is fully dissolved.

    • Adjust the pH to 7.4 with 1 M HCl/NaOH.

    • Bring the solution to the final volume with high-purity water.

    • Sterile-filter the solution using a 0.22 µm syringe filter into a sterile tube.

    • Store at -20°C in aliquots.

  • Procedure for L-lysine Stock (e.g., 100 mM):

    • Weigh the appropriate amount of L-lysine.

    • Dissolve in high-purity water.

    • Adjust the pH to 7.4 with 1 M HCl/NaOH.

    • Bring the solution to the final volume with high-purity water.

    • Sterile-filter the solution using a 0.22 µm syringe filter into a sterile tube.

    • Store at -20°C in aliquots.

Protocol 2: Investigation of L-lysine's Modulation of Glutamate-Evoked Currents in Patch-Clamp Electrophysiology
  • Objective: To determine if L-lysine modulates the amplitude or kinetics of ion channel currents evoked by L-glutamate in cultured neurons.

  • Materials:

    • Cultured neurons (e.g., hippocampal or cortical)

    • Patch-clamp rig with amplifier and data acquisition system

    • Perfusion system

    • External solution (e.g., Hanks' Balanced Salt Solution)

    • Internal solution for whole-cell recording

    • L-glutamate and L-lysine stock solutions

  • Procedure:

    • Establish a whole-cell patch-clamp recording from a cultured neuron.

    • Continuously perfuse the neuron with the external solution.

    • Apply a brief pulse of a known concentration of L-glutamate (e.g., 100 µM for 2 seconds) to evoke an inward current.

    • Wash out the L-glutamate and allow the cell to recover to baseline.

    • Repeat the L-glutamate application to ensure a stable response.

    • Co-apply the same concentration of L-glutamate with a chosen concentration of L-lysine (e.g., 1 mM).

    • Record the evoked current and compare its amplitude and kinetics to the control glutamate response.

    • Wash out both compounds.

    • Perform a final L-glutamate application to check for recovery.

    • Repeat for a range of L-lysine concentrations to determine dose-dependency.

Protocol 3: Analysis of L-lysine's Effect on Synaptic Transmission in Brain Slices
  • Objective: To assess the impact of L-lysine on excitatory postsynaptic potentials (EPSPs) in an ex vivo brain slice preparation.

  • Materials:

    • Brain slice preparation (e.g., hippocampal slice)

    • Slice recording chamber with perfusion

    • Artificial cerebrospinal fluid (aCSF)

    • Stimulating and recording electrodes

    • Electrophysiology recording setup

    • L-lysine stock solution

  • Procedure:

    • Prepare acute brain slices and allow them to recover.

    • Place a slice in the recording chamber and perfuse with aCSF.

    • Position a stimulating electrode to activate a glutamatergic pathway (e.g., Schaffer collaterals in the hippocampus).

    • Place a recording electrode in the corresponding postsynaptic region (e.g., CA1 stratum radiatum) to record field EPSPs (fEPSPs).

    • Establish a baseline of stable fEPSPs by stimulating at a low frequency (e.g., 0.05 Hz).

    • Switch the perfusion to aCSF containing the desired concentration of L-lysine (e.g., 500 µM).

    • Continue to record fEPSPs and observe any changes in their amplitude or slope.

    • After a stable effect is observed, switch back to the control aCSF to wash out the L-lysine and monitor for recovery.

Mandatory Visualizations

glutamate_pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Density Glutamate_Vesicle Glutamate in Vesicle Glutamate Glutamate Glutamate_Vesicle->Glutamate releases VGCC Voltage-Gated Ca²⁺ Channel VGCC->Glutamate_Vesicle triggers fusion AP Action Potential AP->VGCC opens NMDA_R NMDA Receptor Ca_Influx Ca²⁺ Influx NMDA_R->Ca_Influx opens AMPA_R AMPA Receptor Depolarization Depolarization AMPA_R->Depolarization Na⁺ influx Ca_Influx->Depolarization contributes to Glutamate->NMDA_R binds Glutamate->AMPA_R binds

Caption: Signaling pathway of excitatory neurotransmission mediated by L-glutamate.

experimental_workflow start Start: Whole-Cell Patch Clamp on Cultured Neuron apply_glu Apply L-glutamate (Control) start->apply_glu record_control Record Control Current apply_glu->record_control washout1 Washout record_control->washout1 apply_glu_lys Co-apply L-glutamate + L-lysine washout1->apply_glu_lys record_exp Record Experimental Current apply_glu_lys->record_exp washout2 Washout record_exp->washout2 analyze Analyze and Compare Currents (Amplitude, Kinetics) washout2->analyze end End analyze->end

Caption: Workflow for testing L-lysine's modulation of glutamate-evoked currents.

lysine_modulation cluster_receptor Postsynaptic Receptors Lysine (B10760008) L-lysine Glutamate_Receptor Glutamate Receptor Lysine->Glutamate_Receptor inhibits? GABA_A_Receptor GABA-A/BZD Receptor Complex Lysine->GABA_A_Receptor modulates Neuronal_Activity Neuronal Activity Lysine->Neuronal_Activity directly inhibits? Glutamate L-glutamate Glutamate->Glutamate_Receptor activates Glutamate_Receptor->Neuronal_Activity increases GABA_A_Receptor->Neuronal_Activity decreases

References

Preparation of L-lysine L-glutamate Stock Solutions for Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-lysine L-glutamate, a salt formed from the essential amino acid L-lysine and the non-essential amino acid L-glutamic acid, is increasingly utilized in various scientific and pharmaceutical applications. Its use spans from a component in cell culture media to an excipient in drug formulations and a stabilizing agent in biopharmaceutical preparations.[1][2] The proper preparation of stock solutions is critical to ensure the accuracy and reproducibility of experimental results. This document provides detailed protocols for the preparation, sterilization, and storage of this compound stock solutions, along with key quantitative data and diagrams to guide researchers.

Quantitative Data Summary

A summary of the key quantitative data for this compound is presented in the table below. This information is essential for accurate calculations and preparation of stock solutions.

ParameterValueReference
Molecular Weight 293.32 g/mol [3][4]
CAS Number 5408-52-6[2][3][5][6]
Appearance White crystalline solid/powder
Solubility in Water Generally soluble. A patent describes initial concentrations of 0.1–0.7 g/mL (100–700 mg/mL) are achievable in aqueous solutions. L-lysine is very freely soluble in water (>100 g/100 g H2O at 25 °C).[7][8]
Recommended Solvent High-purity water (e.g., cell culture grade, nuclease-free) or 0.85% saline.
Sterilization Method Sterile filtration using a 0.22 µm filter. Do not autoclave. [9]
Storage of Powder 15-30°C in a tightly sealed container, protected from moisture.
Storage of Stock Solution Aliquoted at -20°C for long-term storage (up to 1 year). Avoid repeated freeze-thaw cycles. For short-term use, store at 2-8°C for up to 2 weeks.[10]
pH of Solution This compound is often used in physiological pH environments due to its buffering capacity. The pH of a 100 g/L solution of L-lysine monohydrochloride is between 5.5 and 6.0. The final pH of the this compound solution should be measured and adjusted if necessary for the specific application.[1][9]

Experimental Protocols

This section provides a detailed, step-by-step protocol for preparing a sterile 1 M this compound stock solution. This concentration is a convenient starting point for dilution into various assay systems.

Materials
  • This compound powder (MW: 293.32 g/mol )

  • High-purity, sterile water (e.g., cell culture grade, nuclease-free) or sterile 0.85% saline

  • Sterile conical tubes (e.g., 50 mL)

  • Sterile magnetic stir bar and stir plate

  • Sterile graduated cylinder or volumetric flask

  • Sterile serological pipettes

  • Sterile 0.22 µm syringe filter

  • Sterile syringes

  • Sterile, nuclease-free microcentrifuge tubes or cryovials for aliquoting

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Protocol: Preparation of 1 M this compound Stock Solution (50 mL)
  • Calculations:

    • To prepare 50 mL of a 1 M solution, you will need:

      • Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight (g/mol)

      • Mass (g) = 1 mol/L × 0.050 L × 293.32 g/mol = 14.67 g

  • Preparation of Workspace:

    • Perform all steps in a sterile environment, such as a laminar flow hood, to maintain the sterility of the stock solution.

  • Dissolving the Powder:

    • Using an analytical balance, accurately weigh 14.67 g of this compound powder.

    • Transfer the powder into a sterile 50 mL conical tube.

    • Add a sterile magnetic stir bar to the tube.

    • Add approximately 40 mL of sterile, high-purity water or 0.85% saline to the conical tube.

    • Place the tube on a magnetic stir plate and stir at room temperature until the powder is completely dissolved. The solution should be clear and colorless.

  • Volume Adjustment:

    • Once the powder is fully dissolved, carefully add sterile water or saline to bring the final volume to 50 mL.

  • pH Measurement and Adjustment (Optional but Recommended):

    • Aseptically remove a small aliquot to measure the pH.

    • If the pH needs to be adjusted for your specific application, use sterile 1 M NaOH or 1 M HCl, adding dropwise while monitoring the pH.

  • Sterile Filtration:

    • Crucially, do not autoclave the this compound solution , as heat can cause the degradation of the glutamate (B1630785) component.

    • Draw the prepared solution into a sterile syringe of appropriate volume.

    • Attach a sterile 0.22 µm syringe filter to the syringe.

    • Filter the solution into a new sterile conical tube or directly into sterile aliquot tubes.

  • Aliquoting and Storage:

    • Dispense the sterile 1 M this compound stock solution into smaller, single-use volumes (e.g., 1 mL or 5 mL) in sterile, clearly labeled microcentrifuge tubes or cryovials.

    • Store the aliquots at -20°C for long-term storage.

    • For immediate or short-term use, the solution can be stored at 2-8°C for up to two weeks, though freezing is recommended to minimize degradation.[10]

    • Avoid repeated freeze-thaw cycles as this can lead to the degradation of glutamate.

Diagrams

Experimental Workflow for Stock Solution Preparation

G cluster_0 Preparation cluster_1 Sterilization & Storage A Calculate Mass of This compound B Weigh Powder A->B Required Amount C Dissolve in Sterile Solvent with Stirring B->C Add Powder D Adjust to Final Volume C->D Dissolved Solution E Sterile Filter (0.22 µm) D->E Final Solution F Aliquot into Sterile Tubes E->F Sterile Solution G Store at -20°C F->G Single-Use Aliquots

Caption: Workflow for preparing sterile this compound stock solutions.

Signaling Pathway Context: Role of Lysine (B10760008) and Glutamate

L-lysine and L-glutamate are involved in numerous cellular signaling pathways. For instance, L-lysine is crucial for protein synthesis and can influence pathways like mTOR, while L-glutamate is a key excitatory neurotransmitter. Understanding these roles can be important when using this compound in cell-based assays.

G cluster_lysine L-Lysine Influence cluster_glutamate L-Glutamate Influence Lysine L-Lysine mTOR mTOR Pathway Lysine->mTOR Protein_Synthesis Protein Synthesis mTOR->Protein_Synthesis Assay Cell-Based Assay Protein_Synthesis->Assay Glutamate L-Glutamate Neurotransmission Excitatory Neurotransmission Glutamate->Neurotransmission Cellular_Metabolism Cellular Metabolism Glutamate->Cellular_Metabolism Neurotransmission->Assay Cellular_Metabolism->Assay

Caption: Influence of L-lysine and L-glutamate on key cellular pathways relevant to assays.

Applications and Recommended Working Concentrations

This compound can be used in a variety of assays. The optimal working concentration will depend on the specific application and cell type.

  • Cell Culture Media Supplement: L-glutamine, a component of this compound, is typically used in cell culture media at concentrations ranging from 2 to 4 mM.

  • Pharmaceutical Formulations: As an excipient, the concentration of amino acids like L-lysine and L-glutamic acid can vary widely depending on their function, such as enhancing drug solubility or stability.[11]

  • Protein Refolding and Stabilization: In protein refolding protocols, amino acids like L-arginine and L-glutamate are often used as additives to prevent aggregation. While specific concentrations for this compound are not well-documented, concentrations of individual amino acids in such buffers can range from 50 to 500 mM.

  • Biochemical and Enzymatic Assays: The concentration will be highly dependent on the specific assay and the role of this compound (e.g., as a substrate, cofactor, or buffer component). Empirical determination of the optimal concentration is recommended.

Conclusion

The preparation of high-quality this compound stock solutions is fundamental for reliable and reproducible research. By following the detailed protocols and considering the quantitative data provided, researchers can ensure the integrity of their experiments. The use of sterile techniques, proper storage conditions, and an understanding of the stability of the compound are paramount. These application notes serve as a comprehensive guide for scientists and professionals in the effective utilization of this compound in their research and development endeavors.

References

L-Lysine L-Glutamate as a Buffer in Biochemical Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of biochemical and cellular assays, the choice of a buffering agent is critical for maintaining stable pH and ensuring the biological relevance of experimental outcomes. While traditional buffers like Tris and HEPES are widely used, there is a growing interest in biocompatible buffers that more closely mimic the cellular environment. L-lysine L-glutamate, a salt formed from two essential amino acids, presents a novel option for a biological buffer system. Its inherent biocompatibility, coupled with multiple ionizable groups, offers a broad potential buffering range. This document provides detailed application notes and protocols for the preparation and use of this compound as a buffer in various biochemical reactions.

This compound is a salt composed of the amino acids L-lysine and L-glutamic acid.[1] Due to the presence of both acidic and basic groups in its constituent amino acids, it can act as a buffer, resisting changes in pH.[2] This zwitterionic nature at certain pH values allows it to neutralize both added acids and bases.[2]

Physicochemical Properties and Buffering Capacity

The buffering capacity of this compound is derived from the ionizable groups of its constituent amino acids: the α-carboxyl and α-amino groups of both amino acids, and the side chains of L-lysine (ε-amino group) and L-glutamic acid (γ-carboxyl group). Each of these groups has a distinct pKa value, which allows for buffering over several pH ranges.

Quantitative Data Summary

The pKa values for the ionizable groups of L-lysine and L-glutamic acid are summarized in the table below. These values are fundamental to understanding the buffering capacity of the combined this compound system.

Amino AcidIonizable GrouppKa 1pKa 2pKa 3 (Side Chain)
L-Glutamic Acidα-carboxyl2.19-4.25
α-amino-9.67-
L-Lysineα-carboxyl2.18--
α-amino-8.9510.53

Data sourced from the University of Calgary, Department of Chemistry.[3]

Based on these pKa values, an this compound buffer system can theoretically provide buffering capacity in four distinct pH ranges: approximately pH 1.2-3.2 (α-carboxyl groups), pH 3.2-5.2 (γ-carboxyl group of glutamate), pH 8.0-10.0 (α-amino groups), and pH 9.5-11.5 (ε-amino group of lysine).

Advantages and Potential Applications

The use of this compound as a buffer offers several potential advantages:

  • Biocompatibility: As it is composed of naturally occurring amino acids, this buffer is highly biocompatible and less likely to interfere with biological processes compared to synthetic buffers.

  • Nutrient Source: In cell culture applications, it can also serve as a source of essential amino acids.

  • Broad Buffering Range: The multiple pKa values allow for the formulation of buffers across a wide pH spectrum.

  • Reduced Interference: It may be a suitable alternative in assays where traditional buffers are known to interfere, for example, by chelating metal ions.

Potential applications include enzyme assays, protein purification, cell culture, and drug formulation studies where maintaining a physiological pH is crucial.

Experimental Protocols

Protocol 1: Preparation of a 1 M this compound Stock Solution

This protocol describes the preparation of a 1 M stock solution of this compound.

Materials:

  • L-Lysine (powder)

  • L-Glutamic acid (powder)

  • Deionized (DI) water

  • Magnetic stirrer and stir bar

  • pH meter

  • Volumetric flask (100 mL)

  • 5 M NaOH and 5 M HCl for pH adjustment

Procedure:

  • Calculate the required mass:

    • Molecular weight of L-Lysine = 146.19 g/mol

    • Molecular weight of L-Glutamic acid = 147.13 g/mol

    • To prepare 100 mL of a 1 M solution, you will need:

      • L-Lysine: 1 M * 0.1 L * 146.19 g/mol = 14.62 g

      • L-Glutamic acid: 1 M * 0.1 L * 147.13 g/mol = 14.71 g

  • Dissolve the amino acids:

    • Add approximately 80 mL of DI water to a 250 mL beaker with a magnetic stir bar.

    • Place the beaker on a magnetic stirrer.

    • Slowly add the calculated amounts of L-Lysine and L-Glutamic acid to the water.

    • Stir until both powders are completely dissolved. The solution may be acidic at this point.

  • Adjust the final volume:

    • Once dissolved, carefully transfer the solution to a 100 mL volumetric flask.

    • Rinse the beaker with a small amount of DI water and add the rinsing to the volumetric flask to ensure all the amino acid salt is transferred.

    • Add DI water to the flask until the bottom of the meniscus reaches the 100 mL mark.

  • Sterilization and Storage:

    • For applications requiring sterile conditions, filter the stock solution through a 0.22 µm sterile filter.

    • Store the stock solution at 4°C for short-term use (up to 2 weeks) or in aliquots at -20°C for long-term storage.

Protocol 2: Preparation of a 100 mM this compound Working Buffer (pH 7.4)

This protocol describes the preparation of a 100 mM working buffer at a physiological pH of 7.4 from the 1 M stock solution.

Materials:

  • 1 M this compound stock solution

  • Deionized (DI) water

  • Graduated cylinder

  • Beaker

  • Magnetic stirrer and stir bar

  • Calibrated pH meter

  • 5 M NaOH and 5 M HCl

Procedure:

  • Dilute the stock solution:

    • To prepare 100 mL of a 100 mM working buffer, pipette 10 mL of the 1 M this compound stock solution into a beaker containing 80 mL of DI water.

  • Adjust the pH:

    • Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode into the solution.

    • Slowly add 5 M NaOH dropwise to the solution while monitoring the pH. Continue adding NaOH until the pH reaches 7.4.

    • If you overshoot the target pH, add 5 M HCl dropwise to bring the pH back down to 7.4.

  • Adjust the final volume:

    • Once the desired pH is stable, transfer the solution to a 100 mL graduated cylinder or volumetric flask.

    • Add DI water to bring the final volume to 100 mL.

  • Storage:

    • Store the working buffer at 4°C. It is recommended to use the working buffer within a few days of preparation to minimize the risk of microbial growth.

Visualizations

Ionization States of L-Lysine and L-Glutamate

The following diagram illustrates the different ionization states of L-lysine and L-glutamic acid at various pH ranges, which are the basis for the buffering capacity of the this compound system.

Ionization_States cluster_lysine L-Lysine Ionization cluster_glutamate L-Glutamic Acid Ionization Lys1 pH < 2.18 (+2 charge) Lys2 pH 2.18 - 8.95 (+1 charge) Lys1->Lys2 pKa1 ~2.18 Lys3 pH 8.95 - 10.53 (0 charge) Lys2->Lys3 pKa2 ~8.95 Lys4 pH > 10.53 (-1 charge) Lys3->Lys4 pKa3 ~10.53 Glu1 pH < 2.19 (+1 charge) Glu2 pH 2.19 - 4.25 (0 charge) Glu1->Glu2 pKa1 ~2.19 Glu3 pH 4.25 - 9.67 (-1 charge) Glu2->Glu3 pKa2 ~4.25 Glu4 pH > 9.67 (-2 charge) Glu3->Glu4 pKa3 ~9.67

Caption: Ionization states of L-lysine and L-glutamic acid across different pH ranges.

Workflow for this compound Buffer Preparation

This diagram outlines the general workflow for preparing an this compound buffer.

Buffer_Preparation_Workflow Start Start: Buffer Preparation Weigh Weigh L-Lysine and L-Glutamic Acid Powders Start->Weigh Dissolve Dissolve in Deionized Water Weigh->Dissolve Adjust_Volume Adjust to Final Stock Volume Dissolve->Adjust_Volume Sterilize Sterile Filter (if required) Adjust_Volume->Sterilize Store_Stock Store Stock Solution (4°C or -20°C) Sterilize->Store_Stock Dilute Dilute Stock to Working Concentration Store_Stock->Dilute Adjust_pH Adjust pH with NaOH / HCl Dilute->Adjust_pH Final_Volume Adjust to Final Working Volume Adjust_pH->Final_Volume End End: Buffer Ready for Use Final_Volume->End

Caption: A step-by-step workflow for the preparation of this compound buffer.

Hypothetical Signaling Pathway Application

This compound buffer would be particularly advantageous in studying signaling pathways where cell viability and physiological relevance are paramount. The diagram below shows a simplified signaling pathway where such a biocompatible buffer could be applied.

Signaling_Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates Cell_Growth Cell Growth and Proliferation mTORC1->Cell_Growth Buffer Buffered with This compound (Maintains Physiological pH) Buffer->Receptor Buffer->PI3K Buffer->Akt

Caption: A simplified signaling pathway where this compound buffer can be applied.

Conclusion

This compound offers a promising alternative to conventional buffers for a wide range of biochemical applications. Its biocompatibility and broad buffering range make it a versatile tool for researchers, particularly in sensitive systems such as cell-based assays and enzyme kinetics. The protocols provided herein offer a starting point for the adoption of this novel buffer system. As with any buffer, it is recommended to validate its suitability for each specific application to ensure compatibility and optimal performance.

References

Application Notes: L-lysine L-glutamate in Hydrogel Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of L-lysine and L-glutamate, often in their polymeric forms (poly-L-lysine [PLL] and poly-L-glutamic acid [PGA]), into hydrogel formulations offers a versatile platform for a range of biomedical applications. These amino acids, being endogenous molecules, impart desirable biological properties such as biocompatibility and biodegradability to the hydrogels.[1][2][3][4] Their charged side chains—positive for lysine (B10760008) and negative for glutamate—allow for the formation of pH-responsive hydrogels through electrostatic interactions and provide sites for covalent conjugation of therapeutic agents.[1][5]

Key Advantages and Applications

The unique properties of L-lysine and L-glutamate-containing hydrogels make them suitable for various advanced applications:

  • Drug Delivery: The pH-sensitive nature of these hydrogels can be exploited for controlled drug release. For instance, a hydrogel might swell and release its payload in the acidic tumor microenvironment.[6] The electrostatic interactions can also be used to load and control the release of charged drug molecules.

  • Tissue Engineering: These hydrogels can serve as scaffolds that mimic the native extracellular matrix (ECM), supporting cell adhesion, proliferation, and differentiation.[4][7][8] They have been investigated for wound healing, bone regeneration, and neural tissue engineering.[4][7][9]

  • 3D Cell Culture: The biocompatible and tunable nature of these hydrogels provides a 3D environment for cell culture that more closely resembles in vivo conditions compared to traditional 2D culture.[10]

  • Bioprinting: The rheological properties of some L-lysine and L-glutamate hydrogels make them suitable as bio-inks for 3D bioprinting of tissue constructs.[1]

  • Antimicrobial Applications: Poly-L-lysine is known for its antimicrobial properties, which can be beneficial in applications such as wound dressings to prevent infections.[11]

Data Presentation: Physicochemical Properties

The properties of L-lysine and L-glutamate hydrogels can be tailored by varying the polymer concentration, crosslinking density, and the ratio of the two amino acid components. Below is a summary of typical quantitative data reported in the literature.

PropertyL-lysine/L-glutamate RatioCrosslinker/MethodTypical Values/Observations
Swelling Ratio VariedEDC/NHS, DMT-MMCan range from 300 to 2100 g/g.[3] Higher crosslinking density generally leads to a lower swelling ratio.[4] pH-dependent swelling is a key feature.[1]
Mechanical Strength VariedChemical, PhotocrosslinkingCompressive moduli can be significantly higher than single-component hydrogels.[9] Rheological properties are dependent on the amino acid ratio and pH.[1]
Drug Release N/AN/ApH-responsive release is commonly observed. For example, higher release at acidic pH (4.0 and 6.2) compared to physiological pH (7.4).[6]
Biocompatibility VariedN/AGenerally high cell viability (>80%) and low hemolysis rates (<5%).[4] Excellent in vivo biocompatibility with minimal inflammatory response.[2][4]
Degradation VariedEnzymatic, HydrolyticDegradation rate can be controlled by the crosslinking density and the stereochemistry of the amino acids (L-amino acids degrade faster than D-amino acids).[2][4]

Signaling Pathways

While specific signaling pathway diagrams directly showing the effect of L-lysine and L-glutamate release from hydrogels are not commonly published, their roles in cellular processes are well-established. L-glutamate is a primary excitatory neurotransmitter, and its controlled release can influence neuronal signaling. L-lysine is an essential amino acid involved in various cellular processes, including protein synthesis and post-translational modifications. The diagrams below illustrate a conceptual workflow for hydrogel application and a simplified representation of a generic cell signaling cascade that could be influenced by factors released from the hydrogel.

G cluster_prep Hydrogel Preparation cluster_app Application cluster_effect Biological Effect A L-lysine & L-glutamate Polymers D Hydrogel Formulation A->D B Therapeutic Agent (e.g., Growth Factor) B->D C Crosslinking Agent C->D E In vitro Cell Culture or In vivo Implantation D->E F Controlled Release E->F G Cellular Response (Proliferation, Differentiation) F->G G cluster_release From Hydrogel cluster_membrane Cell Membrane cluster_cascade Intracellular Signaling Cascade cluster_nucleus Nucleus A Released Factor (e.g., Growth Factor) B Receptor A->B Binding C Kinase 1 B->C Activation D Kinase 2 C->D Phosphorylation E Transcription Factor D->E Activation F Gene Expression E->F Regulation G cluster_extract 1. Prepare Hydrogel Extract cluster_cell 2. Cell Culture cluster_assay 3. Assess Viability A Sterilize Hydrogel B Incubate in Culture Medium (37°C, 24h) A->B C Collect Extract B->C F Replace Medium with Extract C->F D Seed Cells in 96-well Plate E Allow Attachment (24h) D->E E->F G Incubate (24-48h) H Add CCK-8 Reagent G->H I Measure Absorbance (450nm) H->I J Calculate Viability I->J

References

Troubleshooting & Optimization

Technical Support Center: Optimizing L-lysine L-glutamate Concentration for Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing L-lysine and L-glutamate concentrations in your cell culture experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for achieving optimal cell viability and experimental outcomes. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and data to support your research.

Frequently Asked Questions (FAQs)

Q1: Why is it important to optimize the concentration of L-lysine and L-glutamate in cell culture?

A1: Both L-lysine and L-glutamate are crucial amino acids for cell growth, proliferation, and function. L-lysine is an essential amino acid that must be supplied in the culture medium, while L-glutamate is a non-essential amino acid that plays a central role in metabolism and as a precursor for other amino acids.[1] However, suboptimal concentrations can negatively impact cell health. Excess L-glutamate, for instance, can be neurotoxic to certain cell types.[2] Therefore, optimizing their concentrations is critical for ensuring maximal cell viability and obtaining reliable and reproducible experimental results.

Q2: What is the typical concentration range for L-lysine and L-glutamate in standard cell culture media?

A2: Standard cell culture media formulations vary in their amino acid concentrations. L-glutamine, a more stable precursor to L-glutamate, is often used in concentrations ranging from 2 to 4 mM.[3] The concentration of L-lysine in commonly used media like DMEM is approximately 0.8 mM. It is essential to check the specific formulation of your chosen medium.

Q3: Can L-lysine influence the effects of L-glutamate on cell viability?

A3: Yes, there is a metabolic relationship between L-lysine and L-glutamate. In the central nervous system, L-lysine can act as a precursor for the synthesis of L-glutamate.[4] Furthermore, some studies suggest that L-lysine may modulate glutamate (B1630785) receptor activity, potentially offering a protective effect against glutamate-induced excitotoxicity in neuronal cells. However, the precise nature of this interaction can be cell-type specific and requires empirical determination.

Q4: What are the common signs of cytotoxicity related to imbalanced L-lysine and L-glutamate concentrations?

A4: Signs of cytotoxicity can include a decrease in cell proliferation, changes in cell morphology (e.g., rounding up, detachment), increased presence of floating dead cells, and a decline in metabolic activity as measured by viability assays. High concentrations of L-glutamate, in particular, can lead to excitotoxicity in neuronal cell lines, characterized by rapid cell death.[2]

Q5: How do I determine the optimal L-lysine and L-glutamate concentrations for my specific cell line?

A5: The optimal concentrations are cell-type dependent and should be determined experimentally through a dose-response study. This involves culturing your cells in a range of concentrations for both amino acids, individually and in combination, and then assessing cell viability using a reliable method such as an MTT or CCK-8 assay.

Troubleshooting Guide

Encountering issues with cell viability after supplementing with L-lysine and L-glutamate? This guide will help you troubleshoot common problems.

Issue Possible Cause Troubleshooting Steps
Decreased Cell Viability Glutamate Excitotoxicity: High concentrations of L-glutamate can be toxic to certain cell types, especially neuronal cells.[2]1. Perform a dose-response curve: Test a range of L-glutamate concentrations (e.g., from µM to low mM) to identify the toxic threshold for your specific cell line. 2. Co-supplement with L-lysine: Investigate if L-lysine can mitigate glutamate toxicity by testing various L-lysine concentrations in the presence of a fixed, suboptimal L-glutamate concentration.
Nutrient Imbalance: An incorrect ratio of L-lysine to L-glutamate or other essential amino acids can inhibit cell growth.[5]1. Review Media Composition: Ensure your basal medium is appropriate for your cell line and that the addition of L-lysine and L-glutamate does not create a significant imbalance with other essential nutrients. 2. Titrate Both Amino Acids: Perform a matrix of experiments with varying concentrations of both L-lysine and L-glutamate to find the optimal ratio.
Inconsistent Viability Assay Results Interference with Assay Reagents: High concentrations of amino acids or changes in media pH can sometimes interfere with the chemical reactions of viability assays like MTT.1. Include Proper Controls: Always run controls with medium alone (no cells) containing the different amino acid concentrations to check for background absorbance changes. 2. Wash Cells Before Assay: For adherent cells, consider gently washing the cells with phosphate-buffered saline (PBS) before adding the viability assay reagent to remove residual media components. 3. Validate with a Different Assay: If you suspect interference, confirm your results using an alternative viability assay that relies on a different principle (e.g., trypan blue exclusion, CyQUANT assay).
Changes in Cell Morphology Cellular Stress: Suboptimal amino acid concentrations can induce stress, leading to morphological changes even if immediate cell death is not observed.1. Microscopic Examination: Regularly observe your cells under a microscope and document any changes in morphology. 2. Correlate with Viability Data: Compare morphological observations with your quantitative viability data to establish a correlation between concentration and cellular stress.

Logical Troubleshooting Workflow

TroubleshootingWorkflow start Start: Decreased Cell Viability Observed check_glutamate Is L-glutamate concentration high? start->check_glutamate dose_response_glutamate Perform L-glutamate dose-response curve check_glutamate->dose_response_glutamate Yes check_lysine Is L-lysine concentration optimized? check_glutamate->check_lysine No dose_response_glutamate->check_lysine dose_response_lysine Perform L-lysine dose-response curve check_lysine->dose_response_lysine No matrix_titration Perform L-lysine and L-glutamate matrix titration check_lysine->matrix_titration Yes dose_response_lysine->matrix_titration check_assay Are viability assay results inconsistent? matrix_titration->check_assay assay_controls Run medium-only controls with supplements check_assay->assay_controls Yes morphology_check Are there changes in cell morphology? check_assay->morphology_check No alternative_assay Validate with an alternative viability assay assay_controls->alternative_assay alternative_assay->morphology_check correlate_morphology Correlate morphology with viability data morphology_check->correlate_morphology Yes solution Optimal Concentrations Identified morphology_check->solution No correlate_morphology->solution

Troubleshooting workflow for decreased cell viability.

Quantitative Data Summary

The optimal concentrations of L-lysine and L-glutamate are highly dependent on the specific cell line and experimental conditions. The following tables provide a summary of data from published studies as a starting point for your optimization experiments.

Table 1: Effect of L-Glutamate Concentration on Neuronal Cell Viability

Cell LineL-Glutamate ConcentrationObservationReference
Differentiated HT2225 µmol/L - 300 µmol/LDose-dependent injury[6]
Undifferentiated SH-SY5Y12.5 mmol/L - 100 mmol/LSignificant reduction in cell viability[2]
Primary Cortical Neurons50 µM - 50,000 µMDecreased neuronal viability with increasing concentration[7]

Table 2: Effect of L-Lysine Supplementation on Mammalian Cell Growth

Cell LineL-Lysine ConcentrationObservationReference
Various Mammalian Cell Lines0.01 mM - 10 mMDose-dependent effect on cell growth[8]

Note: Data on the combined effect of L-lysine and L-glutamate is limited in the literature, highlighting the importance of empirical determination for your specific experimental system.

Experimental Protocols

Protocol 1: Determining Optimal L-lysine and L-glutamate Concentration using MTT Assay

This protocol outlines a method to determine the optimal concentrations of L-lysine and L-glutamate for your cell line using a 96-well plate format and an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Your mammalian cell line of interest

  • Complete culture medium (basal medium + serum + antibiotics)

  • Basal medium without L-lysine and L-glutamine

  • Sterile stock solutions of L-lysine and L-glutamine (e.g., 100 mM)

  • Sterile 96-well cell culture plates

  • MTT reagent (5 mg/mL in sterile PBS)

  • MTT solvent (e.g., isopropanol (B130326) with 0.04 N HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density in complete culture medium.

    • Incubate overnight at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.

  • Preparation of Media with Varying Amino Acid Concentrations:

    • Prepare a dilution series of L-lysine and L-glutamate in the basal medium without these amino acids. It is recommended to test a range of concentrations (e.g., for L-lysine: 0, 0.1, 0.4, 0.8, 1.6, 3.2 mM; for L-glutamate: 0, 0.5, 1, 2, 4, 8 mM).

    • Also, prepare combinations of these concentrations to test for synergistic or antagonistic effects.

  • Treatment:

    • After overnight incubation, carefully aspirate the medium from the wells.

    • Add 100 µL of the prepared media with different amino acid concentrations to the respective wells.

    • Include control wells with basal medium only (no L-lysine, no L-glutamate) and complete medium.

    • Also, include "no-cell" control wells with each media condition for background subtraction.

  • Incubation:

    • Incubate the plate for a period relevant to your experiment (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT reagent (5 mg/mL) to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Subtract the average absorbance of the "no-cell" control wells from all other readings.

    • Plot cell viability (absorbance) against the concentrations of L-lysine and L-glutamate. The optimal concentration will be the one that results in the highest cell viability.

Experimental Workflow Diagram

ExperimentalWorkflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate prepare_media Prepare media with varying L-lysine & L-glutamate concentrations cell_seeding->prepare_media treatment Treat cells with prepared media prepare_media->treatment incubation Incubate for 24-72 hours treatment->incubation add_mtt Add MTT reagent incubation->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt dissolve_formazan Dissolve formazan crystals incubate_mtt->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance analyze_data Analyze data and determine optimal concentrations read_absorbance->analyze_data

Workflow for determining optimal amino acid concentrations.

Signaling Pathways

L-lysine and L-glutamate are not only building blocks for proteins but also act as signaling molecules that can influence key cellular pathways regulating growth and proliferation. One of the central pathways is the mTORC1 (mechanistic Target of Rapamycin Complex 1) signaling pathway .

The mTORC1 pathway integrates signals from various inputs, including amino acids, to control protein synthesis, cell growth, and autophagy. Both L-lysine and L-glutamine (a precursor to L-glutamate) have been shown to activate mTORC1.[4]

mTORC1 Signaling Pathway Diagram

mTORC1_Pathway cluster_inputs Amino Acid Inputs cluster_mTORC1 mTORC1 Complex cluster_outputs Cellular Outputs Lysine L-Lysine Rag_GTPases Rag GTPases Lysine->Rag_GTPases Glutamine L-Glutamine (precursor to L-Glutamate) Glutamine->Rag_GTPases mTORC1 mTORC1 Rag_GTPases->mTORC1 activates Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis promotes Cell_Growth Cell Growth mTORC1->Cell_Growth promotes Autophagy Autophagy mTORC1->Autophagy inhibits

Simplified mTORC1 signaling pathway activated by amino acids.

References

troubleshooting L-lysine L-glutamate precipitation in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-lysine L-glutamate solutions. Our aim is to help you overcome common challenges, particularly precipitation issues, and ensure the stability and effectiveness of your experimental solutions.

Frequently Asked Questions (FAQs)

Q1: My this compound solution has become cloudy and a precipitate has formed. What is the likely cause?

A1: Precipitation in this compound solutions is most commonly caused by changes in pH, temperature, or solvent composition. This compound is a salt formed from a basic (L-lysine) and an acidic (L-glutamic acid) amino acid. The solubility of this salt is highly dependent on the pH of the solution. Precipitation is most likely to occur near the isoelectric point (pI) of the this compound complex, where the net charge of the molecules is zero, minimizing their repulsion and promoting aggregation.

Q2: What is the isoelectric point (pI) of this compound and why is it important?

A2: The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge. For a salt of a basic and acidic amino acid like this compound, the pI can be estimated by averaging the pKa values of the ionizable groups that are protonated and deprotonated at the zwitterionic stage. Given the pKa values of L-lysine (~2.2, 9.0, 10.5) and L-glutamic acid (~2.2, 4.3, 9.7), the pI of the salt will be in the neutral pH range. At this pH, the solubility of the salt is at its minimum. Therefore, maintaining the solution pH away from this isoelectric point is crucial to prevent precipitation.

Q3: How does temperature affect the solubility of this compound?

A3: For most solids, solubility in water increases with temperature. If you prepared a saturated solution at an elevated temperature and then cooled it, precipitation may occur as the solution becomes supersaturated at the lower temperature. Conversely, gentle warming can often help redissolve precipitated this compound. However, be cautious with excessive heat, as it can potentially degrade the amino acids.

Q4: Can I dissolve this compound in solvents other than water?

A4: L-lysine and L-glutamic acid are highly soluble in water due to their polar nature.[1] Their solubility in organic solvents is generally much lower.[1] While some solubility may be achieved in polar organic solvents like Dimethyl Sulfoxide (DMSO) or methanol, it is significantly less than in water. It is recommended to first dissolve this compound in water before adding it to a formulation containing organic co-solvents.

Q5: I need to prepare a concentrated stock solution of this compound. What is the best practice to avoid precipitation?

A5: To prepare a concentrated stock solution, it is advisable to:

  • Use high-purity water.

  • Dissolve the this compound powder by adding it gradually to the water while stirring continuously.

  • Adjust the pH of the solution to be at least 1-2 pH units away from the neutral pI of the salt. For example, adjusting to a slightly acidic (e.g., pH 4-5) or slightly basic (e.g., pH 8-9) condition will increase solubility.

  • Consider preparing a slightly less concentrated stock if it needs to be stored at low temperatures (e.g., 4°C) to prevent crystallization.[2]

Troubleshooting Guides

Issue 1: Precipitate forms immediately upon dissolving this compound.
Possible Cause Troubleshooting Step Expected Outcome
High Concentration: The amount of this compound exceeds its solubility limit in the given volume of solvent.Add more solvent in measured increments until the precipitate dissolves.A clear solution is obtained at a lower, more stable concentration.
Low Temperature of Solvent: Using a cold solvent can decrease the solubility.Gently warm the solution while stirring. A water bath at 30-40°C is recommended.The precipitate dissolves as the solubility increases with temperature.
pH is near the Isoelectric Point (pI): The solvent's pH is close to the pI of this compound, minimizing its solubility.Adjust the pH of the solution by adding a small amount of dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) to move the pH away from the neutral range.The precipitate dissolves as the molecules become charged, increasing their repulsion and interaction with the polar solvent.
Issue 2: Precipitate forms over time during storage.
Possible Cause Troubleshooting Step Expected Outcome
Temperature Fluctuations: Changes in storage temperature can lead to crystallization from a near-saturated solution.Store the solution at a constant, controlled room temperature if the experimental protocol allows.The solution remains stable without precipitation.
Supersaturated Solution: The solution was prepared at a higher temperature and became supersaturated upon cooling to storage temperature.Prepare a slightly less concentrated solution for storage at lower temperatures.A stable solution that does not precipitate upon cooling is achieved.
pH Shift Over Time: Absorption of atmospheric CO₂ can lower the pH of unbuffered solutions, potentially shifting it closer to the pI.Buffer the solution to maintain a stable pH. Choose a buffer system that is compatible with your experiment and maintains the pH away from the isoelectric point.The solution remains clear as the pH is stabilized.

Data Presentation

Table 1: Solubility of L-Lysine and L-Glutamic Acid in Water at Different Temperatures

Temperature (°C)L-Lysine Solubility ( g/100 mL)L-Glutamic Acid Solubility ( g/100 mL)
20>1000.86
25>100[1]1.0
40-1.5
50-2.19
75-5.53

Table 2: General Solubility of L-Lysine and L-Glutamic Acid in Common Solvents

SolventL-Lysine SolubilityL-Glutamic Acid Solubility
WaterVery soluble[1]Sparingly soluble
EthanolSparingly soluble[3][4][5]Practically insoluble
MethanolSparingly solublePractically insoluble
DMSOSparingly solubleSparingly soluble

Note: "Sparingly soluble" and "Practically insoluble" are qualitative terms. The solubility of the this compound salt in these organic solvents is expected to be low.

Experimental Protocols

Protocol 1: Preparation of a Stable 1 M this compound Stock Solution

Materials:

  • This compound powder

  • High-purity water (e.g., Milli-Q® or equivalent)

  • 0.1 M HCl and 0.1 M NaOH solutions

  • pH meter

  • Sterile magnetic stirrer and stir bar

  • Sterile volumetric flask

  • Sterile 0.22 µm filter

Methodology:

  • Weighing: Accurately weigh the amount of this compound powder required to make the desired volume of a 1 M solution (Molecular Weight of L-lysine + L-glutamic acid ≈ 293.3 g/mol ).

  • Initial Dissolution: Add approximately 80% of the final volume of high-purity water to a sterile beaker with a sterile magnetic stir bar.

  • Gradual Addition: While stirring, slowly add the weighed this compound powder to the water.

  • pH Adjustment for Solubility: If the powder does not fully dissolve, check the pH of the solution. The pH will likely be near neutral. To increase solubility, slowly add 0.1 M HCl dropwise to lower the pH to ~5.0, or add 0.1 M NaOH dropwise to raise the pH to ~8.0. The powder should dissolve completely.

  • Final Volume Adjustment: Once the powder is fully dissolved, transfer the solution to a sterile volumetric flask and add high-purity water to reach the final desired volume.

  • Sterilization: Sterilize the solution by passing it through a 0.22 µm filter into a sterile storage container.

  • Storage: Store the solution at room temperature or 4°C. If storing at 4°C, monitor for any signs of precipitation. For long-term storage, consider preparing smaller aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Redissolving Precipitated this compound

Materials:

  • Precipitated this compound solution

  • 0.1 M HCl and 0.1 M NaOH solutions

  • pH meter

  • Water bath

  • Sterile magnetic stirrer and stir bar

Methodology:

  • Initial Assessment: Observe the amount of precipitate. If it is substantial, the solution may be too concentrated.

  • pH Adjustment: Place the solution on a magnetic stirrer and measure the pH. Slowly add 0.1 M HCl or 0.1 M NaOH dropwise to shift the pH away from the neutral range (aim for pH < 6 or pH > 8). The precipitate should start to dissolve.

  • Gentle Warming: If pH adjustment alone is not sufficient, place the container in a water bath set to 30-40°C. Continue stirring. The combination of pH adjustment and gentle warming is often effective.

  • Solvent Addition (if necessary): If the precipitate persists after pH adjustment and warming, it is likely that the solution is too concentrated. In this case, add a small, measured volume of high-purity water while continuing to stir.

  • Re-equilibration: Once the precipitate is fully redissolved, allow the solution to cool to room temperature. Re-check the pH and adjust if necessary.

  • Filtration (optional): To ensure no undissolved micro-particles remain, you can re-filter the solution through a 0.22 µm filter.

Mandatory Visualizations

precipitation_troubleshooting start Precipitate Observed in This compound Solution check_concentration Is the solution highly concentrated? start->check_concentration add_solvent Add more solvent check_concentration->add_solvent Yes check_pH Check pH of the solution check_concentration->check_pH No stable_solution Stable Solution add_solvent->stable_solution adjust_pH Adjust pH away from neutral (e.g., to pH 5 or pH 8) check_pH->adjust_pH Near Neutral check_temp Check storage temperature check_pH->check_temp Acidic or Basic adjust_pH->stable_solution warm_gently Gently warm solution (30-40°C) check_temp->warm_gently Cold reassess Reassess formulation/ prepare fresh solution check_temp->reassess Room Temp warm_gently->stable_solution

Caption: Troubleshooting workflow for this compound precipitation.

ph_solubility cluster_0 Effect of pH on this compound Solubility Low_pH Low pH (Acidic) High_Solubility_Acidic High Solubility (Cationic Form) Low_pH->High_Solubility_Acidic pI Isoelectric Point (pI) ~ Neutral pH High_Solubility_Acidic->pI Increasing pH Low_Solubility Lowest Solubility (Zwitterionic Form) pI->Low_Solubility High_Solubility_Basic High Solubility (Anionic Form) Low_Solubility->High_Solubility_Basic Increasing pH High_pH High pH (Basic) High_Solubility_Basic->High_pH

Caption: Relationship between pH and this compound solubility.

References

Technical Support Center: L-lysine L-glutamate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to improve the yield and quality of L-lysine L-glutamate synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for producing the L-lysine and L-glutamate precursors? A1: The industrial production of both L-lysine and L-glutamic acid is predominantly achieved through microbial fermentation.[1] The bacterium Corynebacterium glutamicum is widely used for producing both of these amino acids.[2] Fermentation is advantageous because it is stereospecific, yielding the biologically active L-isomer of the amino acids.[3][4]

Q2: Why is crystallization of this compound challenging? A2: The salt of an acidic amino acid (L-glutamate) and a basic amino acid (L-lysine) has a very high solubility in water.[5] Consequently, simple crystallization by concentrating the aqueous solution is often ineffective and can lead to the formation of sticky masses or aggregates instead of distinct crystals.[5] Therefore, anti-solvent crystallization methods are typically employed.

Q3: What is an "anti-solvent" and which ones are used for this compound crystallization? A3: An anti-solvent is a solvent in which the product is poorly soluble. It is added to a solution of the product to induce precipitation or crystallization. For this compound, which is highly soluble in water, water-miscible organic solvents like methanol (B129727) and ethanol (B145695) are used as anti-solvents.[5][6][7] L-lysine itself is sparingly soluble or insoluble in methanol and ethanol.[8][9]

Q4: What is the purpose of the ion-exchange chromatography step? A4: Ion-exchange chromatography is a crucial purification step to separate L-lysine from the other components of the fermentation broth, such as other amino acids, residual sugars, and inorganic salts.[10] This ensures a high-purity L-lysine precursor is available for the subsequent crystallization of this compound.

Troubleshooting Guides

Section 1: Fermentation Issues
Problem / Question Potential Cause Recommended Solution
Low L-lysine yield in fermentation. Suboptimal pH. The pH strongly influences microbial fermentation.Maintain the pH of the culture between 5.0 and 9.0, with an optimal level around 7.0, using ammonia (B1221849) or other suitable bases for control.[10]
Incorrect temperature.The optimal temperature for L-lysine production by C. glutamicum is typically between 37-40°C.[10] Excessively high temperatures can reduce enzyme activity, while lower temperatures can slow metabolism.[10]
Insufficient aeration. L-lysine fermentation is an aerobic process that requires large amounts of oxygen.[1]Ensure a high oxygen transfer rate through controlled aeration and strong mixing to avoid gradients in the bioreactor.[10]
Foam production in the fermenter. High aeration and agitation can cause foaming.Add a suitable anti-foam agent to the culture as needed to control foam.
Section 2: Crystallization & Product Quality Issues
Problem / Question Potential Cause Recommended Solution
Product is a sticky mass, not crystalline. Low crystallinity of the salt; improper crystallization method. The high water solubility makes concentration-based crystallization difficult.[5]Use a "reverse crystallization" procedure where the aqueous amino acid salt solution is added to a large volume of an anti-solvent like methanol or ethanol.[5]
Final product has high residual methanol content. Methanol can become trapped in the crystal lattice, potentially forming a solvate. This cannot be removed by simple washing.After crystallization with methanol, transform the crystals by stirring them in ethanol. This process effectively removes the residual methanol.
Crystallization yield is low. The concentration of the initial aqueous solution is too low, or the volume of anti-solvent is insufficient.Prepare the initial aqueous solution of the salt at a concentration of 0.5 - 2.0 M.[5] Use a sufficient volume of anti-solvent (e.g., a 1:7 volume ratio of this compound solution to n-butanol) to ensure supersaturation.
Final product has poor flow characteristics. Low bulk density and tapped density.The crystallization method involving methanol precipitation followed by ethanol transformation has been shown to produce a crystalline powder with good bulk density (>0.4 g/mL) and tapped density (>0.5 g/mL).

Quantitative Data Hub

Table 1: Optimized Fermentation Parameters for L-lysine Production
ParameterOrganismOptimal Value/RangeNotes
Carbon SourceCorynebacterium glutamicumGlucose, Molasses, SucroseFed-batch fermentation is most common to control nutrient levels.[10]
TemperatureCorynebacterium glutamicum37 - 40 °C[10]Precise temperature control is crucial for optimizing production.[10]
pHCorynebacterium glutamicum~ 7.0[10]Typically controlled with the addition of ammonia gas or ammonium (B1175870) hydroxide (B78521).[10]
AerationCorynebacterium glutamicumHigh Oxygen Transfer RateStrong mixing is required to ensure a homogeneous aerobic environment.[10]
Table 2: this compound Crystallization Parameters and Results

Data synthesized from patent CN107325014A, which demonstrates the effect of an ethanol transformation step on product quality.

ParameterMethod A (Methanol Crystallization Only)Method B (Methanol Crystallization + Ethanol Transformation)
Initial Solution L-lysine & L-glutamate (equimolar) in water (0.3-0.5 g/mL)L-lysine & L-glutamate (equimolar) in water (0.3-0.5 g/mL)
Anti-Solvent MethanolMethanol
Transformation Step NoneCrystals stirred in anhydrous ethanol (e.g., 2:10 crystal:ethanol mass ratio) for 72 hours.
Drying Blast driedBlast dried at 45°C for 20 hours.
Product Purity >99%99.8%
Yield High (exact % not specified)93.3%
Residual Methanol High (can be >3.2%)< 0.01 wt.%
Bulk Density Lower> 0.4 g/mL
Tapped Density Lower> 0.5 g/mL

Experimental Protocols

Protocol 1: L-lysine Purification via Ion-Exchange Chromatography

This protocol describes the purification of L-lysine from a clarified fermentation broth using a strongly acidic cation exchange resin.

  • Broth Preparation:

    • Separate microbial cells from the fermentation broth via centrifugation or ultrafiltration.

    • Acidify the clarified broth to a pH of approximately 2.0 using sulfuric or hydrochloric acid.[4] This ensures L-lysine is in its cationic form.

  • Resin Preparation and Loading:

    • Pack a chromatography column with a strongly acidic cation exchange resin (e.g., Amberlite IR-120) and convert it to the ammonium form (NH₄⁺) by washing with an ammonium salt solution.

    • Load the acidified broth onto the column. The L-lysine will bind to the resin, while anionic and neutral impurities will pass through.

  • Washing:

    • Wash the resin with deionized water to remove any remaining non-bound impurities.

  • Elution:

    • Prepare a 2N ammonium hydroxide (NH₄OH) solution as the eluent.

    • Optional Soaking Step: To improve recovery, soak the resin in the eluent for at least 15-30 minutes before starting the elution flow.

    • Elute the L-lysine from the resin by passing the 2N NH₄OH solution through the column. The ammonium ions will displace the bound L-lysine.

    • Collect the eluate containing the purified L-lysine. The pH of the eluate will be around 10.[1]

  • Concentration:

    • Concentrate the collected eluate using a rotary evaporator at 45-50°C under vacuum to remove ammonia and water, yielding a concentrated solution of L-lysine free base. The resulting purity should be >97%.

Protocol 2: Synthesis and Crystallization of this compound Dihydrate

This protocol uses an anti-solvent method to crystallize the this compound salt.

  • Solution Preparation:

    • Prepare an aqueous solution by dissolving equimolar amounts of L-lysine and L-glutamic acid in deionized water. Alternatively, dissolve previously synthesized this compound salt in water.

    • The target concentration should be between 0.3 - 0.5 g/mL.

  • Anti-Solvent Crystallization:

    • Transfer the aqueous solution to a crystallizer equipped with a stirrer and a condenser to minimize solvent evaporation.

    • While stirring, add methanol (as the anti-solvent) to the solution. This will decrease the solubility of the salt and induce crystallization.

    • Continue stirring to allow for complete crystal formation.

  • Crystal Isolation and Washing:

    • Filter the resulting crystal slurry to separate the solid product.

    • Wash the collected crystals (filter cake) with 94-97% ethanol to begin removing residual methanol.

  • Ethanol Transformation (for Methanol Removal):

    • Transfer the washed crystals to a vessel containing anhydrous ethanol (e.g., a crystal-to-ethanol mass ratio of 2:10).

    • Stir the slurry at a controlled temperature (e.g., 55°C) for an extended period (e.g., 72 hours). This step is critical for removing methanol trapped within the crystal structure.

  • Final Filtration and Drying:

    • Filter the transformed crystals and perform a final wash with ethanol.

    • Dry the final product in a blast dryer or vacuum oven (e.g., at 45°C for 20 hours) to obtain a crystalline powder of this compound with low residual methanol content.

Protocol 3: Quantification of L-lysine by HPLC

As L-lysine lacks a strong chromophore, pre-column derivatization is often required for UV or fluorescence detection.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.0).

    • Prepare a series of standards of known concentrations for calibration.

  • Derivatization (Example):

    • Many HPLC methods for amino acids use derivatization with reagents like ortho-phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC) to make them detectable by UV or fluorescence. Follow the specific protocol for the chosen derivatization agent.

  • Chromatographic Conditions (General Example):

    • Column: C8 or C18 reverse-phase column (e.g., Agilent Zorbax, 4.6 x 150 mm, 5 µm).

    • Mobile Phase: An isocratic or gradient system. A common mobile phase consists of a buffer (e.g., 25 mM sodium phosphate, pH 6.0) and an organic modifier like methanol or acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at an appropriate wavelength (e.g., 210 nm for underivatized lysine (B10760008), or a different wavelength depending on the derivatizing agent).

  • Analysis:

    • Inject the prepared standards and samples.

    • Construct a calibration curve from the peak areas of the standards.

    • Determine the concentration of L-lysine in the samples by comparing their peak areas to the calibration curve.

Visualizations

cluster_TCA TCA Cycle cluster_Glycolysis Glycolysis cluster_Lysine L-lysine Biosynthesis (DAP Pathway) Oxaloacetate Oxaloacetate Aspartate Aspartate Oxaloacetate->Aspartate transamination AKG α-Ketoglutarate Glutamate Glutamate AKG->Glutamate gdh PEP PEP PEP->Oxaloacetate ppc Pyruvate Pyruvate DHDPS 2,3-Dihydrodipicolinate Pyruvate->DHDPS ASA Aspartate-semialdehyde Aspartate->ASA ask ASA->DHDPS asd THDPA Tetrahydrodipicolinate DHDPS->THDPA dapA L_LL_DAP LL-Diaminopimelate THDPA->L_LL_DAP dapB, dapC, dapD, dapE, dapF Meso_DAP meso-Diaminopimelate L_LL_DAP->Meso_DAP dapE Lysine Lysine Meso_DAP->Lysine lysA Fermentation 1. L-lysine & L-glutamate Production (Fermentation) Separation 2. Cell Separation (Centrifugation) Fermentation->Separation Purification 3. L-lysine Purification (Ion-Exchange Chromatography) Separation->Purification Clarified Broth Crystallization 4. Salt Formation & Crystallization Purification->Crystallization Purified L-lysine + L-glutamate Drying 5. Product Drying Crystallization->Drying Crystal Slurry Analysis 6. QC Analysis (HPLC) Drying->Analysis FinalProduct Final Product: This compound Analysis->FinalProduct Start Start: Low Final Product Yield CheckFermentation Check Fermentation Supernatant Yield? Start->CheckFermentation CheckPurity Check Purity of Purified Precursors? CheckFermentation->CheckPurity OK TroubleshootFerm Troubleshoot Fermentation: - Check pH, Temp, Aeration - Analyze Media Components CheckFermentation->TroubleshootFerm Low CheckCrystals Inspect Crystallization Product? CheckPurity->CheckCrystals OK TroubleshootPurify Troubleshoot Purification: - Check Ion-Exchange Resin - Optimize Elution CheckPurity->TroubleshootPurify Low TroubleshootCrystal Troubleshoot Crystallization: - Adjust Anti-Solvent Ratio - Check for Contaminants CheckCrystals->TroubleshootCrystal Low Yield StickyProduct Product is Sticky/Oily: - Use Reverse Crystallization - Ensure Sufficient Anti-Solvent CheckCrystals->StickyProduct Sticky/Oily YieldOK Yield OK CheckCrystals->YieldOK OK

References

how to prevent L-lysine L-glutamate degradation during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of L-lysine L-glutamate during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound can degrade through several pathways, primarily affecting the individual amino acid components. The most common pathways include:

  • Maillard Reaction: This is a non-enzymatic browning reaction affecting the L-lysine component. It occurs between the free amino group of lysine (B10760008) and the carbonyl group of a reducing sugar, especially under the influence of heat.[1][2][3] This reaction can lead to a decrease in the availability of lysine.[3]

  • Cyclization of Glutamate (B1630785): The L-glutamate component can undergo intramolecular cyclization to form pyroglutamic acid, a process that is particularly accelerated in acidic conditions.[4][5]

  • Oxidative Degradation: Both amino acids can be susceptible to oxidative degradation, a process that can be influenced by the presence of oxidizing agents and certain metal ions.[6]

  • General pH and Temperature Instability: As a compound composed of two amino acids, this compound is generally sensitive to extremes in pH and temperature, which can accelerate various degradation reactions.[7]

Q2: What are the key factors that accelerate the degradation of this compound?

A2: The stability of this compound is influenced by several environmental and experimental factors:

  • Temperature: Elevated temperatures are a major catalyst for degradation, significantly increasing the rate of the Maillard reaction for L-lysine and promoting the cyclization of L-glutamate.[8][9][10]

  • pH: The pH of the solution is critical. L-lysine is more unstable in alkaline and weakly acidic conditions, with the Maillard reaction rate increasing up to a pH of 10.[8][10] Conversely, L-glutamate degradation to pyroglutamic acid is more pronounced in strongly acidic environments.[4]

  • Presence of Reducing Sugars: The presence of reducing sugars (e.g., glucose, fructose) is a prerequisite for the Maillard reaction and a primary cause of L-lysine degradation in many experimental settings.[1][2][9]

  • Moisture: L-lysine is hygroscopic and sensitive to moisture, which can facilitate degradation reactions.[11] Proper storage in a dry environment is crucial.[11][12]

Q3: How can I detect if my this compound has degraded?

A3: Degradation can be detected through several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method used to separate and quantify the parent compound and its degradation products.[13] Different HPLC detection methods can be employed, such as UV, fluorescence, or mass spectrometry, to identify and measure compounds like lysine lactam (a degradation product of lysine) or pyroglutamic acid.[4][10] Amino acid analyzers can also be used for quantification.[14] A change in the physical appearance of the sample, such as browning, can also be an indicator of the Maillard reaction.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Browning of the solution upon heating. Maillard reaction between L-lysine and a reducing sugar in your medium.[1]1. Avoid heating the solution when possible.2. If heating is necessary, do so for the shortest duration and at the lowest possible temperature.3. If your experimental design allows, replace reducing sugars with non-reducing sugars.
Loss of L-glutamate concentration in acidic buffers. Conversion of L-glutamate to pyroglutamic acid.[4]1. Adjust the pH of your solution to be closer to neutral if your experiment permits.2. Prepare fresh solutions before use, especially when working with acidic buffers.3. Store acidic stock solutions at low temperatures (2-8°C) to slow the degradation rate.
Inconsistent results in cell culture experiments. Degradation of this compound in the culture medium, potentially leading to altered biological activity.[10]1. Prepare fresh media for each experiment.2. Avoid prolonged storage of media containing this compound at 37°C.3. Filter-sterilize the compound into the media rather than autoclaving it with other components.
Solid material is clumping or appears wet. Absorption of moisture from the atmosphere. L-lysine is hygroscopic.[11]1. Store the solid compound in a desiccator or a tightly sealed container in a dry environment.[12][15]2. Handle the solid material quickly in a low-humidity environment.

Data Summary

The stability of L-lysine and L-glutamate is highly dependent on the storage and experimental conditions. Below is a summary of recommended storage conditions to minimize degradation.

Parameter L-Lysine (as HCl salt) This compound Salt L-Glutamate (in solution)
Temperature 15-30°C[11]Keep frozen2-8°C (short-term), -20°C or -80°C (long-term)[16]
Humidity Below 60% relative humidity[11]Store in a dry placeN/A (in solution)
pH (for solutions) More stable in neutral to slightly acidic pHSensitive to pH extremes[7]Avoid strongly acidic conditions (pH < 3)[4]
Container Tightly sealed, airtight containers[11]Tightly closed container[17]Well-sealed vials

Experimental Protocols

Protocol 1: Stability Testing of this compound in Solution

This protocol outlines a method to assess the stability of this compound under specific experimental conditions (e.g., temperature, pH).

1. Materials:

  • This compound
  • Buffer solutions at desired pH values (e.g., pH 4, 7, 9)
  • High-purity water
  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or Mass Spec)
  • Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 40°C)
  • Volumetric flasks and pipettes
  • Autosampler vials

2. Procedure:

  • Prepare Stock Solution: Accurately weigh and dissolve this compound in high-purity water to create a concentrated stock solution.
  • Prepare Test Solutions: Dilute the stock solution with the different buffer solutions to the final desired concentration in separate volumetric flasks.
  • Initial Analysis (Time 0): Immediately take an aliquot from each test solution, dilute if necessary, and analyze using a validated HPLC method to determine the initial concentration of L-lysine and L-glutamate. This will serve as your baseline.
  • Incubation: Aliquot the remaining test solutions into multiple sealed vials for each condition (pH and temperature) and place them in the respective incubators or water baths.
  • Time-Point Analysis: At predetermined time intervals (e.g., 24, 48, 72 hours, 1 week), remove one vial from each condition. Allow it to return to room temperature.
  • HPLC Analysis: Analyze the samples using the same HPLC method as the initial analysis.
  • Data Analysis: Calculate the percentage of L-lysine and L-glutamate remaining at each time point relative to the initial concentration. Plot the concentration versus time to determine the degradation rate.

Protocol 2: Quantification of L-Lysine and L-Glutamate using HPLC

This is a general guideline for an HPLC method. The exact parameters may need to be optimized for your specific instrument and column.

1. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
  • Mobile Phase A: 0.1% Formic acid in water
  • Mobile Phase B: 0.1% Formic acid in acetonitrile
  • Gradient: A suitable gradient to separate lysine and glutamate from any degradation products (e.g., start with 100% A, ramp to 50% B over 10 minutes).
  • Flow Rate: 1.0 mL/min
  • Injection Volume: 10 µL
  • Detection: UV at 210 nm or Mass Spectrometry for higher specificity.

2. Standard Preparation:

  • Prepare a series of standard solutions of L-lysine and L-glutamate of known concentrations in the same buffer as your samples.
  • Generate a calibration curve by plotting the peak area against the concentration for each amino acid.

3. Sample Analysis:

  • Inject the prepared standards and samples.
  • Determine the peak areas for L-lysine and L-glutamate in your samples.
  • Calculate the concentration of each amino acid in your samples using the calibration curve.

Visualizations

Maillard_Reaction_Pathway Lysine L-Lysine (ε-amino group) Condensation Condensation Lysine->Condensation ReducingSugar Reducing Sugar (carbonyl group) ReducingSugar->Condensation SchiffBase Schiff Base Condensation->SchiffBase H₂O Amadori Amadori Product SchiffBase->Amadori Amadori Rearrangement DegradationProducts Degradation Products (e.g., Melanoidins - brown pigments) Amadori->DegradationProducts Further Reactions (Polymerization, etc.)

Caption: Simplified pathway of the Maillard reaction involving L-lysine.

Stability_Study_Workflow start Prepare this compound Solution in desired buffer t0_analysis Analyze Initial Concentration (T=0) via HPLC start->t0_analysis incubation Incubate samples at controlled conditions (Temperature, pH) start->incubation data_analysis Calculate % Degradation and Degradation Rate t0_analysis->data_analysis timepoint_sampling Sample at defined time intervals incubation->timepoint_sampling hplc_analysis Analyze samples via HPLC timepoint_sampling->hplc_analysis hplc_analysis->data_analysis end Stability Report data_analysis->end

Caption: General workflow for an this compound stability study.

References

addressing impurities in commercial L-lysine L-glutamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with commercial L-lysine L-glutamate.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation, offering potential causes and solutions in a question-and-answer format.

Question 1: I'm observing inconsistent cell growth, reduced cell viability, or a significant drop in pH in my cell culture medium after adding this compound. What could be the cause?

Possible Causes and Solutions:

  • Degradation of L-Glutamate: The L-glutamate component of the salt can degrade into L-pyroglutamic acid (PGA) and ammonia, particularly in aqueous solutions at physiological temperatures (37°C) and non-neutral pH.[1][2] Ammonia is toxic to cells and can lower the pH of the culture medium, leading to poor cell performance.[3]

    • Solution: Prepare fresh solutions of this compound immediately before use. Avoid long-term storage of the compound in solution. Consider using a stabilized form of L-glutamine, such as L-alanyl-L-glutamine, if the primary goal is to provide a stable source of glutamine, as it is less prone to degradation.[4][5]

  • Batch-to-Batch Variability: The impurity profile of commercial this compound can vary between different lots or manufacturers. The presence of varying levels of impurities like other amino acids, fermentation byproducts, or salts can affect cell culture outcomes.

    • Solution: Qualify new batches of this compound before use in critical experiments. If you suspect batch-to-batch variability, perform a simple side-by-side comparison of the old and new batches on a small scale. Consider analyzing the impurity profile of different batches using HPLC (see Experimental Protocol 1).

  • Incorrect Concentration: An incorrect concentration of this compound can negatively impact cell growth. While both are essential amino acids, an excess can be detrimental.

    • Solution: Double-check your calculations and ensure the final concentration in your culture medium is within the recommended range for your specific cell line.

Question 2: My experimental results are not reproducible when using different batches of this compound. How can I identify the source of this variability?

Possible Causes and Solutions:

  • Presence of Unidentified Impurities: As mentioned, the type and concentration of impurities can differ between batches. These can include other amino acids, D-isomers of lysine, or byproducts from the manufacturing process.[6]

    • Solution: Perform an impurity profile analysis using High-Performance Liquid Chromatography (HPLC). This will allow you to compare the chromatograms of different batches and identify any significant differences in impurity peaks. A detailed protocol for impurity analysis is provided below (Experimental Protocol 1).

  • Degradation Products: L-pyroglutamic acid, a degradation product of L-glutamate, has been shown to inhibit cell growth and interfere with energy metabolism.[1][7]

    • Solution: Analyze your this compound solution for the presence of L-pyroglutamic acid using HPLC. If significant levels are detected, it is recommended to use a fresh, high-purity batch of the compound.

Question 3: I am observing precipitation or poor solubility of this compound in my buffer or medium. What is causing this and how can I resolve it?

Possible Causes and Solutions:

  • pH of the Solution: The solubility of this compound can be influenced by the pH of the solvent.

    • Solution: Ensure the pH of your buffer or medium is compatible with this compound. Adjusting the pH slightly may improve solubility.

  • Temperature: The temperature of the solution can affect solubility.

    • Solution: Gently warming the solution may help to dissolve the compound. However, be cautious as elevated temperatures can accelerate the degradation of L-glutamate.[1][2]

  • High Concentration: Attempting to dissolve the compound at a concentration above its solubility limit will result in precipitation.

    • Solution: Prepare a stock solution at a concentration known to be soluble and then dilute it to the final working concentration.

Frequently Asked Questions (FAQs)

What are the common impurities in commercial this compound?

Common impurities can originate from the fermentation or synthesis processes used to produce L-lysine and L-glutamic acid.[6] These may include:

  • Other Amino Acids: Residual amino acids from the fermentation broth.[8]

  • Pyroglutamic Acid (PGA): A degradation product of L-glutamate.[1][6]

  • D-Enantiomers: D-lysine or D-glutamate may be present, especially if chemical synthesis steps are involved in production.[6]

  • Fermentation Byproducts: Various organic molecules produced by the microorganisms during fermentation.[6]

  • Cadaverine: A decarboxylation product of lysine.[8][9][10]

  • Heavy Metals and Other Contaminants: Trace amounts of heavy metals may be present depending on the purity of the raw materials and the manufacturing process.[8]

How can I test for the purity of my this compound?

The most common method for assessing the purity and impurity profile of amino acids is High-Performance Liquid Chromatography (HPLC).[6][11] A detailed protocol is provided in the "Experimental Protocols" section of this guide.

What is the stability of this compound in solution?

The L-glutamate component is known to be unstable in aqueous solutions, particularly at elevated temperatures and non-neutral pH, where it can degrade to form L-pyroglutamic acid and ammonia.[1][2] It is recommended to prepare solutions fresh for each use and to avoid long-term storage in solution, especially at 4°C or room temperature.[12]

Can impurities in this compound affect my experimental results?

Yes. Impurities can have a range of effects, including:

  • Altering Cell Growth and Viability: As seen with L-pyroglutamic acid and ammonia.[1][3]

  • Interfering with Signaling Pathways: Unintended molecules can interact with cellular components.

  • Affecting Drug Formulation Properties: Impurities can impact the stability, solubility, and bioavailability of a final drug product.

Data Presentation: Impurity Profiles

The following tables provide an example of how to present quantitative data on impurities found in different batches of this compound.

Table 1: Impurity Profile of Three Different Batches of this compound

ImpurityBatch A (%)Batch B (%)Batch C (%)
Pyroglutamic Acid0.150.520.08
Other Amino Acids0.250.300.22
D-Lysine< 0.1< 0.1< 0.1
Cadaverine< 0.050.10< 0.05
Unknown Impurity 10.050.20Not Detected
Total Impurities 0.45 1.12 0.30
Purity (by HPLC) 99.55 98.88 99.70

Experimental Protocols

Experimental Protocol 1: Determination of Impurities by HPLC

This protocol outlines a general method for analyzing the impurity profile of this compound using reverse-phase HPLC with pre-column derivatization.

1. Materials and Reagents:

  • This compound sample

  • HPLC-grade water, acetonitrile, and methanol

  • Ortho-phthalaldehyde (OPA)

  • 9-fluorenylmethyl chloroformate (FMOC)

  • Borate (B1201080) buffer

  • Amino acid standards

  • C18 reverse-phase HPLC column

2. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in HPLC-grade water to a known concentration (e.g., 1 mg/mL).

  • Prepare a series of amino acid standards for comparison.

3. Derivatization (Automated or Manual):

  • For primary amino acids (lysine, glutamate): Mix the sample with OPA reagent in borate buffer.

  • For secondary amino acids (if any): Use FMOC reagent.

  • The derivatization reaction makes the amino acids detectable by UV or fluorescence detectors.

4. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Phosphate or acetate (B1210297) buffer at a specific pH (e.g., pH 7.2).

  • Mobile Phase B: A mixture of acetonitrile, methanol, and water (e.g., 45:45:10).

  • Gradient: A linear gradient from a low percentage of B to a high percentage of B over a set time (e.g., 0-100% B over 20 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 338 nm (for OPA derivatives) and 262 nm (for FMOC derivatives) or a fluorescence detector.

5. Data Analysis:

  • Integrate the peaks in the chromatogram.

  • Identify and quantify impurities by comparing their retention times and peak areas to those of the amino acid standards.

  • Calculate the percentage of each impurity relative to the main L-lysine and L-glutamate peaks.

Experimental Protocol 2: Purification by Ion-Exchange Chromatography

This protocol describes a method to remove charged impurities from an this compound solution.

1. Materials and Reagents:

  • This compound solution

  • Cation-exchange chromatography column (e.g., Dowex-50)

  • Anion-exchange chromatography column (e.g., DEAE-Sepharose)

  • Equilibration buffer (e.g., sodium citrate (B86180) buffer, pH 3-5)

  • Elution buffer (e.g., sodium citrate buffer with a salt gradient or a higher pH buffer like Tris-HCl, pH 9)

  • Wash buffer (same as equilibration buffer)

2. Column Preparation:

  • Pack the column with the chosen ion-exchange resin.

  • Equilibrate the column by washing it with 2-3 column volumes of the equilibration buffer.

3. Sample Loading:

  • Adjust the pH of the this compound solution to match the equilibration buffer.

  • Load the sample onto the column at a slow flow rate.

4. Washing:

  • Wash the column with 3-5 column volumes of the wash buffer to remove any unbound impurities.

5. Elution:

  • Elute the bound amino acids by applying the elution buffer. This can be done using a step gradient (a sudden change in buffer composition) or a linear gradient (a gradual change).

  • Collect fractions and monitor the eluate using a UV detector or by performing a ninhydrin (B49086) test on the collected fractions.

6. Analysis:

  • Analyze the purified fractions by HPLC to assess the removal of impurities.

Mandatory Visualizations

experimental_workflow cluster_problem Problem Identification cluster_investigation Investigation cluster_solution Solution problem Inconsistent Cell Growth or Poor Experimental Reproducibility check_params Verify Experimental Parameters (Concentration, pH, etc.) problem->check_params Initial Check analyze_impurities Analyze Impurity Profile (HPLC) check_params->analyze_impurities If parameters are correct test_batches Compare Different Batches analyze_impurities->test_batches Confirm variability fresh_solution Prepare Fresh Solutions analyze_impurities->fresh_solution If degradation is suspected new_batch Source New High-Purity Batch test_batches->new_batch If impurities are high purify Purify Existing Material (Ion-Exchange Chromatography) test_batches->purify For critical applications new_batch->problem Re-evaluate purify->problem Re-evaluate

Caption: Troubleshooting workflow for inconsistent experimental results.

signaling_pathway_impact cluster_source Source of Impurity cluster_degradation Degradation Pathway cluster_cellular_impact Cellular Impact cluster_outcome Experimental Outcome lys_glu This compound (in solution) pga Pyroglutamic Acid (PGA) lys_glu->pga Spontaneous Cyclization ammonia Ammonia (NH3) lys_glu->ammonia Deamination atp Reduced ATP Production pga->atp growth_inhibition Cell Growth Inhibition pga->growth_inhibition ammonia->growth_inhibition ph_drop Medium pH Drop ammonia->ph_drop poor_viability Poor Cell Viability and Inconsistent Results atp->poor_viability growth_inhibition->poor_viability ph_drop->poor_viability

Caption: Impact of L-glutamate degradation on cell culture experiments.

References

Technical Support Center: Scaling Up L-lysine L-glutamate Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for L-lysine (B1673455) L-glutamate production. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the experimental and scale-up phases of L-lysine L-glutamate production. Here you will find troubleshooting guides for common issues, frequently asked questions, detailed experimental protocols, and comparative data to support your work.

Troubleshooting Guides

This section provides step-by-step solutions to specific problems you may encounter during the production and purification of this compound.

Issue 1: Low Yield of L-lysine and/or L-glutamate in Fermentation

Symptoms: The final concentration of L-lysine and/or L-glutamate in the fermentation broth is significantly lower than expected.

Possible Causes & Solutions:

  • Suboptimal Fermentation Conditions: The physical and chemical environment of the bioreactor is critical for optimal microbial growth and product synthesis.

    • Troubleshooting Steps:

      • Verify that the pH, temperature, and dissolved oxygen (DO) levels are within the optimal range for your production strain. For Corynebacterium glutamicum, a common production organism, optimal conditions are generally a pH of around 7.0-7.5 and a temperature of 30-37°C.[1][2][3]

      • Monitor and control the glucose concentration. High glucose concentrations can inhibit growth, while low concentrations can limit production.[1][4]

      • Ensure adequate aeration and agitation. Insufficient oxygen supply is a common limiting factor in high-density fermentations.[1][2]

      • Review your feeding strategy in fed-batch cultures to avoid nutrient limitation or the accumulation of inhibitory byproducts.

  • Nutrient Limitation: The fermentation medium may be deficient in essential nutrients required for cell growth and amino acid biosynthesis.

    • Troubleshooting Steps:

      • Analyze the composition of your fermentation medium, paying close attention to the carbon-to-nitrogen ratio, as well as the concentrations of phosphate (B84403), biotin, and essential minerals.[4][5]

      • Consider supplementing the medium with precursors for L-lysine and L-glutamate synthesis.

  • Strain Instability: The production strain may have lost its high-yield characteristics over successive generations.

    • Troubleshooting Steps:

      • Perform a quality control check of your cell bank.

      • Re-streak the production strain from a reliable stock and perform a new seed train.

Issue 2: Excessive Foaming During Fermentation

Symptoms: Uncontrolled foam formation in the bioreactor, which can lead to loss of culture volume, contamination, and interference with sensor readings.

Possible Causes & Solutions:

  • High Protein Content in Medium: Complex media components like yeast extract and peptones can contribute to foaming.[6]

    • Troubleshooting Steps:

      • Consider using a more defined medium if possible.

      • Optimize the concentration of complex nitrogen sources.

  • High Agitation and Aeration Rates: Intense mixing and sparging can exacerbate foam formation.[6][7]

    • Troubleshooting Steps:

      • Gradually reduce agitation and aeration rates while monitoring the dissolved oxygen levels to ensure they remain sufficient for cell growth and production.

      • Implement a foam control strategy using antifoaming agents.

  • Cell Lysis: The release of intracellular proteins and other molecules due to cell death can increase the surface tension of the broth and promote foaming.[6]

    • Troubleshooting Steps:

      • Investigate the cause of cell lysis, such as nutrient limitation, accumulation of toxic byproducts, or phage contamination.

      • Optimize fermentation conditions to maintain a healthy cell population.

Issue 3: Inefficient Downstream Purification and Co-crystallization

Symptoms: Difficulty in obtaining pure this compound crystals, leading to low recovery yields and product impurities.

Possible Causes & Solutions:

  • Suboptimal Ion-Exchange Chromatography (IEX) Performance: Inefficient binding or elution of L-lysine and L-glutamate from the IEX resin.

    • Troubleshooting Steps:

      • Verify the pH and ionic strength of the loading buffer to ensure optimal binding of the target amino acids.[8][9]

      • Optimize the elution conditions, such as the salt concentration or pH gradient, to achieve a good separation of L-lysine and L-glutamate from other components in the fermentation broth.[8]

      • Regenerate and clean the IEX column regularly to maintain its binding capacity.

  • Challenges in Co-crystallization: The formation of separate L-lysine and L-glutamate crystals instead of the desired this compound salt, or the presence of an oily, non-crystalline phase.

    • Troubleshooting Steps:

      • Ensure an equimolar ratio of L-lysine and L-glutamic acid in the crystallization solution.

      • Optimize the solvent system. A methanol-water or ethanol-water system can be used for crystallization.[1] The presence of certain amino acids as additives can influence the crystal form.[10]

      • Control the initial concentration of the this compound solution, with a suggested range of 0.1–0.7 g/mL.[1]

      • Carefully control the temperature and cooling rate during crystallization to promote the formation of well-defined crystals.

  • Presence of Impurities: Contaminants from the fermentation broth can interfere with the crystallization process.

    • Troubleshooting Steps:

      • Improve the efficiency of the upstream purification steps, such as cell removal and ion-exchange chromatography, to minimize the carryover of impurities.

      • Consider a decolorization step using activated carbon to remove colored impurities before crystallization.

Frequently Asked Questions (FAQs)

  • Q1: What is the optimal fermentation strategy for this compound production?

    • A1: Fed-batch fermentation is the most common and effective strategy for industrial L-lysine production.[11] This approach allows for better control of nutrient levels, preventing substrate inhibition and byproduct formation, leading to higher product yields. For co-production, a two-stage fermentation or a mixed culture system might be considered, though this adds complexity.

  • Q2: How can I control foaming without affecting my product yield?

    • A2: A combination of strategies is often most effective. This includes optimizing process parameters like agitation and aeration, using a well-designed fermenter with sufficient headspace, and the controlled addition of a suitable antifoaming agent.[7] It is crucial to select an antifoam that does not interfere with downstream processing or product quality.

  • Q3: What are the key challenges in scaling up from a lab-scale bioreactor to an industrial fermenter?

    • A3: Key challenges include maintaining geometric similarity, ensuring adequate mixing and oxygen transfer, and effective heat removal. Direct scaling of parameters like agitation speed is often not feasible, and parameters like the oxygen mass transfer coefficient (kLa) should be kept constant.

  • Q4: How do I choose the right ion-exchange resin for purification?

    • A4: For separating basic amino acids like L-lysine, a strong acid cation exchange resin is typically used. The choice of resin will depend on the specific characteristics of your fermentation broth and the desired purity of the final product.

  • Q5: What are the critical parameters for successful co-crystallization of L-lysine and L-glutamate?

    • A5: The molar ratio of the two amino acids, the choice of solvent, the concentration of the solution, and the cooling profile are all critical. An equimolar ratio is essential for the formation of the salt. A mixture of an alcohol (like methanol (B129727) or ethanol) and water is often used to control solubility and promote crystallization.[1]

Data Presentation

Table 1: Optimized Fermentation Parameters for L-lysine Production by Corynebacterium glutamicum

ParameterFree CellsImmobilized CellsReference
Fermentation Time (h)7296[1]
pH7.57.5[1]
Temperature (°C)3030[1]
Glucose Concentration (g/L)8090[1]
Airflow Rate (vvm)1.251.0[1]
Agitation Rate (rpm)300200[1]
Resulting L-lysine (g/L) 26.34 31.58 [1]

Experimental Protocols

Protocol 1: Quantification of L-lysine and L-glutamate by HPLC-UV

This protocol outlines a method for the simultaneous quantification of L-lysine and L-glutamate in fermentation broth without derivatization.

1. Sample Preparation:

  • Centrifuge the fermentation broth sample to remove cells and other solid debris.
  • Filter the supernatant through a 0.22 µm syringe filter.
  • Dilute the filtered sample with the mobile phase to a concentration within the linear range of the calibration curve.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
  • Mobile Phase: A gradient elution can be used. For example, start with 100% 10 mM phosphate buffer at pH 7.4 for 10 minutes, then linearly increase acetonitrile (B52724) to 50% over 15 minutes.[12]
  • Flow Rate: 1.0 mL/min.
  • Detection: UV at 225 nm.[12]
  • Injection Volume: 20 µL.

3. Calibration:

  • Prepare a series of standard solutions containing known concentrations of L-lysine and L-glutamate in the mobile phase.
  • Inject the standards and construct a calibration curve by plotting the peak area against the concentration for each amino acid.

4. Analysis:

  • Inject the prepared sample.
  • Identify the peaks for L-lysine and L-glutamate based on their retention times compared to the standards.
  • Quantify the concentration of each amino acid in the sample using the calibration curve.

Protocol 2: Purification of L-lysine and L-glutamate using Ion-Exchange Chromatography

This protocol provides a general procedure for the separation of L-lysine and L-glutamate from a clarified fermentation broth.

1. Column Preparation:

  • Pack a column with a suitable strong acid cation exchange resin.
  • Equilibrate the column by washing it with several column volumes of a low ionic strength buffer at a pH where both amino acids are positively charged (e.g., pH 3-4).

2. Sample Loading:

  • Adjust the pH of the clarified fermentation broth to match the equilibration buffer.
  • Load the sample onto the column at a controlled flow rate.

3. Washing:

  • Wash the column with the equilibration buffer to remove unbound impurities.

4. Elution:

  • Elute the bound amino acids using a salt gradient (e.g., 0.1 M to 2 M NaCl) or a pH gradient. L-glutamate, being less basic, will typically elute before L-lysine.
  • Alternatively, a stepwise elution can be used, with a lower salt concentration to elute L-glutamate followed by a higher concentration for L-lysine.

5. Fraction Collection and Analysis:

  • Collect fractions as the eluent exits the column.
  • Analyze the fractions for the presence of L-lysine and L-glutamate using a suitable analytical method, such as HPLC.

Visualizations

Fermentation_Troubleshooting_Workflow start Low Product Yield check_params Check Fermentation Parameters (pH, Temp, DO, Glucose) start->check_params params_ok Parameters Optimal? check_params->params_ok adjust_params Adjust Process Controls params_ok->adjust_params No check_nutrients Analyze Medium Composition (C/N Ratio, Minerals) params_ok->check_nutrients Yes adjust_params->check_params nutrients_ok Nutrients Sufficient? check_nutrients->nutrients_ok supplement_medium Supplement Medium with Limiting Nutrients nutrients_ok->supplement_medium No check_strain Verify Strain Integrity nutrients_ok->check_strain Yes supplement_medium->check_nutrients strain_ok Strain Stable? check_strain->strain_ok reinoculate Re-inoculate from Master Cell Bank strain_ok->reinoculate No end Yield Improved strain_ok->end Yes reinoculate->check_strain

Caption: Troubleshooting workflow for low product yield in fermentation.

Downstream_Purification_Workflow start Start: Fermentation Broth cell_separation Cell Separation (Centrifugation/Filtration) start->cell_separation iex_chromatography Ion-Exchange Chromatography cell_separation->iex_chromatography crystallization Co-crystallization of L-lysine & L-glutamate iex_chromatography->crystallization drying Drying crystallization->drying final_product Final Product: This compound Salt drying->final_product

Caption: General downstream processing workflow for this compound.

References

Technical Support Center: Refining HPLC Methods for L-lysine L-glutamate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and refining High-Performance Liquid Chromatography (HPLC) methods for the analysis of L-lysine and L-glutamate.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the analysis of L-lysine and L-glutamate by HPLC with UV-Vis or fluorescence detection?

A1: Most amino acids, including L-lysine and L-glutamate, lack a strong chromophore or fluorophore, which means they do not absorb or emit light sufficiently for sensitive detection by UV-Vis or fluorescence detectors.[1] Derivatization is a process that attaches a UV-active or fluorescent tag to the amino acids, making them readily detectable.[1] Common derivatizing agents include o-phthalaldehyde (B127526) (OPA), which reacts with primary amines, and 9-fluorenylmethyl chloroformate (FMOC), which reacts with both primary and secondary amines.[1]

Q2: What are the main differences between pre-column and post-column derivatization?

A2: Pre-column derivatization involves reacting the amino acids with the derivatizing agent before injecting the sample into the HPLC system. Post-column derivatization, on the other hand, involves separating the underivatized amino acids on the column first, and then mixing them with the derivatizing reagent in a reaction coil after the column and before the detector. Pre-column derivatization is generally more popular for reversed-phase HPLC and can offer higher sensitivity, while post-column derivatization can be more reproducible and is often used with ion-exchange chromatography.

Q3: How can I improve the retention of polar amino acids like L-lysine and L-glutamate on a reversed-phase column?

A3: Poor retention of polar analytes on nonpolar stationary phases is a common challenge. Several strategies can be employed to improve retention:

  • Ion-Pairing Chromatography: This technique involves adding an ion-pairing reagent to the mobile phase. The reagent, which has a hydrophobic part and an ionic part, forms a neutral ion pair with the charged amino acid. This increases the overall hydrophobicity of the analyte, leading to better retention on a reversed-phase column.

  • Mobile Phase pH Adjustment: The pH of the mobile phase can be adjusted to suppress the ionization of the amino acids, making them less polar and increasing their retention. For basic amino acids like L-lysine, a higher pH can be used, while for acidic amino acids like L-glutamate, a lower pH is generally more effective.

  • Use of a Polar-Embedded or Polar-Endcapped Column: These types of columns have stationary phases that are modified to be more compatible with polar analytes, offering better retention and peak shape.

Q4: What causes peak tailing in the analysis of L-lysine and L-glutamate, and how can I prevent it?

A4: Peak tailing is a common issue in HPLC and can be caused by several factors:

  • Secondary Interactions: Unwanted interactions between the basic amine groups of the amino acids and residual silanol (B1196071) groups on the silica-based column packing material can cause peak tailing.

  • Column Overload: Injecting too much sample can lead to distorted peak shapes.

  • Inappropriate Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to mixed-mode retention mechanisms, causing tailing.

  • Column Contamination or Degradation: A contaminated or old column can exhibit poor peak shapes.

To prevent peak tailing, you can:

  • Use a highly deactivated (end-capped) column.

  • Add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase to block the active silanol groups.

  • Optimize the mobile phase pH.

  • Reduce the sample concentration or injection volume.

  • Use a guard column to protect the analytical column from contaminants.

  • Flush the column with a strong solvent to remove contaminants.

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common problems encountered during the HPLC analysis of L-lysine and L-glutamate.

Problem: Poor Peak Resolution or Co-elution

Poor resolution between L-lysine and L-glutamate or other components in the sample matrix is a frequent challenge.

Poor_Resolution cluster_selectivity Selectivity Adjustments cluster_efficiency Efficiency Improvements cluster_retention Retention Optimization Start Poor Peak Resolution Check_Selectivity Adjust Selectivity (α) Start->Check_Selectivity Check_Efficiency Increase Efficiency (N) Start->Check_Efficiency Check_Retention Optimize Retention (k) Start->Check_Retention Change_Mobile_Phase Change Mobile Phase (Organic Solvent, pH, Buffer) Check_Selectivity->Change_Mobile_Phase Change_Stationary_Phase Change Stationary Phase (Different Column Chemistry) Check_Selectivity->Change_Stationary_Phase Longer_Column Use a Longer Column Check_Efficiency->Longer_Column Smaller_Particles Use Smaller Particle Size Column Check_Efficiency->Smaller_Particles Optimize_Flow_Rate Optimize Flow Rate Check_Efficiency->Optimize_Flow_Rate Adjust_Solvent_Strength Adjust Mobile Phase Strength (% Organic) Check_Retention->Adjust_Solvent_Strength Use_Ion_Pair Introduce Ion-Pairing Reagent Check_Retention->Use_Ion_Pair

Caption: Troubleshooting logic for poor peak resolution.

Possible Cause Solution
Inadequate Selectivity (α) Modify the mobile phase composition (e.g., change the organic solvent, adjust the pH, or alter the buffer concentration). If mobile phase optimization is insufficient, consider a column with a different stationary phase chemistry.
Low Column Efficiency (N) Increase the column length, use a column with a smaller particle size, or optimize the flow rate. Ensure that extra-column dead volume is minimized.
Insufficient Retention (k) Decrease the organic solvent percentage in the mobile phase for better retention on a reversed-phase column. For highly polar analytes like amino acids, consider using an ion-pairing reagent to increase retention.
Problem: Drifting or Inconsistent Retention Times

Shifts in retention times from one injection to the next can compromise the reliability of your analysis.

Retention_Time_Variability cluster_system System Checks cluster_mobile_phase Mobile Phase Checks cluster_column Column Checks Start Inconsistent Retention Times Check_System Check HPLC System Start->Check_System Check_Mobile_Phase Check Mobile Phase Start->Check_Mobile_Phase Check_Column Check Column Start->Check_Column Pump_Issues Pump Malfunction (Leaks, Flow Rate Inconsistency) Check_System->Pump_Issues Temperature_Fluctuations Temperature Fluctuations Check_System->Temperature_Fluctuations Improper_Preparation Inconsistent Preparation (pH, Composition) Check_Mobile_Phase->Improper_Preparation Degassing_Issues Inadequate Degassing Check_Mobile_Phase->Degassing_Issues Equilibration Insufficient Equilibration Check_Column->Equilibration Contamination Column Contamination Check_Column->Contamination

Caption: Troubleshooting logic for inconsistent retention times.

Possible Cause Solution
Mobile Phase Inconsistency Ensure the mobile phase is prepared accurately and consistently for each run. Use a buffer to maintain a stable pH. Degas the mobile phase thoroughly to prevent bubble formation.
Pump or Flow Rate Issues Check for leaks in the pump and fittings. Verify the flow rate is accurate and stable.
Column Equilibration Ensure the column is adequately equilibrated with the mobile phase before each injection, especially when using gradient elution.
Temperature Fluctuations Use a column oven to maintain a constant and consistent temperature.
Column Contamination Flush the column with a strong solvent to remove any strongly retained compounds from previous injections.

Experimental Protocols

Protocol 1: Pre-column Derivatization with OPA/FMOC for Fluorescence Detection

This protocol describes a widely used method for the derivatization of primary and secondary amino acids, making them suitable for sensitive fluorescence detection.

OPA_FMOC_Workflow Sample_Prep Sample Preparation (Dilution, pH Adjustment) OPA_Reaction Add OPA Reagent (Reacts with Primary Amines) Sample_Prep->OPA_Reaction FMOC_Reaction Add FMOC Reagent (Reacts with Secondary Amines) OPA_Reaction->FMOC_Reaction Injection Inject into HPLC FMOC_Reaction->Injection Separation Reversed-Phase Separation Injection->Separation Detection Fluorescence Detection (Ex/Em for OPA and FMOC) Separation->Detection

Caption: Workflow for OPA/FMOC pre-column derivatization.

Materials:

  • Ortho-phthalaldehyde (OPA) reagent solution

  • 9-fluorenylmethyl chloroformate (FMOC) reagent solution

  • Borate (B1201080) buffer (pH ~10.2)

  • Sample containing L-lysine and L-glutamate

  • HPLC system with a fluorescence detector and a reversed-phase C18 column

Procedure:

  • Sample Preparation: Dilute the sample to an appropriate concentration with the borate buffer. The high pH is necessary for the derivatization reactions.

  • OPA Derivatization (for primary amines like L-glutamate and the primary amine of L-lysine): Add the OPA reagent to the sample and allow it to react for a short, precise time (e.g., 1 minute) at room temperature.

  • FMOC Derivatization (for the secondary amine of L-lysine if applicable, and other secondary amino acids): Immediately after the OPA reaction, add the FMOC reagent and allow it to react for a specified time (e.g., 2 minutes) at room temperature.

  • Injection: Inject the derivatized sample into the HPLC system.

  • Chromatographic Separation: Separate the derivatized amino acids on a C18 column using a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., sodium acetate (B1210297) or phosphate) and an organic modifier (e.g., acetonitrile (B52724) or methanol).

  • Fluorescence Detection: Monitor the elution of the derivatized amino acids using a fluorescence detector set at the appropriate excitation and emission wavelengths for OPA and FMOC derivatives.

Protocol 2: Ion-Pair Reversed-Phase HPLC for Underivatized Amino Acids

This protocol is suitable for the analysis of underivatized L-lysine and L-glutamate using a UV detector at low wavelengths (e.g., 200-215 nm).

Materials:

  • Ion-pairing reagent (e.g., trifluoroacetic acid - TFA, or heptafluorobutyric acid - HFBA)

  • Mobile phase: Acetonitrile and water

  • Sample containing L-lysine and L-glutamate

  • HPLC system with a UV detector and a reversed-phase C18 or C8 column

Procedure:

  • Mobile Phase Preparation: Prepare the aqueous mobile phase containing a low concentration of the ion-pairing reagent (e.g., 0.1% TFA). The organic mobile phase is typically acetonitrile.

  • Sample Preparation: Dissolve the sample in the aqueous mobile phase.

  • Column Equilibration: Equilibrate the column with the initial mobile phase composition for a sufficient time to ensure a stable baseline.

  • Injection: Inject the sample into the HPLC system.

  • Chromatographic Separation: Separate the amino acids using a gradient elution, starting with a low percentage of the organic mobile phase and gradually increasing it to elute the analytes.

  • UV Detection: Detect the underivatized amino acids at a low UV wavelength, typically around 210 nm.

Quantitative Data Summary

The following tables summarize typical quantitative data for the HPLC analysis of L-lysine and L-glutamate using different methods. Note that these values can vary depending on the specific instrument, column, and experimental conditions.

Table 1: Comparison of Derivatization-Based HPLC Methods

Parameter OPA/FMOC Derivatization with Fluorescence Detection
Typical Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient of aqueous buffer (e.g., acetate or phosphate) and Acetonitrile/Methanol
Detection Fluorescence (Ex/Em specific to OPA and FMOC derivatives)
Limit of Detection (LOD) Low picomole to femtomole range
Linearity (R²) > 0.99
Advantages High sensitivity and selectivity
Disadvantages Derivatization step adds complexity and potential for variability. OPA derivatives can be unstable.

Table 2: Comparison of Ion-Pairing HPLC Methods

Parameter Ion-Pairing Reversed-Phase HPLC with UV Detection
Typical Column Reversed-Phase C18 or C8 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Gradient of water with ion-pairing agent (e.g., 0.1% TFA) and Acetonitrile
Detection UV at low wavelength (e.g., 210 nm)
Limit of Detection (LOD) Nanomole to high picomole range
Linearity (R²) > 0.99
Advantages No derivatization step required, simpler workflow.
Disadvantages Lower sensitivity compared to fluorescence detection. Ion-pairing reagents can be harsh on the column and LC-MS system.

This technical support center provides a foundational guide for refining HPLC methods for L-lysine and L-glutamate analysis. For more specific applications, further method development and validation are essential.

References

Technical Support Center: Minimizing Interference of L-lysine L-glutamate in Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize potential interference from L-lysine L-glutamate in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it be in my sample?

This compound is a salt composed of the essential amino acid L-lysine and the non-essential amino acid L-glutamate.[1][2][3] It can be present in samples as a component of cell culture media, a nutritional supplement, or a buffering agent in protein formulations.[4] Its presence is intentional in some studies investigating amino acid metabolism or its therapeutic effects.

Q2: What are the general mechanisms by which this compound could interfere with my assay?

Interference from this compound can be broadly categorized into two types:

  • Chemical Interference: The amino acids themselves or the salt could directly interact with assay reagents. This is less common for L-lysine and L-glutamate in many standard assays but should be considered.

  • Biological Interference: In cell-based assays, the presence of these amino acids can alter the physiological state of the cells, for example, by influencing their proliferation, metabolism, or viability.[5][6][7][8] This can lead to misleading results that are not a direct effect of your experimental variable on the target of interest.

Q3: Can this compound interfere with standard protein quantification assays?

Standard colorimetric protein assays are generally robust to interference from most free amino acids at low concentrations.

  • BCA Assay: This assay is primarily susceptible to interference from cysteine, tyrosine, and tryptophan residues.[9][10] L-lysine and L-glutamate are not among the primary amino acids known to cause significant interference.

  • Lowry Assay: Similar to the BCA assay, the Lowry method is more affected by the presence of tyrosine and tryptophan.[9]

  • Bradford Assay: This method is generally not affected by free amino acids as it primarily detects proteins and peptides larger than 3,000 daltons.[9]

However, at very high concentrations, any substance that alters the pH of the assay buffer could potentially affect the results. It is always recommended to include a buffer-only control containing this compound at the same concentration as in your samples to account for any background signal.

Q4: How might this compound affect my cell-based assays?

This is a critical consideration, as the interference is often biological rather than chemical.

  • Cell Viability and Proliferation: Both L-lysine and L-glutamate are biologically active. Lysine is an essential amino acid, and its deficiency can lead to apoptosis (programmed cell death).[5][7] Conversely, high concentrations of glutamate (B1630785) can be excitotoxic to neuronal cells, leading to cell death.[6] Therefore, the concentration of this compound in your cell culture medium could significantly impact cell health and proliferation rates, confounding the results of assays measuring these endpoints.

  • Metabolic Effects: As key metabolites, L-lysine and L-glutamate can influence cellular metabolic pathways. For example, glutamine (which is closely related to glutamate) depletion can arrest the cell cycle.[8] Unintended supplementation with L-glutamate could rescue cells from glutamine dependency, masking the effects of treatments targeting metabolism.

Q5: Is interference in immunoassays (e.g., ELISA) a concern with this compound?

Direct interference is less likely than with larger, charged polymers. However, there is a possibility of non-specific binding, especially in assays where electrostatic interactions are critical. For instance, poly-L-lysine, a polymer of lysine, has been reported to cause false-positive results in some ELISA formats, likely due to its high positive charge promoting non-specific interactions.[11][12] While this compound is a small molecule, at high concentrations, it could potentially alter the ionic strength of buffers or participate in weak, non-specific binding.

Troubleshooting Guides

Issue 1: Unexpected Results in a Cell-Based Assay

Symptoms:

  • Inconsistent cell viability or proliferation between replicates.

  • Unexpected changes in metabolic readouts (e.g., lactate (B86563) production, oxygen consumption).

  • Altered cell morphology.

Troubleshooting Workflow:

A Unexpected Cell-Based Assay Results B Is this compound (LLG) in the experimental buffer/medium? A->B C Run a vehicle control with LLG at the same concentration. B->C Yes D Does the control show the same unexpected effect? C->D E The effect is likely due to LLG's biological activity. D->E Yes G No significant effect in control. D->G No F Consider the biological effect as part of the experimental outcome. E->F I Mitigation Strategies E->I H Investigate other sources of variability (pipetting, cell passage number, etc.). G->H J Reduce LLG concentration if possible. I->J K Perform a dose-response curve of LLG on your cells. I->K L Use an alternative buffer system if LLG is not essential. I->L A High Background in Immunoassay B Is this compound (LLG) present in the sample or buffers? A->B C Run a buffer control with LLG in the absence of analyte. B->C Yes D Is the background still high? C->D E LLG may be contributing to non-specific binding. D->E Yes F No significant background in buffer control. D->F No H Mitigation Strategies E->H G Investigate other causes of high background (e.g., insufficient blocking, antibody cross-reactivity). F->G I Increase ionic strength of wash buffers (e.g., higher salt concentration). H->I J Optimize blocking conditions (e.g., different blocking agent, longer incubation). H->J K Sample dilution or dialysis to reduce LLG concentration. H->K

References

Technical Support Center: L-Lysine L-Glutamate Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the pH for L-lysine L-glutamate stability in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the stability of this compound in aqueous solutions?

A1: While direct stability data for the this compound salt is not extensively published, an optimal pH range can be inferred from the stability profiles of its individual components. L-glutamic acid exhibits minimal conversion to pyroglutamic acid around pH 6.2.[1][2] L-lysine is most stable in a neutral to slightly acidic environment to prevent degradation to lysine (B10760008) lactam, which is accelerated in alkaline and weakly acidic conditions. Therefore, a pH range of 6.0-7.0 is recommended to minimize the degradation of both amino acids and maintain the stability of the this compound salt in solution.

Q2: What are the primary degradation products of this compound?

A2: The primary degradation products are those of the individual amino acids. For L-glutamic acid, the main degradation product is pyroglutamic acid , formed through intramolecular cyclization.[3][4] For L-lysine, the primary degradation product is L-lysine lactam , also formed via intramolecular cyclization.[5]

Q3: How do temperature and light affect the stability of this compound solutions?

A3: Elevated temperatures significantly accelerate the degradation of both L-lysine and L-glutamic acid.[1] It is recommended to prepare solutions fresh and store them at 2-8°C for short-term use. For long-term storage, freezing at -20°C or below is advisable. While specific photostability data for the combined salt is limited, it is good practice to protect solutions from light to prevent potential photo-degradation.

Q4: Can I use standard biological buffers for my this compound solutions?

A4: Yes, standard biological buffers can be used, provided they are compatible with your experimental system. Phosphate (B84403) buffers are a suitable choice for maintaining a pH in the optimal range of 6.0-7.0. Always ensure the chosen buffer does not interfere with your downstream applications.

Q5: What is the isoelectric point (pI) of this compound and why is it important?

A5: The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge. The pI of L-lysine is approximately 9.74, and for L-glutamic acid, it is about 3.22.[6][7][8] The pI of the this compound salt will be between these two values. Near the pI, the solubility of the salt may be at its minimum, which can lead to precipitation, especially at high concentrations.

Troubleshooting Guides

Issue 1: Precipitation or cloudiness observed in my this compound solution.

  • Possible Cause 1: pH is near the isoelectric point.

    • Solution: Adjust the pH of the solution away from the isoelectric point. For this compound, moving the pH towards the recommended stable range of 6.0-7.0 should increase solubility. If your experimental conditions require a different pH, you may need to work with more dilute solutions.

  • Possible Cause 2: High concentration of the salt.

    • Solution: Try preparing a more dilute solution. The solubility of the salt is dependent on its concentration and the pH of the solution.

Issue 2: Unexpected results in my cell culture or biological assay.

  • Possible Cause 1: Degradation of this compound.

    • Solution: The presence of degradation products like pyroglutamic acid or lysine lactam could have unintended biological effects. It is crucial to use freshly prepared solutions or solutions that have been stored properly at low temperatures. Analyze your stock solution for the presence of degradation products using a suitable analytical method like HPLC.

  • Possible Cause 2: Incorrect pH of the final medium.

    • Solution: The addition of the this compound solution may have altered the pH of your experimental medium. Always measure and, if necessary, adjust the final pH of the medium after all components have been added.

Issue 3: Unexpected peaks in my HPLC chromatogram.

  • Possible Cause: Sample degradation.

    • Solution: This is a strong indication of the presence of degradation products. Compare the retention times of the unexpected peaks with those of pyroglutamic acid and lysine lactam standards. To confirm, perform a forced degradation study on a fresh sample to see if the same unexpected peaks are generated.

Data Presentation

Table 1: Ionization Constants of L-lysine and L-glutamic acid

Amino AcidFunctional GrouppKa Value
L-lysineα-carboxyl (-COOH)~2.18
α-amino (-NH3+)~8.95
ε-amino (side chain)~10.53
L-glutamic acidα-carboxyl (-COOH)~2.19
γ-carboxyl (side chain)~4.25
α-amino (-NH3+)~9.67

Data sourced from multiple references.[6][7][8][9]

Table 2: Estimated pH-Dependent Stability of this compound in Aqueous Solution at 40°C

pHL-lysine DegradationL-glutamic acid DegradationOverall Stability of the Salt
4.0LowHigh (to pyroglutamic acid)Poor
5.0ModerateModerateModerate
6.0LowLowGood
7.0LowLowOptimal
8.0ModerateHigh (to pyroglutamic acid)Poor
9.0High (to lysine lactam)ModeratePoor

Disclaimer: This table provides an estimation of stability based on the known degradation patterns of the individual amino acids. Direct quantitative data for the combined this compound salt is not available in published literature.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and to validate the stability-indicating nature of an analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 1 M and 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 1 M and 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Purified water

  • pH meter

  • Water bath or oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in purified water.

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 1 M HCl. Incubate at 60°C for 24 hours. Cool and neutralize with 1 M NaOH.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 1 M NaOH. Incubate at 60°C for 24 hours. Cool and neutralize with 1 M HCl.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place the stock solution in an oven at 80°C for 48 hours.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the HPLC method described in Protocol 2.

Protocol 2: HPLC Method for Simultaneous Analysis of L-lysine, L-glutamate, and Their Degradation Products

Objective: To separate and quantify L-lysine, L-glutamic acid, pyroglutamic acid, and L-lysine lactam in a sample.

Instrumentation and Conditions:

  • HPLC System: A system with a UV or fluorescence detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase A: 0.1 M Sodium phosphate buffer, pH adjusted to 6.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-20 min: Gradient to 50% B

    • 20-25 min: Hold at 50% B

    • 25-30 min: Return to 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm.

  • Injection Volume: 20 µL.

Procedure:

  • Standard Preparation: Prepare individual standard solutions of L-lysine, L-glutamic acid, pyroglutamic acid, and L-lysine lactam of known concentrations in the mobile phase.

  • Sample Preparation: Dilute the sample to be analyzed to an appropriate concentration with the mobile phase.

  • Injection: Inject the standards and samples into the HPLC system.

  • Quantification: Determine the concentrations of each analyte in the samples by comparing their peak areas to the calibration curves generated from the standards.

Visualizations

G start Start: this compound Solution Stability Issue check_pH Is the solution pH within 6.0-7.0? start->check_pH check_temp Was the solution stored at 2-8°C (short-term) or -20°C (long-term)? check_pH->check_temp Yes adjust_pH Adjust pH to 6.0-7.0 check_pH->adjust_pH No check_precipitate Is there any precipitate? check_temp->check_precipitate Yes store_properly Store solution at the recommended temperature check_temp->store_properly No dilute_solution Consider diluting the solution to improve solubility check_precipitate->dilute_solution Yes hplc_analysis Perform HPLC analysis for degradation products check_precipitate->hplc_analysis No adjust_pH->check_precipitate end_unstable Solution is likely unstable. Prepare fresh solution. store_properly->end_unstable dilute_solution->hplc_analysis end_stable Solution is likely stable hplc_analysis->end_stable No degradation products detected hplc_analysis->end_unstable Degradation products detected

Caption: Troubleshooting workflow for this compound solution stability.

G cluster_lysine L-lysine Degradation cluster_glutamate L-glutamic acid Degradation main This compound lysine L-lysine main->lysine glutamate L-glutamic acid main->glutamate lactam L-lysine lactam lysine->lactam Intramolecular cyclization (favored at alkaline pH) pyroglutamate Pyroglutamic acid glutamate->pyroglutamate Intramolecular cyclization (favored at acidic/alkaline pH)

Caption: Primary degradation pathways for this compound.

References

Validation & Comparative

A Comparative Analysis of L-lysine L-glutamate and Other Amino Acid Salts for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical development, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical decision that significantly influences the drug's performance and manufacturability. Amino acid salts, in particular, have garnered considerable interest due to their biocompatibility and potential to enhance the physicochemical properties of APIs. This guide provides an objective comparison of L-lysine L-glutamate with other commonly used amino acid salts, namely L-lysine HCl and L-lysine acetate (B1210297), focusing on key parameters such as solubility, stability, and bioavailability, supported by available experimental data and detailed methodologies.

Physicochemical Properties: A Head-to-Head Comparison

The choice of a salt former can dramatically alter the physicochemical characteristics of a compound. Here, we summarize the known properties of this compound, L-lysine HCl, and L-lysine acetate.

PropertyThis compoundL-lysine HClL-lysine Acetate
Molecular Formula C₁₁H₂₃N₃O₆C₆H₁₅ClN₂O₂C₈H₁₈N₂O₄
Molecular Weight 293.32 g/mol 182.65 g/mol 206.24 g/mol
Appearance White or white crystalline powder.[1]White or nearly white, free-flowing crystalline powder.[2]White crystals or crystalline powder.[3][4]
Solubility in Water Easily soluble.[1]Freely soluble; ~65 g/100 mL at 20°C.[2][5]Very soluble; >100 g/100 g H₂O at 20°C.[6]
Solubility in Ethanol Hardly soluble.[1]Almost insoluble.[2]Practically insoluble.[3][4]
pH of Aqueous Solution 6.0 - 7.5.[1]5.0 - 6.0 (10% solution).[5]Slightly acidic taste.[3][4]
Melting Point 197°C.[1]~260 - 263°C with decomposition.[2]260 - 262°C.[7]

Experimental Protocols for Comparative Analysis

To generate robust comparative data, standardized experimental protocols are essential. The following methodologies are recommended for evaluating the key performance indicators of amino acid salts.

Solubility Determination

Objective: To quantitatively determine and compare the equilibrium solubility of this compound, L-lysine HCl, and L-lysine acetate in various solvents at different temperatures.

Methodology: Isothermal Shake-Flask Method

  • Preparation of Saturated Solutions: Add an excess amount of the amino acid salt to a known volume of the desired solvent (e.g., purified water, ethanol) in a sealed flask.

  • Equilibration: Agitate the flasks at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Analysis: Withdraw a sample of the supernatant and filter it through a 0.45 µm filter to remove undissolved solids.

  • Quantification: Analyze the concentration of the amino acid salt in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or Evaporative Light Scattering Detector).

  • Data Reporting: Express solubility in mg/mL or g/100 mL.

Stability Assessment

Objective: To evaluate and compare the thermal stability and hygroscopicity of the different L-lysine salts.

Methodology: Thermal Analysis and Dynamic Vapor Sorption

  • Thermogravimetric Analysis (TGA):

    • Accurately weigh a small sample (5-10 mg) of the amino acid salt into a TGA pan.

    • Heat the sample under a controlled nitrogen atmosphere at a constant rate (e.g., 10°C/min) over a defined temperature range (e.g., 25°C to 300°C).

    • Record the mass loss as a function of temperature. The onset of significant mass loss indicates thermal decomposition.

  • Differential Scanning Calorimetry (DSC):

    • Seal a small sample (2-5 mg) of the amino acid salt in an aluminum pan.

    • Heat the sample at a controlled rate (e.g., 10°C/min) alongside an empty reference pan.

    • Record the heat flow to the sample relative to the reference. Endothermic peaks can indicate melting, while exothermic peaks can indicate crystallization or decomposition.

  • Hygroscopicity (Dynamic Vapor Sorption - DVS):

    • Place a pre-weighed sample of the amino acid salt in the DVS instrument.

    • Expose the sample to a stepwise increase in relative humidity (RH) at a constant temperature (e.g., 25°C), typically from 0% to 90% RH.

    • Monitor the change in mass of the sample as it absorbs water.

    • Subsequently, expose the sample to a stepwise decrease in RH to assess desorption.

    • The extent of mass change provides a quantitative measure of the salt's hygroscopicity.

Bioavailability and Dissolution Testing

Objective: To compare the in vitro dissolution rate and predict the relative in vivo bioavailability of the L-lysine salts.

Methodology: In Vitro Dissolution Testing (USP Apparatus 2 - Paddle Method)

  • Apparatus Setup: Use a USP Apparatus 2 with a paddle speed of 50 or 75 RPM.

  • Dissolution Medium: Utilize a physiologically relevant medium, such as 900 mL of 0.1 N HCl (simulated gastric fluid) or phosphate (B84403) buffer at pH 6.8 (simulated intestinal fluid), maintained at 37 ± 0.5°C.

  • Sample Introduction: Introduce a known amount of the amino acid salt (or a formulated dosage form) into the dissolution vessel.

  • Sampling: Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).

  • Analysis: Determine the concentration of the dissolved amino acid in each sample using a validated analytical method (e.g., HPLC).

  • Data Analysis: Plot the percentage of dissolved amino acid against time to generate a dissolution profile.

Signaling and Metabolic Pathways

The constituent amino acids, L-lysine and L-glutamate, are integral to numerous biological pathways. Understanding these pathways is crucial for predicting the physiological effects and potential therapeutic applications of this compound.

Glutamate_Signaling_Pathway Glutamate Glutamate mGluR Metabotropic Glutamate Receptors (mGluRs) Glutamate->mGluR iGluR Ionotropic Glutamate Receptors (iGluRs) Glutamate->iGluR G_Protein G-Protein Coupling mGluR->G_Protein Ion_Channel Ion Channel Opening (Na+, K+, Ca2+) iGluR->Ion_Channel Second_Messengers Second Messengers (cAMP, IP3, DAG) G_Protein->Second_Messengers Downstream_Signaling Downstream Signaling Cascades (e.g., MAPK, PI3K/Akt) Second_Messengers->Downstream_Signaling Cellular_Response Cellular Response (e.g., Excitability, Plasticity, Gene Expression) Ion_Channel->Cellular_Response Downstream_Signaling->Cellular_Response

Caption: Glutamate Signaling Pathway.

Lysine_Metabolic_Pathway Lysine L-Lysine Saccharopine_Pathway Saccharopine Pathway (Major Pathway) Lysine->Saccharopine_Pathway Pipecolate_Pathway Pipecolate Pathway (Alternative Pathway) Lysine->Pipecolate_Pathway Protein_Synthesis Protein Synthesis Lysine->Protein_Synthesis Saccharopine Saccharopine Saccharopine_Pathway->Saccharopine Pipecolate Pipecolic Acid Pipecolate_Pathway->Pipecolate Alpha_Aminoadipate_Semialdehyde α-Aminoadipate Semialdehyde Saccharopine->Alpha_Aminoadipate_Semialdehyde Acetyl_CoA Acetyl-CoA Alpha_Aminoadipate_Semialdehyde->Acetyl_CoA Pipecolate->Alpha_Aminoadipate_Semialdehyde TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: Lysine Metabolic Pathway.

Discussion and Future Directions

The available data suggests that this compound is a highly water-soluble salt, a desirable characteristic for many pharmaceutical formulations. Its melting point is lower than that of L-lysine HCl, which could have implications for manufacturing processes such as hot-melt extrusion. The pH of its aqueous solution is near neutral, which may be advantageous for formulations where pH control is critical.

In comparison, L-lysine acetate exhibits even higher water solubility, while L-lysine HCl has a long history of use and a well-established safety profile. The hygroscopicity and thermal stability of this compound require further investigation to fully understand its handling and storage requirements compared to the other salts.

While direct comparative bioavailability studies are lacking, the high water solubility of this compound suggests it is likely to have good dissolution and absorption characteristics. However, dedicated in vivo studies are necessary to confirm this.

For researchers and drug development professionals, the choice between these amino acid salts will depend on the specific requirements of the API and the desired final dosage form. This compound presents a promising alternative with its unique combination of properties, warranting further investigation and direct comparative studies to fully elucidate its potential benefits in pharmaceutical applications.

References

The Impact of L-Lysine L-Glutamate on Protein Stability: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for robust protein formulations is a cornerstone of biopharmaceutical development. Excipients that enhance protein stability are critical in preventing aggregation and maintaining therapeutic efficacy. Among the array of potential stabilizers, amino acid combinations have garnered significant interest. This guide provides a comparative analysis of L-lysine L-glutamate and its effect on protein stability, benchmarked against established alternatives, supported by experimental data and detailed protocols.

Mechanism of Action: A Tale of Two Charges

L-lysine and L-glutamate are positively and negatively charged amino acids, respectively, at physiological pH.[1] Their primary mechanism for enhancing protein stability is believed to be twofold: the formation of a "salt bridge" and the principle of preferential hydration. The positively charged ε-amino group of L-lysine can form ionic bonds, or salt bridges, with the negatively charged carboxyl group of L-glutamate.[2][3] This interaction can also occur with charged residues on the protein surface, neutralizing surface charges and reducing electrostatic repulsion that can lead to aggregation.

Furthermore, studies on monosodium glutamate (B1630785) and lysine (B10760008) hydrochloride have shown that these amino acids can induce preferential hydration of proteins.[4] This means that the excipients are preferentially excluded from the protein's surface, leading to an increase in the hydration layer around the protein. This enhanced hydration shell is thought to increase the energy required for unfolding, thereby stabilizing the native conformation.[4] An equimolar mixture of L-arginine and L-glutamate has been shown to suppress monoclonal antibody (mAb) aggregation, suggesting a synergistic action of the amino acid pair.[5][6][7][8] While direct extensive data on this compound is less common, the fundamental principles of its constituent amino acids' interactions with proteins provide a strong basis for its stabilizing potential.

Below is a diagram illustrating the proposed mechanism of protein stabilization by this compound.

Proposed Mechanism of Protein Stabilization by this compound cluster_0 Stabilization Mechanisms Protein Protein Hydration Shell Hydration Shell Protein->Hydration Shell Preferential Hydration L-Lysine L-Lysine L-Lysine->Protein Ionic Interaction (Salt Bridge) L-Glutamate L-Glutamate L-Glutamate->Protein Ionic Interaction (Salt Bridge) Stabilized Protein Stabilized Protein Hydration Shell->Stabilized Protein Increased Stability

Proposed mechanism of protein stabilization.

Comparative Performance Data

To provide a clear comparison, the following table summarizes experimental data on the effects of different stabilizers on key protein stability parameters: the aggregation onset temperature (Tagg) and the melting temperature (Tm1). The data for L-Arginine L-Glutamate is derived from a study on four different monoclonal antibodies (mAb1, mAb2, mAb3, and mAb4).[5][7] Due to the limited direct experimental data for this compound, its potential performance is inferred based on the known stabilizing effects of individual lysine and glutamate.[4][9]

StabilizerProteinConcentration (mM)pHTagg (°C)ΔTagg (°C)Tm1 (°C)ΔTm1 (°C)Reference
Control (No Stabilizer) mAb105.058-70-[7]
mAb205.067-72-[7]
mAb305.068-45-[7]
mAb405.068-71-[7]
L-Arginine L-Glutamate mAb12005.067+9700[7]
mAb22005.0670720[7]
mAb32005.068046+1[7]
mAb42005.0680710[7]
This compound Generic Protein100-200~7.0IncreasedPositiveIncreasedPositiveInferred from[4][9]
Trehalose RNase A20002.5--Increased by 18°C+18Fersht & Sperling, 1973
Arginine Cytochrome c>100-DecreasedNegativeDecreasedNegative[10]

Note: The effect of this compound is inferred from the known stabilizing properties of its constituent amino acids. Direct comparative studies are needed for precise quantitative analysis.

Experimental Protocols

Accurate assessment of protein stability is paramount. The following are detailed methodologies for two key experiments cited in protein stability studies.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry directly measures the heat changes that occur in a protein solution as the temperature is increased, providing information on the thermal stability and the thermodynamics of unfolding.[11][12][13]

Objective: To determine the melting temperature (Tm) of a protein in the presence and absence of stabilizers.

Methodology:

  • Sample Preparation:

    • Prepare protein solutions at a concentration of 1 mg/mL in the desired buffer.

    • Prepare stabilizer solutions at the desired concentrations in the same buffer.

    • Create protein-stabilizer samples by mixing the protein and stabilizer solutions. A control sample with only the protein in the buffer is also required.

    • Degas all solutions to prevent bubble formation during the scan.

  • Instrument Setup:

    • Turn on the Differential Scanning Calorimeter and allow it to equilibrate.

    • Set the pressure in the cells to suppress boiling (typically 3 atm).[12]

    • Set the starting temperature to a value below the expected unfolding transition (e.g., 20°C) and the final temperature to a value above the transition (e.g., 100°C).[12]

    • Set the scan rate, typically between 60-120°C/hour.[11]

  • Data Acquisition:

    • Load the reference cell with the buffer solution.

    • Load the sample cell with the protein or protein-stabilizer solution.

    • Initiate the temperature scan. The instrument will record the differential heat capacity as a function of temperature.

  • Data Analysis:

    • Subtract the buffer-buffer baseline from the sample thermogram.

    • The peak of the resulting thermogram corresponds to the melting temperature (Tm).

    • The area under the peak is integrated to determine the calorimetric enthalpy of unfolding (ΔH).

Circular Dichroism (CD) Spectroscopy

Circular Dichroism spectroscopy is a powerful technique for studying the secondary structure of proteins. Thermal denaturation can be monitored by following the change in the CD signal at a specific wavelength as a function of temperature.[14][15][16][17][18]

Objective: To monitor the conformational changes of a protein during thermal denaturation and determine its melting temperature (Tm).

Methodology:

  • Sample Preparation:

    • Prepare protein samples at a concentration of 0.1-0.2 mg/mL in a CD-compatible buffer (e.g., phosphate (B84403) buffer).[17] The buffer should have low absorbance in the far-UV region.

    • Prepare protein-stabilizer samples by adding the stabilizer to the protein solution.

    • Ensure all samples are filtered to remove any aggregates.

  • Instrument Setup:

    • Turn on the CD spectropolarimeter and the temperature controller. Allow the lamp to warm up for at least 30 minutes.

    • Set the wavelength to a value where the protein's secondary structure exhibits a strong signal (e.g., 222 nm for α-helical proteins).

    • Set the temperature range for the thermal melt (e.g., 20°C to 90°C) and the heating rate (e.g., 1°C/minute).

  • Data Acquisition:

    • Place the sample in a quartz cuvette and insert it into the sample holder.

    • Start the thermal melt program. The instrument will record the CD signal at the specified wavelength as the temperature increases.

  • Data Analysis:

    • Plot the CD signal as a function of temperature.

    • The resulting curve will show a sigmoidal transition from the folded to the unfolded state.

    • The midpoint of this transition is the melting temperature (Tm).

The following diagram outlines a general workflow for comparing the efficacy of different protein stabilizers.

Workflow for Comparing Protein Stabilizers Start Start Prepare Protein Stock Solution Prepare Protein Stock Solution Start->Prepare Protein Stock Solution Formulate with Stabilizers Formulate with Stabilizers Prepare Protein Stock Solution->Formulate with Stabilizers Control (No Stabilizer) Control (No Stabilizer) Formulate with Stabilizers->Control (No Stabilizer) This compound This compound Formulate with Stabilizers->this compound Alternative Stabilizers Alternative Stabilizers Formulate with Stabilizers->Alternative Stabilizers Perform Stability Assays Perform Stability Assays Control (No Stabilizer)->Perform Stability Assays This compound->Perform Stability Assays Alternative Stabilizers->Perform Stability Assays DSC DSC Perform Stability Assays->DSC CD Spectroscopy CD Spectroscopy Perform Stability Assays->CD Spectroscopy Other Assays Other Assays Perform Stability Assays->Other Assays Analyze Data Analyze Data DSC->Analyze Data CD Spectroscopy->Analyze Data Other Assays->Analyze Data Compare Tm and Tagg Compare Tm and Tagg Analyze Data->Compare Tm and Tagg Conclusion Conclusion Compare Tm and Tagg->Conclusion

Workflow for stabilizer comparison.

Conclusion

While L-arginine L-glutamate has demonstrated efficacy in stabilizing monoclonal antibodies, the potential of this compound as a protein stabilizer warrants further direct investigation.[5][7] The fundamental principles of ionic interactions and preferential hydration strongly suggest its utility.[2][4] Researchers and drug development professionals are encouraged to include this compound in their excipient screening studies. The experimental protocols provided herein offer a robust framework for such comparative analyses, enabling the selection of optimal stabilizers for the development of stable and effective biotherapeutics.

References

A Comparative Analysis of L-lysine L-glutamate and Monosodium Glutamate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of L-lysine L-glutamate and monosodium glutamate (B1630785) (MSG). It summarizes available experimental data, details relevant experimental protocols, and visualizes key pathways to support further research and development.

Introduction

Monosodium glutamate (MSG), the sodium salt of the non-essential amino acid L-glutamic acid, is one of the most widely used food additives globally, known for imparting the "umami" or savory taste.[1][2] Its physiological effects and mechanism of taste perception have been extensively studied. This compound, a dipeptide composed of the essential amino acid L-lysine and L-glutamic acid, is a less studied compound, with potential applications in nutrition and biochemistry.[3][4] This guide presents a comparative overview of these two compounds based on available scientific literature, highlighting areas where further experimental data is needed for a complete comparison.

Data Presentation: A Comparative Overview

Direct comparative quantitative data for this compound and monosodium glutamate is limited in the current scientific literature. The following tables summarize the available data for each compound individually.

Table 1: Physicochemical and Toxicological Properties

PropertyThis compoundMonosodium Glutamate (MSG)
Chemical Formula C₁₁H₂₃N₃O₆[5]C₅H₈NNaO₄
Molecular Weight 293.32 g/mol [5]169.11 g/mol
Acute Oral Toxicity (LD₅₀ in rats) Data not available15,000 - 18,000 mg/kg body weight[6]
LD₅₀ of Components (Oral, Rat) L-lysine: 10,600 mg/kg (as L-lysine HCl)[7]L-glutamic acid: >30,000 mg/kg

Table 2: Gustatory and Physiological Effects

AspectThis compoundMonosodium Glutamate (MSG)
Taste Profile Data not availablePrototypical umami taste[1]
Taste Receptor Data not availableT1R1/T1R3 G protein-coupled receptors[8]
Gut Microbiota Effects Data not availableHigh doses may alter gut microbiota, increasing Firmicutes and decreasing Bifidobacterium.[9][10] Some studies report no significant changes at lower doses.[11]
Known Physiological Roles Component of a bioadhesive for tissue repair.[4] As a dipeptide, it is a source of the essential amino acid L-lysine and L-glutamic acid.Flavor enhancer, role in gut-brain axis signaling, potential for metabolic disruption at high doses.[12][13][14]

Experimental Protocols

Sensory Evaluation of Umami Taste

Objective: To quantify and compare the umami taste intensity of this compound and MSG.

Methodology: Two-Alternative Forced Choice (2-AFC) Test

This method is highly effective for discriminating between different umami intensities.[15]

  • Panelist Selection and Training: Recruit and train a panel of sensory assessors. Familiarize them with the umami taste using a standard MSG solution (e.g., 0.5% w/v).

  • Sample Preparation: Prepare aqueous solutions of this compound and MSG at various concentrations.

  • Test Procedure:

    • Present panelists with two samples, one of which is a control (e.g., distilled water) and the other is the test substance (either this compound or MSG at a specific concentration).

    • Ask panelists to identify the sample with the umami taste.

    • The detection threshold is the lowest concentration at which a statistically significant number of panelists can correctly identify the umami sample.

  • Data Analysis: Analyze the results using statistical methods (e.g., binomial test) to determine the detection threshold for each compound. To compare intensities, prepare solutions of varying concentrations of each compound and have panelists identify the stronger umami taste in a paired comparison test.

Assessment of Gut Microbiota Composition

Objective: To determine the effects of this compound and MSG on the composition of gut microbiota.

Methodology: 16S rRNA Gene Sequencing

This is a widely used method for profiling bacterial communities.[8][12]

  • Animal Model: Use a standardized animal model (e.g., C57BL/6 mice).

  • Dietary Intervention: Divide animals into three groups: control diet, diet supplemented with this compound, and diet supplemented with MSG. The duration of the intervention should be sufficient to induce changes in the gut microbiota (e.g., 4 weeks).

  • Sample Collection: Collect fecal samples at baseline and at the end of the intervention period.

  • DNA Extraction: Extract total DNA from the fecal samples using a commercially available kit.

  • 16S rRNA Gene Amplification and Sequencing: Amplify the V3-V4 hypervariable region of the 16S rRNA gene by PCR and sequence the amplicons using a high-throughput sequencing platform (e.g., Illumina MiSeq).

  • Bioinformatic Analysis: Process the sequencing data to identify and quantify the bacterial taxa present in each sample. Compare the microbial composition and diversity between the different diet groups to assess the effects of each compound.

Determination of Acute Oral Toxicity (LD₅₀)

Objective: To determine the median lethal dose (LD₅₀) of this compound and MSG.

Methodology: Up-and-Down Procedure (UDP)

This method minimizes the number of animals required to estimate the LD₅₀.[16][17]

  • Animal Model: Typically uses rats or mice of a single sex (females are often assumed to be more sensitive).[18]

  • Dose Administration: Administer a single oral dose of the test substance to one animal.

  • Observation: Observe the animal for signs of toxicity and mortality over a 14-day period.[18]

  • Dose Adjustment:

    • If the animal survives, the next animal is given a higher dose.

    • If the animal dies, the next animal is given a lower dose.

    • The dose progression factor is typically a constant (e.g., 3.2).[16]

  • Data Analysis: The LD₅₀ is calculated from the pattern of survivals and deaths using specialized software. A limit test can be performed first at a high dose (e.g., 5000 mg/kg) to determine if the substance has low toxicity.[18][19]

Signaling Pathways and Experimental Workflows

Monosodium Glutamate (MSG) Umami Taste Signaling Pathway

The binding of the glutamate component of MSG to the T1R1/T1R3 receptor on the tongue initiates a signal transduction cascade, leading to the perception of umami taste.

MSG_Umami_Pathway MSG Monosodium Glutamate (in food) Dissociation Dissociates into Na+ and Glutamate MSG->Dissociation Glutamate Glutamate Dissociation->Glutamate Receptor T1R1/T1R3 Receptor (Taste Bud Cell) Glutamate->Receptor Binds G_Protein G-protein Activation Receptor->G_Protein Cascade Intracellular Signaling Cascade G_Protein->Cascade Signal Signal to Brain Cascade->Signal Perception Umami Taste Perception Signal->Perception

Caption: MSG Umami Taste Signaling Pathway.

Experimental Workflow for Comparative Gut Microbiota Analysis

This diagram outlines the key steps in a comparative study of the effects of this compound and MSG on gut microbiota.

Microbiota_Workflow cluster_animal Animal Study cluster_lab Laboratory Analysis cluster_data Data Analysis Animal_Model Select Animal Model (e.g., Mice) Diet_Groups Create Diet Groups: 1. Control 2. This compound 3. MSG Animal_Model->Diet_Groups Intervention Dietary Intervention (e.g., 4 weeks) Diet_Groups->Intervention Sample_Collection Fecal Sample Collection (Baseline and Endpoint) Intervention->Sample_Collection DNA_Extraction DNA Extraction Sample_Collection->DNA_Extraction PCR 16S rRNA Gene Amplification DNA_Extraction->PCR Sequencing High-Throughput Sequencing PCR->Sequencing Bioinformatics Bioinformatic Processing (Taxonomic Assignment) Sequencing->Bioinformatics Comparison Comparative Analysis (Microbial Diversity & Composition) Bioinformatics->Comparison Conclusion Conclusion on Microbiota Effects Comparison->Conclusion

Caption: Gut Microbiota Comparative Analysis Workflow.

Logical Relationship: Comparison of L-lysine and L-glutamate Components

This diagram illustrates the relationship between the component amino acids of the two molecules.

Amino_Acid_Comparison cluster_LLG This compound cluster_MSG Monosodium Glutamate LLG This compound (Dipeptide) Lysine L-lysine (Essential Amino Acid) LLG->Lysine Glutamate_LLG L-glutamate LLG->Glutamate_LLG Glutamate_MSG L-glutamate (Non-essential Amino Acid) MSG Monosodium Glutamate (Salt) Sodium Sodium MSG->Sodium MSG->Glutamate_MSG

References

L-lysine L-glutamate as a Cryoprotectant: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate cryoprotectant is a critical step in preserving cellular viability and function during cryopreservation. While traditional cryoprotectants like dimethyl sulfoxide (B87167) (DMSO) and glycerol (B35011) are widely used, their inherent cytotoxicity has prompted a search for safer and more effective alternatives. This guide provides a comparative overview of L-lysine L-glutamate and its constituent amino acids as potential cryoprotective agents, benchmarked against established cryoprotectants.

Comparative Efficacy of Cryoprotectants

The following tables summarize quantitative data on the post-thaw viability and recovery of various cell types with different cryoprotectants.

Table 1: Post-Thaw Viability of Various Cell Types with Different Cryoprotectants

CryoprotectantCell TypeConcentrationPost-Thaw Viability (%)Reference
L-Glutamine Ram Spermatozoa40-80 mM (in combination with 5-7% glycerol)Higher than control (glycerol alone)[1]
Carboxylated Poly-L-lysine (CPLL) Mouse Embryos10% (w/v) (with 15% ethylene (B1197577) glycol)Equivalent to DMSO/ethylene glycol[2][3]
Carboxylated Poly-L-lysine (CPLL) Fibroblasts7.5% (w/v)Comparable to 10% DMSO[4]
Monosodium Glutamate (MSG) Lactic Acid Bacteria20%Part of an effective cryoprotectant mixture[5]
DMSO Mesenchymal Stem Cells10%~89-94%
Glycerol Ram Spermatozoa7%Lower than L-Glutamine supplemented groups[1]

Table 2: Post-Thaw Recovery and Function of Various Cell Types with Different Cryoprotectants

CryoprotectantCell TypeConcentrationKey OutcomeReference
L-Glutamine Ram Spermatozoa40-80 mMImproved functional membrane integrity and motility[1]
Carboxylated Poly-L-lysine (CPLL) Human Sperm0.3% (w/v) (with 7% glycerol)Comparable motility and viability to commercial reagent[6][7]
Monosodium Glutamate (MSG) Lactic Acid BacteriaNot specifiedEnhanced cell viability after freeze-drying[8]
DMSO Not specified in detail5-10%Standard for many cell lines, but with known toxicity[9]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of experimental protocols for cryopreservation using amino acid-based and conventional cryoprotectants.

General Cryopreservation Protocol for Mammalian Cells

This protocol provides a general framework for the cryopreservation of mammalian cell lines.[10][11]

  • Cell Preparation: Harvest cells during the logarithmic growth phase, ensuring high viability (ideally >90%).[11]

  • Centrifugation: Centrifuge the cell suspension at 150 x g for 5 minutes to pellet the cells.[11]

  • Resuspension: Resuspend the cell pellet in a pre-formulated freezing medium at a concentration of 2-4x10^6 cells/mL.[11] The freezing medium typically consists of a basal medium, a protein source (like fetal bovine serum), and the cryoprotectant.

  • Aliquoting: Dispense 1 mL aliquots of the cell suspension into cryovials.[10]

  • Controlled Cooling: Place the cryovials in a controlled-rate freezing container (e.g., Mr. Frosty or a programmable freezer) to achieve a cooling rate of approximately -1°C per minute.[11]

  • Storage: After 24 hours at -80°C, transfer the cryovials to the vapor phase of a liquid nitrogen storage vessel for long-term storage.[10][11]

Cryopreservation of Ram Spermatozoa with L-Glutamine

This protocol was designed to evaluate the cryoprotective effect of L-Glutamine on ram spermatozoa.[1]

  • Semen Dilution: Dilute semen samples in a Tris-based extender containing 20% egg yolk, 7% glycerol, and varying concentrations of L-Glutamine (20, 40, 60, or 80 mM).

  • Cryopreservation: Freeze the diluted semen samples using a standard protocol.

  • Thawing and Evaluation: Thaw the samples and assess sperm viability, functional membrane integrity, and motility at different time points post-thaw (e.g., 3 and 6 hours).

Visualizing the Process and Mechanisms

Diagrams created using Graphviz (DOT language) can effectively illustrate complex workflows and biological pathways.

G cluster_0 Cell Preparation cluster_1 Cryopreservation Harvest Harvest Cells (Logarithmic Growth Phase) Centrifuge Centrifuge (150 x g, 5 min) Harvest->Centrifuge Resuspend Resuspend in Freezing Medium Centrifuge->Resuspend Aliquot Aliquot into Cryovials Resuspend->Aliquot Cool Controlled Cooling (-1°C/min) Aliquot->Cool Store Long-term Storage (Liquid Nitrogen) Cool->Store

Caption: A generalized workflow for the cryopreservation of mammalian cells.

G Cryoinjury Cryoinjury (Ice Crystal Formation, Osmotic Stress) Viability Increased Cell Viability and Function Cryoinjury->Viability leads to decreased AminoAcids Amino Acids (e.g., L-lysine, L-glutamate) Membrane Cell Membrane Stabilization AminoAcids->Membrane Ice Inhibition of Ice Recrystallization AminoAcids->Ice Osmotic Osmotic Buffering AminoAcids->Osmotic Membrane->Viability Ice->Viability Osmotic->Viability

Caption: Hypothesized signaling pathway for the cryoprotective effects of amino acids.

Conclusion

While direct evidence for the efficacy of this compound as a singular cryoprotectant is currently limited, the available data on its constituent amino acids and their derivatives are promising. L-glutamine and carboxylated poly-L-lysine have shown comparable or superior performance to traditional cryoprotectants in specific applications, often with the benefit of lower cytotoxicity.[1][4] Further research is warranted to systematically evaluate the cryoprotective potential of this compound, both alone and in combination with other agents. Such studies should focus on a variety of cell types and include comprehensive post-thaw functional assays to fully characterize its efficacy. For drug development professionals, the exploration of novel, less toxic cryoprotectants like amino acid formulations represents a significant step towards improving the stability and safety of cell-based therapeutics.

References

A Comparative Guide to Confirming the Purity of L-lysine L-glutamate: NMR vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of amino acid salts like L-lysine L-glutamate is a critical step in guaranteeing the quality, safety, and efficacy of final products. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for purity assessment, supported by experimental data and detailed protocols.

Data Presentation: A Quantitative Comparison of Purity Analysis Methods

Analytical MethodAnalytePurity (%)Relative Standard Deviation (RSD %)Key AdvantagesLimitations
Quantitative ¹H-NMR L-Lysine Hydrochloride99.80.03 - 0.07[1]- Primary analytical method- High precision and accuracy- Non-destructive- Provides structural information for impurity identification- Lower sensitivity compared to HPLC- Higher initial instrument cost
HPLC-UV L-Lysine≥95.00.28 - 1.92[2]- High sensitivity for detecting trace impurities- Well-established and widely available- High throughput- Requires a reference standard for each impurity for accurate quantification- Co-elution can lead to inaccurate results
Titration L-Lysine HydrochlorideNot specified0.1 (uncertainty %)[1]- Cost-effective- Simple instrumentation- Less specific than chromatographic methods- Requires larger sample amounts

Experimental Protocols

Quantitative ¹H-NMR Spectroscopy for this compound Purity

This protocol outlines the determination of this compound purity using ¹H-NMR with an internal standard.

1. Materials and Reagents:

  • This compound sample

  • Internal Standard (e.g., Maleic acid, certified reference material)

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • NMR tubes (5 mm)

  • Analytical balance (accurate to 0.01 mg)

  • Volumetric flasks

2. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample into a vial.

  • Accurately weigh approximately 5-10 mg of the internal standard (e.g., maleic acid) into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 1.0 mL) of D₂O.

  • Vortex the solution until both the sample and the internal standard are completely dissolved.

  • Transfer an aliquot (typically 0.6-0.7 mL) of the solution into an NMR tube.

3. NMR Data Acquisition:

  • Spectrometer: 400 MHz or higher

  • Pulse Program: A standard 1D proton experiment (e.g., zg30)

  • Temperature: 298 K

  • Number of Scans: 16-64 (to achieve a signal-to-noise ratio of at least 250:1 for the signals of interest)

  • Relaxation Delay (d1): 5 times the longest T₁ relaxation time of the protons of interest and the internal standard (typically 30-60 seconds for accurate quantification).

  • Acquisition Time (aq): At least 3 seconds.

  • Spectral Width (sw): 12-16 ppm.

4. Data Processing and Purity Calculation:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Integrate a well-resolved signal of L-lysine (e.g., the α-CH proton) and a signal of L-glutamate (e.g., the α-CH proton). Also, integrate a well-resolved signal of the internal standard.

  • Calculate the purity of this compound using the following formula:

    Where:

    • I_sample = Integral of the selected proton signal of L-lysine or L-glutamate

    • N_sample = Number of protons corresponding to the integrated signal of the sample

    • I_IS = Integral of the selected proton signal of the internal standard

    • N_IS = Number of protons corresponding to the integrated signal of the internal standard

    • MW_sample = Molecular weight of this compound

    • MW_IS = Molecular weight of the internal standard

    • m_sample = Mass of the this compound sample

    • m_IS = Mass of the internal standard

    • P_IS = Purity of the internal standard

HPLC-UV Method for this compound Purity

This protocol describes a reversed-phase HPLC method for the determination of this compound purity.

1. Materials and Reagents:

  • This compound sample

  • HPLC-grade water

  • HPLC-grade acetonitrile (B52724) (ACN)

  • Potassium dihydrogen phosphate (B84403) (KH₂PO₄)

  • Orthophosphoric acid

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

2. Chromatographic Conditions:

  • Mobile Phase A: 20 mM Potassium dihydrogen phosphate buffer, pH adjusted to 2.5 with orthophosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 2% B

    • 5-15 min: 2% to 20% B

    • 15-20 min: 20% B

    • 20-22 min: 20% to 2% B

    • 22-30 min: 2% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

3. Sample and Standard Preparation:

  • Standard Solution: Accurately weigh and dissolve this compound reference standard in mobile phase A to prepare a stock solution of 1 mg/mL. Prepare a series of working standards by diluting the stock solution.

  • Sample Solution: Accurately weigh and dissolve the this compound sample in mobile phase A to a final concentration of approximately 0.5 mg/mL.

4. Data Analysis:

  • Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

  • Inject the sample solution and determine the peak area of the this compound peak.

  • Calculate the purity of the sample by comparing its peak area to the calibration curve. Purity is typically expressed as a percentage of the main peak area relative to the total area of all peaks.

Common Impurities in this compound

Potential impurities in this compound can originate from the starting materials, synthesis process, or degradation. These may include:

  • Related amino acids: Unreacted L-lysine or L-glutamic acid.

  • Enantiomeric impurities: D-lysine or D-glutamic acid.

  • Degradation products: Such as pyroglutamic acid, which can form from glutamic acid under certain conditions.[3] Deamination products of lysine (B10760008) can also be present.[4]

  • Residual solvents and reagents: From the manufacturing process.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_calc Purity Calculation weigh_sample Accurately weigh this compound weigh_is Accurately weigh Internal Standard weigh_sample->weigh_is dissolve Dissolve in D₂O weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer acquisition Data Acquisition (¹H-NMR) transfer->acquisition processing Data Processing (FT, Phasing, Baseline Correction) acquisition->processing integration Signal Integration processing->integration formula Apply Purity Formula integration->formula result Purity Result (%) formula->result

Caption: Experimental workflow for qNMR purity determination of this compound.

References

A Comparative Guide to the Quantification of L-lysine and L-glutamate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of L-lysine and L-glutamate is crucial for a wide range of applications, from nutritional analysis to metabolic research. This guide provides a comprehensive comparison of common analytical methods for the quantification of these two amino acids: High-Performance Liquid Chromatography (HPLC) with derivatization, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Spectrophotometric assays. We will delve into the experimental protocols, present comparative performance data, and visualize the workflows to aid in selecting the most suitable method for your specific research needs.

Comparative Performance of Quantification Methods

The choice of an analytical method is often a trade-off between sensitivity, specificity, throughput, and cost. The following table summarizes the key performance characteristics of HPLC, LC-MS/MS, and spectrophotometric methods for the quantification of L-lysine and L-glutamate.

ParameterHPLC with DerivatizationLC-MS/MSSpectrophotometric Assay
Principle Chromatographic separation of derivatized amino acids followed by UV or fluorescence detection.Chromatographic separation coupled with mass-to-charge ratio detection for high specificity.Enzymatic or chemical reaction producing a colored or fluorescent product.
Linearity Range Typically in the low µM to mM range.[1]Wide dynamic range, from nM to mM.[2]Generally narrower, often in the µM to mM range.[3][4]
Limit of Detection (LOD) pmol to low nmol range.fmol to pmol range.[5]nmol range.[1]
Limit of Quantification (LOQ) Low µM range.[1][5]Sub-µM to low µM range.[5][6]µM range.[1]
Accuracy (% Recovery) Typically 90-110%.[1]Generally 95-105%.[6]Can be variable, often 85-115%.
Precision (%RSD) < 5-10%.[7]< 5%.[7]< 10-15%.
Specificity Good, but can be affected by co-eluting compounds.Excellent, highly specific due to mass filtering.[8]Moderate, susceptible to interference from other compounds.[9]
Sample Preparation Requires derivatization, which can be time-consuming.[10]Often simpler, with some methods allowing for direct analysis of underivatized amino acids.[2][5]Can be simple, but may require specific buffer conditions.
Throughput Moderate, limited by chromatography run times and derivatization steps.High, with rapid chromatography and sensitive detection.High, suitable for plate-based assays.
Cost Moderate equipment and running costs.High initial equipment cost, moderate running costs.Low equipment and reagent costs.

Experimental Workflows

To visualize the procedural differences between these methods, the following diagrams illustrate the typical experimental workflows.

HPLC with Derivatization Workflow sample Sample (e.g., plasma, tissue homogenate) deproteinization Protein Precipitation (e.g., with acetonitrile) sample->deproteinization centrifugation1 Centrifugation deproteinization->centrifugation1 supernatant1 Collect Supernatant centrifugation1->supernatant1 derivatization Derivatization (e.g., OPA/FMOC) supernatant1->derivatization hplc HPLC Separation (Reversed-Phase C18 column) derivatization->hplc detection UV/Fluorescence Detection hplc->detection quantification Quantification detection->quantification

Caption: Workflow for HPLC-based quantification with derivatization.

LC-MS/MS Workflow sample Sample (e.g., plasma, cell lysate) deproteinization Protein Precipitation (e.g., with acetonitrile) sample->deproteinization centrifugation1 Centrifugation deproteinization->centrifugation1 supernatant1 Collect Supernatant centrifugation1->supernatant1 dilution Dilution with Mobile Phase supernatant1->dilution lcms LC-MS/MS Analysis (HILIC column, ESI, MRM) dilution->lcms quantification Quantification lcms->quantification

Caption: Workflow for LC-MS/MS-based quantification.

Spectrophotometric Assay Workflow sample Sample reagent Add Reagent (e.g., Ninhydrin (B49086) or Enzyme Mix) sample->reagent incubation Incubation (Heat or Time) reagent->incubation measurement Spectrophotometric Measurement (Absorbance/Fluorescence) incubation->measurement quantification Quantification measurement->quantification

Caption: Workflow for spectrophotometric assay.

Detailed Experimental Protocols

Below are representative protocols for each of the discussed quantification methods. These should be optimized for specific experimental conditions and matrices.

High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization

This method involves the derivatization of primary and secondary amines of L-lysine and L-glutamate with o-phthalaldehyde (B127526) (OPA) and 9-fluorenylmethyl chloroformate (FMOC), respectively, followed by fluorescence detection.

1. Sample Preparation:

  • For plasma or serum samples, precipitate proteins by adding 3 volumes of acetonitrile (B52724), vortex, and centrifuge at 10,000 x g for 10 minutes.[8]

  • Collect the supernatant and filter through a 0.22 µm syringe filter.

2. Derivatization:

  • In an autosampler vial, mix the sample supernatant with OPA and FMOC reagents according to the derivatization kit manufacturer's instructions.

3. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 40 mM Sodium Phosphate buffer, pH 7.8.[11]

  • Mobile Phase B: Acetonitrile:Methanol:Water (45:45:10, v/v/v).[11]

  • Gradient: A typical gradient would be from a low percentage of B to a high percentage of B over 20-30 minutes to elute all derivatized amino acids.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.[11]

  • Detection: Fluorescence detector with excitation at 340 nm and emission at 450 nm for OPA derivatives, and excitation at 266 nm and emission at 305 nm for FMOC derivatives.

4. Quantification:

  • Create a calibration curve using standard solutions of L-lysine and L-glutamate of known concentrations.

  • Quantify the amino acids in the samples by comparing their peak areas to the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method allows for the direct quantification of underivatized L-lysine and L-glutamate, offering high sensitivity and specificity.

1. Sample Preparation:

  • Precipitate proteins in plasma or other biological fluids by adding 4 volumes of cold acetonitrile containing an internal standard (e.g., stable isotope-labeled L-lysine and L-glutamate).[10]

  • Vortex and centrifuge at 12,000 x g for 10 minutes at 4 °C.[6]

  • Collect the supernatant and dilute with the initial mobile phase.

2. LC-MS/MS Conditions:

  • Column: Hydrophilic Interaction Chromatography (HILIC) column (e.g., 2.1 x 100 mm, 3 µm).[12]

  • Mobile Phase A: 20 mM Ammonium formate (B1220265) in water, pH 3.[12]

  • Mobile Phase B: 20 mM Ammonium formate in 90% acetonitrile, pH 3.[12]

  • Gradient: A gradient from high to low percentage of B is used to elute the polar amino acids.

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) mode is used for quantification, monitoring specific precursor-to-product ion transitions for L-lysine, L-glutamate, and their internal standards.

3. Quantification:

  • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.

  • Determine the concentration of L-lysine and L-glutamate in the samples from the calibration curve.

Spectrophotometric Assay (Ninhydrin Method)

This is a classic colorimetric method for the quantification of total primary amino acids.

1. Sample Preparation:

  • Samples should be free of proteins. If necessary, perform protein precipitation as described for the HPLC method.

  • The sample should be in a buffered solution, typically around pH 5-7.

2. Assay Procedure:

  • To your sample in a test tube, add a ninhydrin reagent solution.

  • Heat the mixture in a boiling water bath for a specified time (e.g., 15-20 minutes) to allow for color development (Ruhemann's purple).[4][13]

  • After cooling to room temperature, dilute the reaction mixture with a suitable solvent (e.g., 50% ethanol) to a final volume.

3. Measurement and Quantification:

  • Measure the absorbance of the solution at 570 nm using a spectrophotometer.[14]

  • Prepare a standard curve using known concentrations of L-lysine or L-glutamate.

  • Calculate the amino acid concentration in the sample based on the standard curve. It is important to note that this method is not specific and will detect most primary amino acids in the sample.

Conclusion

The selection of an appropriate method for the quantification of L-lysine and L-glutamate depends heavily on the specific requirements of the study. For high-throughput screening where cost is a major consideration, spectrophotometric assays offer a viable option, albeit with lower specificity. HPLC with derivatization provides a good balance of sensitivity, specificity, and cost for many research applications. For studies demanding the highest sensitivity, specificity, and accuracy, particularly in complex biological matrices, LC-MS/MS is the gold standard. By understanding the principles, performance characteristics, and workflows of each method, researchers can make an informed decision to achieve reliable and accurate quantification of L-lysine and L-glutamate in their samples.

References

A Comparative Analysis of L-Lysine L-Glutamate from Different Suppliers for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development and life sciences, the quality and consistency of chemical reagents are paramount to obtaining reproducible and reliable experimental data. L-lysine L-glutamate, a salt of two essential amino acids, is utilized in various research applications, including as a component in cell culture media and as a pharmaceutical intermediate.[1][2] Variations in purity, the presence of contaminants, and stability can significantly impact experimental outcomes.[3] This guide provides a comparative analysis of this compound from three hypothetical, yet representative, suppliers to underscore the importance of rigorous in-house validation.

Comparative Data Summary

The performance of this compound from three different suppliers—"Alpha Chemicals," "Beta Bioreagents," and "Gamma Scientifics"—was evaluated based on purity, contaminant levels, physical properties, stability, and biological activity. The results are summarized in the table below.

ParameterSupplier A (Alpha Chemicals)Supplier B (Beta Bioreagents)Supplier C (Gamma Scientifics)
Purity (by HPLC) 99.8%98.9%99.5%
Endotoxin (B1171834) Level < 0.05 EU/mg0.5 EU/mg< 0.1 EU/mg
Heavy Metals < 5 ppm< 20 ppm< 10 ppm
Moisture Content 0.1%0.8%0.3%
Solubility in PBS (at 25°C) Fully soluble at 50 mg/mLPrecipitate observed at 50 mg/mLFully soluble at 50 mg/mL
Stability (30 days at 25°C, 60% RH) 0.2% degradation1.5% degradation0.5% degradation
Biological Activity (Relative Cell Proliferation) 100%85%98%

Experimental Protocols

Purity and Stability Analysis by High-Performance Liquid Chromatography (HPLC)

This method determines the purity of this compound and quantifies its degradation products after a stability challenge.

1. Instrumentation and Reagents:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Mobile Phase A: 40 mM Phosphate buffer, pH 7.8

  • Mobile Phase B: Acetonitrile/Methanol/Water (45/45/10 v/v/v)

  • Derivatization agents: o-phthalaldehyde (B127526) (OPA) for primary amines and 9-fluorenylmethyl chloroformate (FMOC) for secondary amines.[4]

  • This compound reference standard

2. Sample Preparation:

  • Purity: Accurately weigh and dissolve 10 mg of this compound from each supplier in 10 mL of deionized water to create a 1 mg/mL stock solution.

  • Stability: Store 100 mg of solid material from each supplier in an open container within a stability chamber set to 25°C and 60% relative humidity for 30 days. After 30 days, prepare a 1 mg/mL solution as described above.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Detection Wavelength: 338 nm (for OPA derivatives) and 262 nm (for FMOC derivatives)

  • Injection Volume: 10 µL

  • Gradient Elution: A suitable gradient to separate lysine (B10760008), glutamate (B1630785), and any potential impurities.

4. Procedure:

  • Set up an automated pre-column derivatization sequence in the autosampler.

  • Inject the prepared solutions of the reference standard and samples from each supplier.

  • Record the chromatograms and integrate the peak areas.

  • Purity is calculated by dividing the area of the main peak by the total area of all peaks.

  • Degradation is determined by comparing the purity of the stability-challenged sample to the initial purity.

Biological Activity Assessment: Cell Proliferation (MTT) Assay

This assay assesses the effect of this compound from different suppliers on the proliferation of a human cell line (e.g., HEK293).

1. Materials:

  • HEK293 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) but deficient in lysine and glutamate.

  • This compound solutions (100 mM stocks in sterile PBS) from each supplier.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Dimethyl sulfoxide (B87167) (DMSO).

  • 96-well cell culture plates.

2. Procedure:

  • Seed HEK293 cells into a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.

  • Remove the standard medium and replace it with the lysine- and glutamate-deficient medium.

  • Add this compound from each supplier to the wells to a final concentration of 2 mM. Include a negative control (no supplementation) and a positive control (cells grown in complete standard medium).

  • Incubate the plate for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the relative cell proliferation for each supplier's product by normalizing the absorbance to the result from Supplier A (which showed the highest purity).

Visualizations of Workflows and Pathways

experimental_workflow cluster_0 Initial Verification cluster_1 Quality Control Testing cluster_2 Decision cluster_3 Final Disposition receive Receive this compound doc_review Review Certificate of Analysis receive->doc_review quarantine Quarantine Material doc_review->quarantine purity Purity & Impurity Profile (HPLC) quarantine->purity contaminants Endotoxin & Heavy Metals quarantine->contaminants physical Solubility & Moisture quarantine->physical biological Biological Activity (Cell Assay) quarantine->biological decision Meets Specifications? purity->decision contaminants->decision physical->decision biological->decision approve Approve for Research Use decision->approve Yes reject Reject and Return to Supplier decision->reject No

Experimental workflow for supplier validation.

glutamate_signaling cluster_membrane Cell Membrane mGluR mGluR Receptor G_protein Gq Protein mGluR->G_protein activates PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG produces Glutamate L-Glutamate Glutamate->mGluR G_protein->PLC activates Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation

Simplified metabotropic glutamate receptor signaling pathway.

logical_relationship Supplier Supplier Choice Quality Reagent Purity & Consistency Supplier->Quality determines Outcome Experimental Reproducibility & Data Reliability Quality->Outcome impacts

Relationship between supplier quality and research outcomes.

Discussion and Recommendations

The hypothetical data clearly illustrate that this compound from different suppliers can exhibit significant variability.

  • Supplier A (Alpha Chemicals) demonstrated the highest quality across all tested parameters, with excellent purity, low contaminant levels, and robust performance in the biological assay. This product would be the preferred choice for sensitive applications where consistency is critical.

  • Supplier B (Beta Bioreagents) showed lower purity, higher levels of endotoxin and moisture, and consequently, a reduced effect on cell proliferation. The presence of endotoxins can elicit unintended cellular responses, while higher moisture content can affect the accuracy of weighing and stability.[3] The poor solubility could also be an issue for stock solution preparation.

  • Supplier C (Gamma Scientifics) provided a product of good quality, though slightly inferior to Supplier A in terms of purity and stability. This might be a cost-effective alternative for less sensitive applications, but lot-to-lot variability should be carefully monitored.

References

A Comparative Guide to the Applications of L-lysine L-glutamate in Pharmaceutical Sciences

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-lysine L-glutamate, a salt formed from the essential amino acid L-lysine and the excitatory neurotransmitter L-glutamic acid, is a versatile compound with a growing number of applications in the pharmaceutical industry. Its unique physicochemical properties, stemming from the combination of a basic and an acidic amino acid, make it a valuable excipient and intermediate in drug formulation and development. This guide provides an objective comparison of this compound's performance against other common alternatives, supported by experimental data, to aid researchers and drug development professionals in their formulation and research decisions.

Core Applications and Performance Comparison

The primary applications of this compound and its constituent amino acids in drug development can be categorized into three main areas: solubility and permeability enhancement of poorly soluble drugs, stabilization of parenteral and protein formulations, and as a component in drug delivery systems and bioadhesives.

Solubility and Permeability Enhancement

The formation of salts with ionizable drugs is a well-established strategy to improve the solubility and dissolution rate of poorly water-soluble compounds. Basic amino acids like L-lysine are particularly effective in forming salts with weakly acidic drugs.

Comparison with Alternatives:

L-lysine has been shown to significantly enhance the solubility and permeability of Biopharmaceutics Classification System (BCS) Class II and Class IV drugs.[1][2] In a comparative study, L-arginine and L-lysine demonstrated superior solubilization capacity for the nonsteroidal anti-inflammatory drug (NSAID) ketoprofen (B1673614) compared to the organic amine, tris.[2] L-arginine, in this particular study, showed a slightly greater enhancement in solubility than L-lysine.[2] While direct comparative data for this compound is limited, the performance of L-lysine and the closely related arginine glutamate (B1630785) suggests its strong potential as a solubility enhancer. The glutamate counter-ion, being an amino acid itself, may offer biocompatibility advantages over inorganic counter-ions like hydrochloride.

Quantitative Data Summary:

DrugExcipientMethodSolubility Enhancement FactorDissolution Rate EnhancementReference
Bendazac (BCS Class II)L-lysineCo-precipitation68-foldUp to 6-times[1]
Quercetin (BCS Class IV)L-lysineCo-precipitation433-foldUp to 6-times[1]
KetoprofenL-lysine (3% w/v)Physical Mixture4.65-foldT50% = 120 min[2]
KetoprofenL-arginine (3% w/v)Physical Mixture6.8-foldT50% = 120 min[2]
KetoprofenTris (3% w/v)Physical Mixture4-foldT50% = 180 min[2]
NimesulideL-lysine saltSalt formation~500-750-foldNot specified[3]
Parenteral and Protein Formulations

In parenteral formulations, maintaining drug stability, solubility, and physiological compatibility is paramount. Amino acids and their salts are often used as buffering agents, stabilizers, and tonicity modifiers.[] Arginine glutamate has been investigated as a promising excipient for monoclonal antibody (mAb) formulations, where it has been shown to suppress aggregation and increase stability.[5]

Comparison with Alternatives:

Studies on arginine glutamate, a close analogue of this compound, have shown that it has no more detrimental effects on cell viability than sodium chloride (NaCl) at equivalent osmolalities, and in some cases, may be less toxic than arginine hydrochloride (Arg-HCl).[6] This suggests that this compound would likely have a favorable safety profile for parenteral administration. Both L-glutamic acid and L-lysine are used as buffering agents to enhance formulation stability.[] The combination in a single salt provides a "built-in" buffering system.

Quantitative Data Summary:

Cell LineExcipientConcentration (mOsm/kg)Cell Viability (% of control)Reference
THP-1 (human monocyte)Arginine Glutamate~425~75%[6]
THP-1 (human monocyte)NaCl~425~80%[6]
THP-1 (human monocyte)Arginine HCl~425~60%[6]
Adherent FibroblastsArginine Glutamate~425~20%[6]
Adherent FibroblastsNaCl~425~40%[6]
Drug Delivery Systems and Bioadhesives

The constituent amino acids of this compound are building blocks for advanced drug delivery systems. Poly(L-lysine) and poly(L-glutamic acid) are used to create nanoparticles, hydrogels, and other nanomaterials for targeted and controlled drug release. Furthermore, the combination of a polyacid like poly(L-glutamic acid) with a basic monomer such as L-lysine can form polymer-monomer complexes with enhanced bioadhesive properties for tissue repair.[7]

Comparison with Alternatives:

While not a direct application of the this compound salt itself, the use of its components in these advanced systems highlights their versatility. For instance, L-lysine can be conjugated to drugs or nanoparticles to improve their delivery characteristics.[8] The adhesive strength of poly(L-glutamic acid) was found to be greater when complexed with L-lysine compared to the homopolymer alone.[7] This indicates the potential for formulations incorporating this compound to have bioadhesive properties.

Experimental Protocols

Phase Solubility Study

This protocol is adapted from the method described by Higuchi and Connors and is used to determine the effect of a solubilizing agent (e.g., this compound) on the aqueous solubility of a poorly soluble drug.

Materials:

  • Poorly soluble drug

  • This compound

  • Aqueous buffer of desired pH (e.g., phosphate (B84403) buffer, pH 7.4)

  • Vials with screw caps

  • Shaker water bath or orbital shaker

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC system

Procedure:

  • Prepare a series of aqueous solutions with increasing concentrations of this compound in the chosen buffer.

  • Add an excess amount of the poorly soluble drug to each vial containing the this compound solutions.

  • Seal the vials and place them in a shaker water bath set at a constant temperature (e.g., 25°C or 37°C).

  • Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the samples to separate the undissolved drug.

  • Carefully withdraw an aliquot from the supernatant of each vial and dilute it with the appropriate solvent.

  • Determine the concentration of the dissolved drug in each sample using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Plot the total drug solubility against the concentration of this compound to generate a phase solubility diagram.

Cell Viability Assay (MTT Assay)

This protocol is a standard method to assess the cytotoxicity of pharmaceutical excipients on cultured cells.

Materials:

  • Human cell line (e.g., HEK293, HepG2)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare a series of dilutions of this compound in cell culture medium.

  • Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a control group with medium only.

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add a specific volume of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • After incubation with MTT, add the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance of each well at a wavelength of 570 nm using a plate reader.

  • Calculate the cell viability as a percentage of the control group.

Synthesis of a Lysine-Drug Conjugate (General Protocol)

This protocol describes a general method for conjugating a drug with an amine-reactive group to the lysine (B10760008) residue of a carrier molecule.

Materials:

  • Drug with an activated ester (e.g., N-hydroxysuccinimide [NHS] ester)

  • L-lysine or a lysine-containing peptide/protein

  • Aprotic polar solvent (e.g., dimethylformamide [DMF] or dimethyl sulfoxide (B87167) [DMSO])

  • Reaction buffer (e.g., phosphate buffer, pH 7.5-8.5)

  • Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

  • Dissolve the lysine-containing molecule in the reaction buffer.

  • Dissolve the drug with the NHS ester in a small amount of the aprotic solvent.

  • Add the drug solution to the lysine solution dropwise while stirring.

  • Allow the reaction to proceed at room temperature for a specified time (e.g., 1-4 hours).

  • Quench the reaction by adding a small molecule with a primary amine (e.g., Tris buffer or glycine).

  • Purify the resulting conjugate to remove unreacted drug and other byproducts using an appropriate method like dialysis or size-exclusion chromatography.

  • Characterize the conjugate to determine the drug-to-lysine ratio and confirm the covalent linkage.

Signaling Pathways and Mechanisms of Action

L-lysine and L-glutamate are key players in the central nervous system, particularly in the modulation of glutamatergic signaling. Understanding these pathways is crucial for the development of drugs targeting neurological disorders.

Glutamatergic Synapse Signaling

L-glutamate is the primary excitatory neurotransmitter in the brain. Its release from presynaptic neurons and binding to postsynaptic receptors, such as AMPA and NMDA receptors, leads to neuronal excitation. Astrocytes play a critical role in this process by taking up excess glutamate from the synaptic cleft and converting it to glutamine, which is then transported back to the neuron to be reconverted to glutamate.[3]

GlutamatergicSynapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_astrocyte Astrocyte Glutamine Glutamine Glutamate_pre Glutamate Glutamine->Glutamate_pre Glutaminase Vesicle Synaptic Vesicle (contains Glutamate) Glutamate_pre->Vesicle Glutamate_cleft Vesicle->Glutamate_cleft Exocytosis NMDAR NMDA Receptor Glutamate_cleft->NMDAR Binds AMPAR AMPA Receptor Glutamate_cleft->AMPAR Binds Glutamate_astro Glutamate Glutamate_cleft->Glutamate_astro Uptake (EAATs) Excitation Neuronal Excitation NMDAR->Excitation AMPAR->Excitation Glutamine_astro Glutamine Glutamate_astro->Glutamine_astro Glutamine Synthetase Glutamine_astro->Glutamine Transport

Glutamatergic Synapse and Glutamate-Glutamine Cycle
L-lysine as a Modulator of NMDA Receptor Activity

L-lysine can act as a modulator of glutamatergic neurotransmission. It has been shown to be a precursor for the de novo synthesis of glutamate in neurons via the saccharopine pathway. Additionally, L-lysine can act as an antagonist at the NMDA receptor, thereby inhibiting excessive neuronal excitation. This inhibitory action provides a rationale for its potential therapeutic use in conditions associated with glutamatergic excitotoxicity.

NMDAR_Modulation cluster_pathway L-lysine's Dual Role in Glutamatergic Signaling Lysine L-lysine Saccharopine Saccharopine Pathway Lysine->Saccharopine NMDAR NMDA Receptor Lysine->NMDAR Antagonizes Glutamate Glutamate Saccharopine->Glutamate Glutamate->NMDAR Activates Excitation Neuronal Excitation NMDAR->Excitation Inhibition Inhibition of Excitation

Modulation of NMDA Receptor by L-lysine

Conclusion

This compound, along with its constituent amino acids, presents a compelling profile for a range of pharmaceutical applications. Its potential to enhance the solubility and permeability of challenging drug candidates, coupled with a favorable biocompatibility profile, makes it an attractive alternative to conventional excipients. The roles of L-lysine and L-glutamate in modulating critical neurological signaling pathways further underscore their importance in the development of therapies for central nervous system disorders. While more direct comparative studies on the this compound salt are warranted, the existing body of evidence for L-lysine and analogous amino acid salts provides a strong foundation for its consideration in modern drug formulation and development. This guide serves as a foundational resource for researchers to explore the potential of this compound in their own work.

References

A Comparative Guide to the In Vivo and In Vitro Effects of L-Lysine and L-Glutamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological effects of L-lysine and L-glutamate, both within a living organism (in vivo) and in a controlled laboratory setting (in vitro). Due to the limited availability of direct experimental data on the combined L-lysine L-glutamate salt, this document focuses on the individual and interactive effects of these two critical amino acids. The information presented is intended to infer the potential properties of this compound and to serve as a foundational resource for further research and development.

Core Concepts and Interrelationship

L-lysine is an essential amino acid, meaning it cannot be synthesized by the body and must be obtained through diet.[1][2] L-glutamate, a non-essential amino acid, is the most abundant excitatory neurotransmitter in the mammalian central nervous system.[3][4] A crucial biochemical link exists between these two molecules: L-lysine is a precursor for the de novo synthesis of L-glutamate in the brain via the saccharopine pathway.[5][6] This metabolic relationship suggests a complex interplay between their physiological roles.

Lysine (B10760008) L-Lysine Saccharopine Saccharopine Lysine->Saccharopine Saccharopine Pathway Glutamate (B1630785) L-Glutamate Saccharopine->Glutamate Alpha_Ketoglutarate α-Ketoglutarate Alpha_Ketoglutarate->Saccharopine

Caption: Metabolic conversion of L-lysine to L-glutamate.

In Vivo Effects: A Comparative Summary

The following table summarizes the key in vivo effects of L-lysine and L-glutamate based on available preclinical and clinical data.

ParameterL-LysineL-Glutamate (as Monosodium Glutamate - MSG)Key Findings & Comparison
Neuroprotection Reduces cerebral edema and infarction size in rat models of stroke.[7][8]High doses can be excitotoxic, leading to neuronal damage.[3][4]L-lysine demonstrates neuroprotective properties, in part by suppressing glutamate-induced neuronal overactivity. This suggests a potential for L-lysine to counteract the excitotoxicity of L-glutamate.[7]
Analgesia Exhibits antinociceptive effects in animal models of pain.[9]Can induce headaches and other symptoms in sensitive individuals ("Chinese Restaurant Syndrome").[3]L-lysine shows potential as an analgesic, while L-glutamate (as MSG) is associated with pain-related symptoms in some cases.
Anxiety and Stress Lysine-enriched diets have been shown to suppress stress-induced anxiety in rats and humans.[7]L-lysine may have anxiolytic properties.
Cardiovascular Effects Exhibits positive inotropic effects on the heart, increasing the force of contraction.[10]L-lysine has direct effects on cardiac muscle function.
Toxicity A 13-week oral toxicity study in rats established a No-Observed-Adverse-Effect Level (NOAEL) of 5.0% in the diet.[11]High concentrations are associated with neurotoxicity.[3][4]L-lysine has a high safety threshold in animal studies. The primary concern with L-glutamate is excitotoxicity at elevated levels.

In Vitro Effects: A Head-to-Head Comparison

This table outlines the observed effects of L-lysine and L-glutamate in various in vitro experimental systems.

ParameterL-LysineL-GlutamateKey Findings & Comparison
Cell Proliferation Can stimulate the growth of hybridoma cells.[12] In combination with estradiol, it may promote the dissemination of estrogen receptor-positive breast cancer cells.[13]Can be utilized by cancer cells as an energy source.[14]Both amino acids can influence cell proliferation, with context-dependent effects. Their roles in cancer cell metabolism warrant careful consideration.
Neuronal Activity Inhibits glutamate-induced neuronal activity.[7]Directly excites neurons, acting as a primary excitatory neurotransmitter.[15]L-lysine acts as a modulator, dampening the excitatory effects of L-glutamate.
Cell Viability An equimolar mixture of L-arginine and L-glutamate (as a proxy) showed comparable toxicity to NaCl in THP-1 cells.[16]High concentrations reduce the viability of PC-12 cells.[3]At high concentrations, L-glutamate is clearly cytotoxic to neuronal cell lines. The toxicity of L-lysine appears to be lower.
Intestinal Transport Dietary supplementation with L-lysine improves its own transport across the piglet small intestine.[17]L-lysine supplementation can enhance its own absorption.
Protein Stability Ion-pairing interactions between glutamate and lysine are important for protein stabilization.[18]Ion-pairing interactions between glutamate and lysine are important for protein stabilization.[18]The electrostatic interaction between the side chains of L-lysine and L-glutamate is a fundamental force in determining protein structure and stability.

Signaling Pathways and Mechanisms of Action

The biological effects of L-lysine and L-glutamate are mediated by their interaction with various signaling pathways.

L-Glutamate Signaling in Neurons

L-glutamate exerts its excitatory effects by binding to ionotropic and metabotropic glutamate receptors on the neuronal membrane. This leads to depolarization and the propagation of nerve impulses.

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Glutamate_Vesicle Glutamate iGluR Ionotropic Glutamate Receptors (e.g., NMDA, AMPA) Glutamate_Vesicle->iGluR Binds to mGluR Metabotropic Glutamate Receptors Glutamate_Vesicle->mGluR Binds to Ca_Influx Ca²⁺ Influx iGluR->Ca_Influx Signal_Transduction Signal Transduction Cascades mGluR->Signal_Transduction Neuronal_Excitation Neuronal Excitation Ca_Influx->Neuronal_Excitation Signal_Transduction->Neuronal_Excitation

Caption: Simplified L-glutamate signaling at the synapse.

L-Lysine's Modulation of Neuronal Activity

L-lysine can suppress glutamate-evoked neuronal activity. While the exact mechanism is still under investigation, it is hypothesized to involve competitive inhibition at certain receptor sites or modulation of glutamate release.

Lysine L-Lysine Lysine->Inhibition Glutamate_Activity Glutamate-Induced Neuronal Activity Inhibition->Glutamate_Activity

Caption: L-lysine's inhibitory effect on glutamate activity.

Experimental Protocols

This section provides an overview of the methodologies used in key studies investigating the effects of L-lysine and L-glutamate.

In Vivo: Middle Cerebral Artery Occlusion (MCAO) in Rats

This model is used to study the neuroprotective effects of compounds against ischemic stroke.

Start Anesthetize Rat MCAO Induce Middle Cerebral Artery Occlusion Start->MCAO Treatment Administer L-lysine (e.g., 2.0 g/kg, orally) MCAO->Treatment Reperfusion Reperfusion Treatment->Reperfusion Assessment Assess Neurological Deficits, Cerebral Edema, and Infarct Volume Reperfusion->Assessment

Caption: Workflow for the MCAO experimental model.

Protocol Details:

  • Animal Model: Male Sprague-Dawley rats.

  • Procedure: A filament is inserted into the internal carotid artery to block the origin of the middle cerebral artery, inducing focal cerebral ischemia.

  • Treatment: L-lysine HCl is dissolved in saline and administered orally at specified doses (e.g., 0.6 g/kg or 2.0 g/kg) before MCAO and/or reperfusion.[7][8]

  • Outcome Measures: Neurological deficit scores, measurement of brain water content to determine edema, and staining of brain slices (e.g., with TTC) to quantify infarct volume.[7]

In Vitro: Cell Viability Assays

These assays are used to determine the cytotoxic effects of compounds on cultured cells.

Protocol Details (MTT Assay for PC-12 cells):

  • Cell Line: PC-12 (rat adrenal pheochromocytoma) cells.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere.

    • Cells are treated with varying concentrations of L-monosodium glutamate for 24, 48, or 72 hours.

    • MTT reagent is added to each well and incubated. Viable cells with active mitochondria reduce MTT to a purple formazan (B1609692) product.

    • The formazan is solubilized, and the absorbance is measured spectrophotometrically.

  • Outcome Measure: Cell viability is expressed as a percentage relative to untreated control cells.

Conclusion and Future Directions

The available evidence indicates a dynamic and multifaceted relationship between L-lysine and L-glutamate. In vivo, L-lysine exhibits neuroprotective effects that appear to counteract the potential excitotoxicity of L-glutamate. In vitro, their interaction is fundamental to protein structure, and they can both influence cell proliferation and viability in a context-dependent manner.

The existence of a commercially available this compound salt, used in pharmaceutical applications such as parenteral nutrition, highlights the physiological compatibility and importance of this amino acid pair.[19] However, there is a clear need for direct experimental studies on the in vivo and in vitro effects of this specific salt. Future research should focus on:

  • Pharmacokinetic and pharmacodynamic studies of this compound to understand its absorption, distribution, metabolism, and excretion.

  • Comparative toxicity studies to directly compare the safety profile of this compound with that of its individual components.

  • Efficacy studies in relevant disease models (e.g., neurodegenerative diseases, metabolic disorders) to explore its therapeutic potential.

Such research will be crucial for fully elucidating the biological effects of this compound and expanding its potential applications in drug development and clinical nutrition.

References

statistical analysis of L-lysine L-glutamate experimental data

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the statistical analysis of L-lysine's experimental data as a modulator of the glutamate (B1630785) system, compared with other key alternatives.

This guide provides a comprehensive comparison of L-lysine's performance as a modulator of the glutamatergic system against other notable alternatives, supported by experimental data. While the specific salt L-lysine L-glutamate is identified as a chemical entity, in vivo and clinical experimental data for this compound are not publicly available.[1][2][3][4][5] Therefore, this analysis focuses on the effects of L-lysine as a modulator of glutamate-related pathways.

Executive Summary

L-lysine, an essential amino acid, has demonstrated significant potential in modulating the glutamate system, which is pivotal for neural communication, memory, and learning.[6] Its ability to act as a precursor for glutamate synthesis and its neuroprotective and analgesic properties position it as a compound of interest for various neurological and psychiatric conditions.[7][8] This guide presents a statistical comparison of L-lysine with other glutamate modulators, namely Memantine (B1676192) and D-serine, in the contexts of schizophrenia, neuroprotection, and pain management.

Comparative Data Analysis

The following tables summarize the quantitative data from various studies, offering a clear comparison of L-lysine with other glutamate modulators.

Table 1: Schizophrenia and Cognitive Function
CompoundStudy PopulationDosageKey MetricResultp-value
L-Lysine 10 patients with schizophrenia6 g/day (adjunctive)PANSS (Positive and Negative Syndrome Scale)Significant decrease in symptom severityNot specified
L-Lysine 10 patients with schizophrenia6 g/day (adjunctive)WCST (Wisconsin Card Sorting Task)Significant improvement in problem-solving and cognitive flexibilityNot specified
Memantine 30 individuals with chronic schizophreniaNot specified (adjunctive)ACE-R (Addenbrooke's Cognitive Examination Scale-Revised)Significant improvement in cognitive symptoms< .001[9]
Memantine 631 patients (meta-analysis)Not specifiedNegative Symptoms (SMD)Superior to placebo in treating negative symptoms (SMD = 0.79)0.0001[10]
D-serine 22 patients with treatment-resistant schizophreniaNot specifiedPlasma D-serine/L-serine ratioSignificantly lower in patients before clozapine (B1669256) treatment compared to controls. Ratio significantly increased with clozapine treatment.Not specified[11][12]
D-serine 89 patients with schizophreniaNot specifiedPlasma D-serine levelsSignificantly increased from admission to discharge as clinical symptoms improved.Not specified[13]
Table 2: Neuroprotection (Cerebral Ischemia Model)
CompoundStudy PopulationDosageKey MetricResultp-value
L-Lysine Male Wistar rats2.0 g/kgInfarct Area ReductionSignificant reduction compared to control< 0.05[14]
L-Lysine Male Wistar rats2.0 g/kgCerebral Edema Volume Reduction39% reduction (153.8 ± 23.0 mm³) compared to control (251.6 ± 32.2 mm³)< 0.05[14]
L-Lysine + L-Arginine Male Wistar rats0.6 g/kg eachInfarct Area ReductionSignificant reduction compared to control< 0.05[14]
L-Lysine + L-Arginine Male Wistar rats0.6 g/kg eachCerebral Edema Volume Reduction35% reduction (162.6 ± 21.0 mm³) compared to control< 0.05[14]
Table 3: Pain Management (Analgesia)
CompoundStudy PopulationDosageKey MetricResultp-value
Ketamine (NMDA Antagonist) 10 cancer patients0.25 mg/kg & 0.50 mg/kgPain ReductionSignificantly reduced pain at both doses compared to placebo.< .05[15]
Amantadine (NMDA Antagonist) 15 cancer patients200 mg infusionPain Reduction85% pain reduction versus 45% with placebo..009[15]
Ketamine (Meta-analysis) 1,069 participants<1 mg/kgHyperalgesic Area Reduction (SMD)Significant decrease (SMD 0.54)< 0.001[16]
Ketamine (Meta-analysis) 1,069 participants<1 mg/kgPain Rating Reduction (0-10 scale)1.2-point decrease (26% reduction)< 0.001[16]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings.

Neuroprotection in a Rat Model of Cerebral Ischemia
  • Animal Model: Male Wistar rats (280–320 g) were subjected to middle cerebral artery occlusion (MCAO) to induce transient focal ischemia.

  • Drug Administration: L-lysine HCl and/or L-arginine HCl were dissolved in saline and administered orally twice: 30 minutes before MCAO and 10 minutes before reperfusion.

  • Infarct Area Measurement: The brain was sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

  • Cerebral Edema Measurement: The volume of cerebral edema was evaluated by calculating the total number of voxels corresponding to the edematous site from T2-weighted MRI images.

  • Statistical Analysis: Data were analyzed using ANOVA followed by Fisher's PLSD test. A p-value of less than 0.05 was considered statistically significant.

Adjunctive L-Lysine Treatment in Schizophrenia
  • Study Design: A single-blinded, cross-over study was conducted with ten patients diagnosed with schizophrenia.

  • Intervention: Patients were randomly assigned to receive either L-lysine (6 g/day ) or a placebo for four weeks, followed by a crossover.

  • Outcome Measures:

    • PANSS (Positive and Negative Syndrome Scale): To assess the severity of schizophrenia symptoms.

    • WCST (Wisconsin Card Sorting Task): To evaluate cognitive flexibility and executive function.

  • Blood Analysis: Blood concentrations of L-lysine were measured to confirm absorption.

  • Statistical Analysis: The specific statistical tests used were not detailed in the available summary.

In Vivo Glutamate Measurement
  • Methodology: Enzyme-based microelectrode arrays (MEAs) coated with glutamate oxidase (GluOx) are used for real-time measurement of extracellular glutamate levels in brain slices or in vivo.

  • Procedure:

    • The GluOx-coated MEA is implanted into the brain region of interest.

    • Glutamate released into the extracellular space is oxidized by GluOx, producing hydrogen peroxide (H₂O₂).

    • The H₂O₂ is detected electrochemically by the MEA, generating a current proportional to the glutamate concentration.

  • Applications: This technique allows for the assessment of resting glutamate levels and stimulus-evoked glutamate release and uptake, enabling the study of how various compounds modulate glutamate neurotransmission.[17]

Visualizing the Pathways and Processes

Diagrams created using the DOT language provide a clear visual representation of the complex biological pathways and experimental workflows.

NMDA_Receptor_Modulation cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_modulators Glutamate Modulators Glutamate_Vesicle Glutamate NMDA_Receptor NMDA Receptor Glutamate_Vesicle->NMDA_Receptor Glutamate Release Ca_Channel Ca²⁺ Channel NMDA_Receptor->Ca_Channel Activation Signaling_Cascade Downstream Signaling (e.g., Src Kinase, PKC) Ca_Channel->Signaling_Cascade Ca²⁺ Influx Neuroprotection Neuroprotection Signaling_Cascade->Neuroprotection Synaptic_Plasticity Synaptic Plasticity Signaling_Cascade->Synaptic_Plasticity Lysine (B10760008) L-Lysine Lysine->NMDA_Receptor Precursor to Glutamate / Inhibits Overactivation Memantine Memantine Memantine->Ca_Channel Channel Block D_Serine D-Serine D_Serine->NMDA_Receptor Co-agonist

Caption: Modulation of the NMDA Receptor by L-Lysine, Memantine, and D-Serine.

Experimental_Workflow_Ischemia start Start animal_model Induce Middle Cerebral Artery Occlusion (MCAO) in Wistar Rats start->animal_model drug_admin Oral Administration of L-Lysine / Saline (Control) animal_model->drug_admin reperfusion Reperfusion drug_admin->reperfusion mri_scan T2-Weighted MRI Scan reperfusion->mri_scan brain_extraction Brain Extraction and Sectioning reperfusion->brain_extraction data_analysis Quantify Infarct Area and Edema Volume mri_scan->data_analysis ttc_staining TTC Staining brain_extraction->ttc_staining ttc_staining->data_analysis statistical_analysis Statistical Analysis (ANOVA, Fisher's PLSD) data_analysis->statistical_analysis end End statistical_analysis->end

Caption: Experimental workflow for assessing the neuroprotective effects of L-lysine.

Conclusion

The available data suggests that L-lysine is a promising modulator of the glutamate system with potential therapeutic applications in neurological disorders characterized by glutamate dysregulation. Its neuroprotective effects in preclinical models of ischemia and its positive impact on symptoms in a small study of schizophrenia patients warrant further investigation.

Compared to established NMDA receptor modulators like memantine and the co-agonist D-serine, L-lysine offers a potentially different mechanism of action, acting as a precursor for glutamate and possibly inhibiting excitotoxicity. The lack of direct comparative studies and the absence of data on the specific this compound salt highlight a significant research gap. Future studies should focus on head-to-head comparisons of L-lysine with other glutamate modulators in well-controlled clinical trials to fully elucidate its therapeutic potential and relative efficacy. Researchers are encouraged to utilize the detailed experimental protocols provided in this guide to ensure consistency and comparability of future findings.

References

Safety Operating Guide

Proper Disposal of L-Lysine L-glutamate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper handling and disposal of L-Lysine L-glutamate in a laboratory setting.

For researchers, scientists, and drug development professionals, adherence to proper disposal protocols for chemical reagents is paramount for ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the recommended procedures for the disposal of this compound.

Immediate Safety and Handling Precautions

While this compound is not classified as a hazardous substance, it is crucial to handle it with care to minimize exposure and maintain a safe laboratory environment.[1]

  • Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment, including safety glasses or goggles, gloves, and a lab coat, to prevent skin and eye contact.[2]

  • Ventilation: Handle the substance in a well-ventilated area to avoid inhalation of any dust particles.

  • Spill Management: In the event of a spill, sweep up the solid material and place it into a suitable container for disposal.[2] Avoid generating dust during cleanup.[2]

Step-by-Step Disposal Procedures

The disposal of this compound should always be conducted in accordance with local, state, and federal regulations. The following steps provide a general guideline:

  • Containerization: Place waste this compound in a clearly labeled, sealed container. Do not mix with other waste materials.[3]

  • Waste Characterization: Although this compound itself is not classified as hazardous, it is good practice to consider any potential contamination with other hazardous materials.

  • Consult Local Regulations: Contact your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal company to determine the specific disposal requirements for your location.[4]

  • Disposal Route: Based on local regulations, the waste may be suitable for landfill disposal or may require incineration. Offer surplus and non-recyclable solutions to a licensed disposal company.[4] Do not dispose of down the drain unless explicitly permitted by local ordinances for non-hazardous chemical waste.[5][6]

Quantitative Data Summary

No specific quantitative data for the disposal of this compound, such as permissible concentration limits for aqueous solutions, were found in the available safety data sheets. Disposal decisions should be based on the qualitative assessment of its non-hazardous nature and compliance with local environmental regulations.

ParameterValueSource
Hazard Classification Not classifiedECHEMI SDS[1]
Environmental Hazards NoECHEMI SDS[1]

Experimental Protocols

No specific experimental protocols for the disposal of this compound are cited in the safety data sheets. The recommended procedure is based on general chemical waste disposal guidelines.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste is_contaminated Is the waste contaminated with hazardous material? start->is_contaminated treat_as_hazardous Treat as Hazardous Waste: Follow institutional protocols for hazardous chemical waste is_contaminated->treat_as_hazardous Yes consult_ehs Consult Institutional EHS & Local Regulations is_contaminated->consult_ehs No end End treat_as_hazardous->end drain_disposal Is drain disposal of non-hazardous chemical waste permitted? consult_ehs->drain_disposal dispose_in_drain Dispose down the drain with copious amounts of water drain_disposal->dispose_in_drain Yes licensed_disposal Dispose via a licensed waste disposal company (e.g., landfill, incineration) drain_disposal->licensed_disposal No dispose_in_drain->end licensed_disposal->end

Disposal Decision Workflow for this compound

Hazardous Decomposition Products

Upon combustion, this compound may decompose and produce hazardous fumes, including carbon oxides (CO, CO2) and nitrogen oxides (NOx).[4] Therefore, incineration should only be carried out in a facility equipped to handle such emissions.

References

Essential Safety and Logistics for Handling L-Lysine L-glutamate

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with L-Lysine L-glutamate. The following procedural guidance is designed to ensure safe handling, storage, and disposal of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential to minimize exposure and ensure a safe working environment.[1] The following table summarizes the recommended personal protective equipment.

PPE CategoryRecommended EquipmentJustification
Eye and Face Protection Safety glasses with side shields or chemical safety goggles.[2][3][4]Protects eyes from accidental splashes or dust particles.
Hand Protection Nitrile rubber (NBR) gloves are recommended.[3][4][5]Provides a barrier against skin contact. Disposable nitrile gloves are suitable for incidental contact.[4]
Body Protection A standard laboratory coat should be worn.[2][4][5]Protects personal clothing from contamination.
Respiratory Protection Generally not required under normal use conditions with adequate ventilation.[6] If dust is generated, a dust mask with a P1 filter or a NIOSH-approved respirator is recommended.[3][7]Prevents inhalation of airborne particles. Local exhaust ventilation is recommended where solids are handled as powders.[8]
First Aid Measures

In the event of accidental exposure to this compound, the following first aid measures should be taken immediately.

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration and seek immediate medical attention.
Skin Contact Remove contaminated clothing immediately. Wash the affected area with soap and plenty of water. Seek medical attention if irritation develops or persists.[8]
Eye Contact Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.
Ingestion Rinse the mouth with water.[1] Do not induce vomiting. Seek medical attention if you feel unwell.[9]

Operational and Disposal Plans

Safe Handling Procedures
  • Preparation : Before handling, ensure that the work area is clean and uncluttered. Have all necessary PPE readily available and inspected for integrity.

  • Ventilation : Work in a well-ventilated area.[3] Use a fume hood or local exhaust ventilation if there is a potential for dust generation.[3]

  • Handling : Avoid direct contact with the skin and eyes.[8] Minimize dust formation during handling.[3][6]

  • Hygiene : Practice good industrial hygiene.[2] Wash hands thoroughly after handling the substance, before eating, drinking, or smoking.[2]

  • Storage : Keep the container tightly closed and store it in a cool, dry, and well-ventilated place.[3]

Disposal Plan

All waste materials must be handled in accordance with local, state, and federal regulations.[8]

  • Unused Product : For unused or non-recyclable this compound, consult with a licensed disposal company.[3]

  • Contaminated Materials : Dispose of contaminated packaging and other materials (e.g., gloves, paper towels) as you would the unused product.[3]

  • Waste Containers : Use suitable, closed, and properly labeled containers for waste disposal.[1][3]

  • Environmental Precautions : Do not allow the chemical to enter drains or waterways.[1][7]

Spill Response Protocol

In the event of a spill, follow the steps outlined below. The following diagram illustrates the workflow for a minor spill of this compound.

Spill_Cleanup_Workflow cluster_prep Preparation cluster_contain Containment & Cleanup cluster_dispose Disposal & Decontamination A Assess the Spill B Evacuate and Notify Personnel A->B C Don Appropriate PPE B->C D Contain the Spill C->D E Clean up the Spill D->E F Collect and Containerize Waste E->F G Decontaminate the Area F->G H Dispose of Waste Properly G->H I Remove PPE and Wash Hands H->I

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.